molecular formula C14H13N8O4S3- B1200283 Cefazolin(1-)

Cefazolin(1-)

Cat. No.: B1200283
M. Wt: 453.5 g/mol
InChI Key: MLYYVTUWGNIJIB-BXKDBHETSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cefazolin(1-) is a cephalosporin carboxylic acid anion having [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl and (1H-tetrazol-1-ylacetyl)amino side-groups, formed by proton loss from the carboxy group of cefazolin. It is a conjugate base of a cefazolin.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13N8O4S3-

Molecular Weight

453.5 g/mol

IUPAC Name

(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/p-1/t9-,12-/m1/s1

InChI Key

MLYYVTUWGNIJIB-BXKDBHETSA-M

SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-]

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-]

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Cefazolin(1-) synthesis pathway and starting materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefazolin, a first-generation cephalosporin antibiotic, remains a cornerstone in the treatment of various bacterial infections and as a prophylactic agent in surgical procedures. This technical guide provides an in-depth overview of the primary synthesis pathways of Cefazolin, detailing the requisite starting materials, key chemical transformations, and experimental protocols. Both traditional chemical syntheses and modern chemoenzymatic approaches are discussed, with quantitative data presented for comparative analysis. Visual diagrams of the synthetic pathways are provided to facilitate a clear understanding of the molecular transformations involved.

Introduction

Cefazolin is a semi-synthetic cephalosporin characterized by a β-lactam ring fused to a dihydrothiazine ring. Its broad spectrum of activity against Gram-positive and some Gram-negative bacteria is conferred by the specific side chains attached to the 7-aminocephalosporanic acid (7-ACA) nucleus. The synthesis of Cefazolin, therefore, involves the strategic introduction of these side chains onto the 7-ACA core. This guide will explore the prevalent manufacturing routes, focusing on the assembly of the final molecule from its key precursors.

Core Starting Materials

The synthesis of Cefazolin fundamentally relies on three key components:

  • 7-Aminocephalosporanic Acid (7-ACA): This is the core bicyclic structure of most cephalosporin antibiotics. It is typically produced by the chemical or enzymatic hydrolysis of Cephalosporin C, a fermentation product.[1][2]

  • (1H-Tetrazol-1-yl)acetic acid: This side chain is attached to the 7-amino group of the 7-ACA nucleus and is crucial for the antibiotic's spectrum of activity.

  • 5-Methyl-1,3,4-thiadiazole-2-thiol: This moiety is introduced at the 3-position of the 7-ACA core, displacing an acetoxy group, and plays a role in the pharmacokinetic properties of the drug.

Synthesis Pathways

The synthesis of Cefazolin can be broadly categorized into chemical and chemoenzymatic methods. The primary difference lies in the order of side-chain attachment and the catalysts used for the chemical transformations.

Chemical Synthesis Pathway

The most common chemical synthesis strategy involves a two-step process starting from 7-ACA. There are two main variations of this pathway:

  • Pathway A: Initial Acylation followed by Nucleophilic Substitution. In this route, the 7-amino group of 7-ACA is first acylated with an activated form of (1H-tetrazol-1-yl)acetic acid. The resulting intermediate then undergoes nucleophilic substitution at the 3-position with 5-methyl-1,3,4-thiadiazole-2-thiol.

  • Pathway B: Initial Nucleophilic Substitution followed by Acylation. This alternative pathway begins with the reaction of 7-ACA with 5-methyl-1,3,4-thiadiazole-2-thiol to form the intermediate 7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl]-3-cephem-4-carboxylic acid (TDA).[3][4] Subsequently, the 7-amino group of TDA is acylated with (1H-tetrazol-1-yl)acetic acid or its activated derivative to yield Cefazolin.[5]

A visual representation of a common chemical synthesis pathway is provided below:

G cluster_starting_materials Starting Materials cluster_synthesis_pathway Cefazolin Synthesis Pathway 7-ACA 7-Aminocephalosporanic Acid (7-ACA) Acylation Acylation 7-ACA->Acylation Tetrazolylacetic_Acid (1H-Tetrazol-1-yl)acetic acid Activation Activation (e.g., Pivaloyl Chloride, Triethylamine) Tetrazolylacetic_Acid->Activation Thiadiazole_Thiol 5-Methyl-1,3,4-thiadiazole-2-thiol Substitution Nucleophilic Substitution Thiadiazole_Thiol->Substitution Activation->Acylation Intermediate 7-[(1H-tetrazol-1-yl)acetamido]-7-aminocephalosporanic acid Acylation->Intermediate Intermediate->Substitution Cefazolin Cefazolin Substitution->Cefazolin

Figure 1: A generalized chemical synthesis pathway for Cefazolin.

Chemoenzymatic Synthesis Pathway

To address environmental concerns and improve efficiency, chemoenzymatic methods have been developed. These processes utilize enzymes to catalyze specific steps, often with high selectivity and under milder reaction conditions.[6]

A common chemoenzymatic route involves the enzymatic acylation of the TDA intermediate with an ester of (1H-tetrazol-1-yl)acetic acid, catalyzed by an immobilized penicillin G amidase or a cephalosporin-acid synthetase.[7][8] This approach can lead to high yields and purity under aqueous conditions.[7][9]

The workflow for a chemoenzymatic synthesis is depicted below:

G cluster_starting_materials Starting Materials cluster_synthesis_pathway Chemoenzymatic Synthesis TDA 7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl]- 3-cephem-4-carboxylic acid (TDA) Enzymatic_Acylation Enzymatic Acylation (e.g., Immobilized Penicillin G Amidase) TDA->Enzymatic_Acylation Tetrazolylacetic_Ester (1H-Tetrazol-1-yl)acetic acid methyl ester Tetrazolylacetic_Ester->Enzymatic_Acylation Cefazolin Cefazolin Enzymatic_Acylation->Cefazolin

Figure 2: Chemoenzymatic synthesis of Cefazolin from the TDA intermediate.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of Cefazolin and its precursors.

Synthesis of (1H-Tetrazol-1-yl)acetic acid

A common method for the synthesis of (1H-tetrazol-1-yl)acetic acid involves the reaction of glycine, triethyl orthoformate, and sodium azide in glacial acetic acid.

Procedure:

  • A mixture of sodium azide (10.5 g, 0.3 mol) and glacial acetic acid (125 ml) is heated to 55°C with stirring under a nitrogen atmosphere.

  • After the solids have mostly dissolved (approximately 15 minutes), glycine (18.75 g, 0.25 mol) and triethyl orthoformate (40 g, 0.27 mol) are added to the reaction mixture.

  • The mixture is heated at 50-55°C with stirring under nitrogen for 6 hours.

  • The reaction mixture is then cooled to room temperature, acidified with concentrated hydrochloric acid (25 ml), and evaporated to dryness.

  • The residue is extracted with ethyl acetate (4 x 100 ml), and the combined extracts are evaporated to yield the product.

Synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol

This intermediate can be synthesized from thiosemicarbazide and carbon disulfide.

Procedure:

  • Thiosemicarbazide is reacted with carbon disulfide in the presence of a base like anhydrous sodium carbonate to form 5-amino-1,3,4-thiadiazole-2-thiol.[10]

  • The resulting thiol is then methylated using a suitable methylating agent, such as methyl iodide, to produce 2-amino-5-(methylthio)-1,3,4-thiadiazole.[10]

  • Further reactions can then lead to the desired 5-methyl-1,3,4-thiadiazole-2-thiol.

Synthesis of 7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl]-3-cephem-4-carboxylic acid (TDA)

Procedure:

  • A mixture of 30 g of 5-methyl-2-mercapto-1,3,4-thiadiazole, 32 ml of triethylamine, and 5 g of pivalic acid in 2 liters of water is heated to 82°C.

  • To the resulting solution, 40 g of 7-aminocephalosporanic acid (92% purity) and an additional 5 g of pivalic acid are added in one portion.

  • Precipitation of the product begins within a few minutes. The mixture is vigorously stirred at the same temperature for 30 minutes.

  • The mixture is then cooled to 65°C, and the solid product is isolated by filtration, washed with water and acetone, to yield the TDA intermediate.

Chemical Synthesis of Cefazolin

The following is an example of a one-pot chemical synthesis of Cefazolin acid:

Procedure:

  • Preparation of 7-ACA lysate: In a reaction flask, 40.0 g (0.147 mol) of 7-amino-cephalosporanic acid is suspended in 150 g of methylene dichloride and cooled to -10 to -20°C. 18.6 g (0.162 mol) of tetramethyl guanidine is slowly added until the solution becomes clear. This lysate is stored at -20 to -30°C.[11]

  • Preparation of mixed anhydride: In a separate flask, 20.7 g (0.162 mol) of (1H-tetrazol-1-yl)acetic acid is dissolved in 150 g of methylene dichloride and cooled to -10 to -20°C. 16.4 g (0.162 mol) of triethylamine is added, and the mixture is further cooled to -40 to -50°C. 19.5 g (0.162 mol) of pivaloyl chloride is then added, and the reaction proceeds for 1 hour to form the anhydride solution.[11]

  • Acylation: The prepared 7-ACA lysate is added to the mixed anhydride solution while maintaining the temperature at -20 to -40°C. The reaction is stirred for 2 hours.[11]

  • Nucleophilic Substitution and Isolation: Following acylation, 21.4 g (0.162 mol) of 5-methyl-1,3,4-thiadiazole-2-thiol and 7.8 g (0.074 mol) of sodium carbonate are added. The mixture is warmed to 65°C and reacted for 1 hour. The solution is then cooled, and the pH is adjusted to 1.0-2.0 with slow addition of acid to crystallize the Cefazolin acid. The product is filtered, washed, and dried.[11]

Enzymatic Synthesis of Cefazolin

This protocol describes the enzymatic acylation of TDA.

Procedure:

  • An enzymatic reactor is charged with a suspension of TDA in water.

  • The pH of the suspension is adjusted to the optimal range for the enzyme (typically 6.0-8.0) with a suitable base.[8]

  • An ester of (1H-tetrazol-1-yl)acetic acid (e.g., methyl ester) is added to the reactor.

  • The reaction is initiated by the addition of an immobilized enzyme, such as penicillin G amidase. The temperature is maintained between 0 and 10°C.[8]

  • The reaction is monitored by HPLC until completion (typically within a few hours).

  • Upon completion, the enzyme is removed by filtration. The pH of the filtrate is adjusted to below 3.5 with an acid to precipitate the Cefazolin.[8]

  • The precipitated product is filtered, washed with cold water, and dried under vacuum.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis methods described in the literature.

Table 1: Chemical Synthesis of Cefazolin

Starting MaterialKey ReagentsSolventTemperature (°C)Yield (%)Purity (%)Reference
7-ACATetramethyl guanidine, Pivaloyl chlorideMethylene dichloride-50 to 6591-[11]
7-ACATriethylamine, Pivaloyl chlorideMethylene dichloride-50 to 65->98[5]

Table 2: Chemoenzymatic Synthesis of Cefazolin

SubstrateAcylating AgentEnzymepHTemperature (°C)Yield (%)Purity (%)Reference
TDA(1H-Tetrazol-1-yl)acetic acid methyl esterImmobilized Cephalosporin-acid synthetase7.53092-95-[7][9]
TDA(1H-Tetrazol-1-yl)acetic acid methyl esterPenicillin G Amidase6.0-8.00-1088.299.5[8]

Conclusion

The synthesis of Cefazolin can be accomplished through various routes, with both chemical and chemoenzymatic methods being well-established. Traditional chemical synthesis offers robust and high-yielding processes, while chemoenzymatic methods provide a more environmentally friendly and highly selective alternative. The choice of a specific synthetic pathway in an industrial setting will depend on a variety of factors, including cost, efficiency, desired purity, and environmental impact. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals involved in the development and manufacturing of this essential antibiotic.

References

Navigating the Gram-Positive Frontier: A Technical Guide to the Biological Activity of Cefazolin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the biological activity spectrum of Cefazolin against gram-positive bacteria. Cefazolin, a first-generation cephalosporin, remains a cornerstone in the clinical management of infections caused by susceptible gram-positive cocci. This document collates quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for understanding its antimicrobial properties.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefazolin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][5] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2][3][4] By binding to and inactivating these proteins, Cefazolin disrupts the cross-linking of peptidoglycan chains, leading to a compromised cell wall and subsequent bacterial lysis.[1][3][4] This mode of action is particularly effective against actively dividing bacteria.[3][5]

Mechanism of Action of Cefazolin cluster_bacterium Gram-Positive Bacterium cluster_lysis CEZ_out Cefazolin (extracellular) CEZ_in Cefazolin (periplasmic space) CEZ_out->CEZ_in Diffusion CW Cell Wall (Peptidoglycan) CM Cytoplasmic Membrane PBP Penicillin-Binding Proteins (PBPs) PBP->CW Catalyzes Peptidoglycan Cross-linking Weakened_CW Weakened Cell Wall PG_precursor Peptidoglycan Precursors PG_precursor->PBP Substrate CEZ_in->PBP Binding and Inactivation Lysis Cell Lysis and Death Weakened_CW->Lysis

Caption: Cefazolin's mechanism of action against gram-positive bacteria.

In Vitro Activity Spectrum

Cefazolin demonstrates potent activity against a wide range of gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.

Staphylococcus aureus

Cefazolin is highly effective against methicillin-susceptible Staphylococcus aureus (MSSA).[6][7] However, methicillin-resistant S. aureus (MRSA) is uniformly resistant to Cefazolin due to the presence of the mecA gene, which encodes for an altered PBP (PBP2a) with low affinity for β-lactam antibiotics.[4][7][8]

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
MSSA98-2 (standard inoculum)-[9]
MSSA364--0.25 - 2 (standard inoculum)[10]
MSSA---1-2[11]
MSSA (methicillin-susceptible)3651.3 (mean)--[12]
MRSA1,23964256≤512 (99.9% of isolates)[11]
Coagulase-Negative Staphylococci (CoNS)

The susceptibility of CoNS to Cefazolin can be variable. Methicillin-susceptible strains are generally susceptible, while methicillin-resistant strains exhibit cross-resistance to Cefazolin.[13]

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
CoNS (methicillin-susceptible)--4-[14]
CoNS (methicillin-resistant)--64-[14]
CoNS (neonatal bacteremia)99-16≤8 (75% of isolates)[15]
CoNS (methicillin-susceptible)1651.6 (mean)--[12]
Streptococcus Species

Cefazolin is generally active against various streptococcal species, including β-hemolytic streptococci and viridans group streptococci.

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Value (µg/mL)Reference
β-hemolytic streptococci---0.25 (inhibitory concentration)[16][17]
α-hemolytic streptococci---2.0 (inhibitory concentration)[16][17]
Viridans group streptococci600.1258-[18]
Streptococcus pneumoniae22--All inhibited by ≤0.2[19]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of Cefazolin is typically determined using broth microdilution or agar dilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method:

  • Preparation of Cefazolin Stock Solution: A stock solution of Cefazolin is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is recorded as the lowest concentration of Cefazolin that completely inhibits visible bacterial growth.

Broth Microdilution Workflow for MIC Determination start Start prep_cef Prepare Serial Dilutions of Cefazolin in Broth start->prep_cef prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate with Bacteria and Cefazolin prep_cef->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cefazolin Inoculum Effect (CIE)

For some MSSA isolates, a significant increase in the Cefazolin MIC is observed at higher bacterial inocula (e.g., 10^7 CFU/mL) compared to the standard inoculum (10^5 CFU/mL).[9][10][20] This "inoculum effect" is often associated with the production of certain types of β-lactamases by the bacteria.[9]

Protocol for Assessing CIE:

The standard broth microdilution or macrodilution method is followed, but with a higher final inoculum concentration of approximately 5 x 10^7 CFU/mL.[9][20] The MIC at the high inoculum is then compared to the MIC obtained with the standard inoculum. A pronounced inoculum effect is generally defined as a high-inoculum MIC of ≥16 µg/mL for an isolate that is susceptible at the standard inoculum.[9][10][20]

Mechanisms of Resistance in Gram-Positive Bacteria

Bacterial resistance to Cefazolin, and β-lactams in general, can occur through several mechanisms.

  • Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring of Cefazolin, rendering it inactive.[21] This is a common resistance mechanism in Staphylococcus aureus.

  • Alteration of Target Site: Modifications in the structure of PBPs, which reduce the binding affinity of Cefazolin.[21] The most prominent example is the PBP2a protein in MRSA.[4][8]

  • Reduced Permeability: Changes in the bacterial cell wall that limit the access of Cefazolin to its PBP targets.[21]

  • Efflux Pumps: The active transport of the antibiotic out of the bacterial cell.[21]

Cefazolin Resistance Mechanisms in Gram-Positive Bacteria cluster_bacterium Gram-Positive Bacterium CEZ_out Cefazolin PBP Penicillin-Binding Proteins (PBPs) CEZ_out->PBP Inhibition (Normal) Altered_PBP Altered PBPs (e.g., PBP2a) CEZ_out->Altered_PBP Reduced Binding Beta_Lactamase β-lactamase CEZ_out->Beta_Lactamase Hydrolysis Efflux_Pump Efflux Pump CEZ_out->Efflux_Pump Efflux Inactive_CEZ Inactive Cefazolin Beta_Lactamase->Inactive_CEZ

Caption: Overview of Cefazolin resistance mechanisms.

Time-Kill Kinetics

Cefazolin exhibits time-dependent bactericidal activity, meaning its efficacy is more dependent on the duration the concentration remains above the MIC rather than the peak concentration achieved.[4] Studies have shown that Cefazolin can be bactericidal against susceptible organisms, although its activity may be slower compared to other agents like vancomycin against certain strains.[22] For instance, one study found Cefazolin to be bactericidal against 30% of MSSA strains at four times the MIC after 24 hours.[22]

Conclusion

Cefazolin remains a valuable and effective antibiotic for the treatment of infections caused by susceptible gram-positive bacteria, particularly MSSA and streptococci. A thorough understanding of its mechanism of action, in vitro activity spectrum, and potential for resistance is crucial for its appropriate clinical use. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important antimicrobial agent.

References

Cefazolin(1-) molecular formula and weight for experimental calculations

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information for researchers, scientists, and drug development professionals on the molecular properties and experimental use of Cefazolin in its anionic form, Cefazolin(1-). This document outlines its core molecular data, detailed experimental protocols for assessing its antibacterial activity, and a summary of its mechanism of action.

Core Molecular and Physicochemical Data

Cefazolin is a first-generation cephalosporin antibiotic.[1] In biological systems, it often exists as the Cefazolin(1-) anion. The fundamental molecular and physical properties are summarized below for ease of reference in experimental calculations.

PropertyValueSource(s)
Molecular Formula (Cefazolin) C₁₄H₁₄N₈O₄S₃[1][2]
Molecular Formula (Cefazolin(1-)) C₁₄H₁₃N₈O₄S₃⁻[1][3]
Molecular Weight (Cefazolin) ~454.51 g/mol [1][2]
Molecular Weight (Cefazolin(1-)) ~453.50 g/mol Derived from[1][2]
CAS Number (Cefazolin) 25953-19-9[1][2]
CAS Number (Cefazolin Sodium) 27164-46-1[3]
Molecular Weight (Cefazolin Sodium) ~476.49 g/mol [4][5]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefazolin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7] The primary target of Cefazolin is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[6][8] These enzymes are crucial for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains that give the cell wall its structural integrity.[8][9] By binding to and inactivating these PBPs, Cefazolin prevents the formation of a stable cell wall, leading to cell lysis and bacterial death.[6][7]

G cluster_bacterium Bacterial Cell cefazolin Cefazolin pbp Penicillin-Binding Proteins (PBPs) cefazolin->pbp binds to and inhibits cell_wall Cross-linked Peptidoglycan (Cell Wall) pbp->cell_wall catalyzes cross-linking lysis Cell Lysis pbp->lysis inhibition leads to peptidoglycan Peptidoglycan Precursors peptidoglycan->pbp binds to cell_wall->lysis weakened wall results in G cluster_workflow Antimicrobial Susceptibility Testing Workflow cluster_kb Kirby-Bauer cluster_mic Broth Microdilution (MIC) start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum kb_inoculate Inoculate MHA Plate prep_inoculum->kb_inoculate mic_dilute Serial Dilute Cefazolin prep_inoculum->mic_dilute kb_disk Apply Cefazolin Disk kb_inoculate->kb_disk kb_incubate Incubate kb_disk->kb_incubate kb_measure Measure Zone of Inhibition kb_incubate->kb_measure mic_inoculate Inoculate Wells mic_dilute->mic_inoculate mic_incubate Incubate mic_inoculate->mic_incubate mic_read Determine MIC mic_incubate->mic_read

References

Cefazolin's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefazolin, a first-generation cephalosporin, exerts its bactericidal effects by targeting and acylating penicillin-binding proteins (PBPs), essential enzymes in the terminal stages of bacterial cell wall biosynthesis. This covalent modification inhibits the transpeptidase activity of PBPs, disrupting the cross-linking of peptidoglycan chains. The resulting structural instability of the cell wall leads to bacterial lysis and death. The efficacy of Cefazolin is directly correlated with its binding affinity to specific PBPs in both Gram-positive and Gram-negative bacteria. This guide provides an in-depth analysis of Cefazolin's interaction with PBPs, including available quantitative binding data, detailed experimental methodologies for affinity determination, and visualizations of the underlying biological pathways and experimental workflows.

Quantitative Binding Affinity of Cefazolin to PBPs

The binding affinity of Cefazolin for various PBPs is a critical determinant of its antibacterial spectrum and potency. This affinity is typically quantified by the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the dissociation constant (KD). While comprehensive quantitative data for all PBPs across all relevant species is not exhaustively available in the public domain, this section summarizes the key findings for Staphylococcus aureus and Escherichia coli.

Table 1: Cefazolin Binding Affinity (IC50) for Staphylococcus aureus PBPs

Penicillin-Binding Protein (PBP)IC50 (µg/mL)Bacterial StrainNotes
PBP1Data not availableMethicillin-Resistant S. aureus (MRSA)Cefazolin has a higher affinity for PBP1 compared to cefoxitin or cefotetan.[1]
PBP20.078Susceptible S. aureusHigh affinity, indicating a primary target.[2]
PBP3Data not availableMethicillin-Resistant S. aureus (MRSA)Cefazolin has a higher affinity for PBP3 compared to cefoxitin or cefotetan.[1]
PBP4>30Susceptible S. aureusLow affinity, suggesting it is not a primary target.[2]

Table 2: Cefazolin Binding Affinity for Escherichia coli PBPs

Penicillin-Binding Protein (PBP)Binding AffinityNotes
PBP1aPrimary TargetCefazolin primarily binds to PBP1a in E. coli. Specific quantitative data (IC50, Ki, KD) is not readily available.
PBP1bData not available
PBP2Data not available
PBP3Data not available

Experimental Protocols for Determining PBP Binding Affinity

The determination of Cefazolin's binding affinity to PBPs can be accomplished through several robust experimental methodologies. The most common approaches involve competitive binding assays using fluorescently labeled β-lactams.

Competitive PBP Binding Assay with Fluorescent Penicillin (Bocillin-FL)

This method relies on the competition between unlabeled Cefazolin and a fluorescent penicillin derivative, such as Bocillin-FL, for binding to the active site of PBPs.

Principle: The amount of fluorescent signal from Bocillin-FL bound to PBPs is inversely proportional to the concentration and affinity of the competing unlabeled Cefazolin.

Detailed Methodology:

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest (e.g., S. aureus, E. coli) to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Lyse the cells using mechanical disruption (e.g., sonication or French press) or enzymatic digestion (e.g., lysozyme).

    • Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Competitive Binding Reaction:

    • In a microtiter plate or microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with serially diluted concentrations of Cefazolin for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

    • Include a control sample with no Cefazolin.

  • Fluorescent Labeling:

    • Add a fixed, saturating concentration of Bocillin-FL to each reaction and incubate for a shorter period (e.g., 10-15 minutes) at the same temperature. Bocillin-FL will bind to the PBP active sites not occupied by Cefazolin.

  • SDS-PAGE and Fluorescence Detection:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

    • Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager with appropriate excitation and emission wavelengths for Bocillin-FL (e.g., ~488 nm excitation, ~520 nm emission).

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band using densitometry software.

    • Plot the percentage of Bocillin-FL binding (relative to the no-Cefazolin control) against the logarithm of the Cefazolin concentration.

    • Determine the IC50 value, which is the concentration of Cefazolin that causes a 50% reduction in the fluorescent signal, by fitting the data to a suitable dose-response curve.

Fluorescence Polarization (FP) Assay

This technique measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger molecule.

Principle: A small, fluorescently labeled β-lactam (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a much larger PBP, its rotation slows down, leading to an increase in fluorescence polarization. Unlabeled Cefazolin will compete with the tracer for PBP binding, causing a decrease in polarization.

Detailed Methodology:

  • Reagent Preparation:

    • Purify the target PBP.

    • Prepare a solution of a fluorescently labeled β-lactam tracer (e.g., a derivative of penicillin or cephalosporin).

    • Prepare serial dilutions of Cefazolin.

  • Assay Setup:

    • In a suitable microplate (e.g., black, low-binding), add the purified PBP, the fluorescent tracer at a fixed concentration, and varying concentrations of Cefazolin.

    • Include controls for the tracer alone (minimum polarization) and the tracer with PBP in the absence of Cefazolin (maximum polarization).

  • Measurement:

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the change in fluorescence polarization against the logarithm of the Cefazolin concentration.

    • Determine the IC50 value from the resulting competition curve. The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the KD of the fluorescent tracer is known.

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway: Bacterial Cell Wall Synthesis and PBP Inhibition

The following diagram illustrates the final stages of peptidoglycan synthesis and the mechanism of its inhibition by Cefazolin.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-N-acetylglucosamine MurG MurG UDP_NAG->MurG Transglycosylase I UDP_NAM_pentapeptide UDP-N-acetylmuramic acid -pentapeptide MraY MraY UDP_NAM_pentapeptide->MraY Translocase I Lipid_I Lipid I Lipid_I->MurG Lipid_II Lipid II Flippase Flippase Lipid_II->Flippase MraY->Lipid_I MurG->Lipid_II PBP Penicillin-Binding Protein (PBP) Flippase->PBP Translocation Growing_Peptidoglycan Growing Peptidoglycan Chain PBP->Growing_Peptidoglycan Transglycosylation Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_Peptidoglycan Transpeptidation Inhibited_PBP Inhibited PBP (Acylated) PBP->Inhibited_PBP Cefazolin Cefazolin Cefazolin->PBP Inhibition Weakened_Cell_Wall Weakened Cell Wall Inhibited_PBP->Weakened_Cell_Wall Blocks Cross-linking Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis

Caption: Cefazolin inhibits PBPs, blocking peptidoglycan cross-linking.

Experimental Workflow: Competitive PBP Binding Assay

The following diagram outlines the key steps in the competitive PBP binding assay.

G start Start: Bacterial Culture prep Membrane Preparation (Lysis & Ultracentrifugation) start->prep incubation Incubate Membranes with Serial Dilutions of Cefazolin prep->incubation labeling Add Fluorescent Penicillin (e.g., Bocillin-FL) incubation->labeling sds_page Separate Proteins by SDS-PAGE labeling->sds_page visualize Visualize & Quantify Fluorescence sds_page->visualize analysis Data Analysis: Plot Dose-Response Curve visualize->analysis end Determine IC50 analysis->end

References

An In-depth Technical Guide to Cefazolin(1-) for Academic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefazolin, a first-generation cephalosporin antibiotic, has been a cornerstone in the management of bacterial infections since its introduction.[1] Administered parenterally, it is widely utilized for surgical prophylaxis and the treatment of various infections caused by susceptible organisms.[2][3] This technical guide provides a comprehensive overview of Cefazolin(1-), focusing on its core scientific principles, quantitative data, and detailed experimental protocols to support academic and research endeavors in drug development.

Mechanism of Action

Cefazolin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The primary target of Cefazolin is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[4][5] These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall that provides structural integrity.[5]

By binding to and inactivating PBPs, Cefazolin blocks the transpeptidation step in peptidoglycan assembly.[6] This disruption leads to the formation of a defective cell wall that cannot withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death.[4][5]

cluster_bacterium Bacterial Cell cluster_action Cefazolin Action Peptidoglycan_Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan_Precursors->PBPs catalyzed by Cell_Wall_Synthesis Cell Wall Synthesis PBPs->Cell_Wall_Synthesis enables Intact_Cell_Wall Intact Bacterial Cell Wall Cell_Wall_Synthesis->Intact_Cell_Wall Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis leads to Cefazolin Cefazolin(1-) Inhibition Inhibition Cefazolin->Inhibition Inhibition->PBPs inhibits

Figure 1: Mechanism of action of Cefazolin(1-).

Antimicrobial Spectrum

Cefazolin is primarily active against Gram-positive cocci and has limited activity against some Gram-negative bacteria.[7] It is particularly effective against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus species.[6]

Table 1: Antimicrobial Spectrum of Cefazolin

Organism TypeGenerally SusceptibleGenerally Resistant
Gram-positive Aerobes Staphylococcus aureus (methicillin-susceptible), Staphylococcus epidermidis, Streptococcus pneumoniae, Streptococcus pyogenes (Group A Streptococcus), Streptococcus agalactiae (Group B Streptococcus)Methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus spp.
Gram-negative Aerobes Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis[6]Pseudomonas aeruginosa, Enterobacter spp., Serratia spp., Morganella morganii, Providencia spp.
Anaerobes Limited activityMost anaerobic bacteria

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

MIC values are a critical measure of an antibiotic's potency against a specific microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides interpretive criteria for Cefazolin susceptibility testing.[8]

Table 2: Cefazolin MIC Breakpoints (CLSI) [8][9]

Organism GroupSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales (Systemic Infections)≤ 2 µg/mL4 µg/mL≥ 8 µg/mL
Enterobacterales (Uncomplicated UTIs)≤ 16 µg/mL-≥ 32 µg/mL
Staphylococcus spp.≥ 23 mm (disk diffusion)20-22 mm (disk diffusion)≤ 19 mm (disk diffusion)

Note: For disk diffusion, the zone diameter is measured in mm.

Pharmacokinetic Parameters

The pharmacokinetic profile of Cefazolin is characterized by rapid absorption after parenteral administration and primary elimination through the kidneys.

Table 3: Pharmacokinetic Parameters of Cefazolin in Adults with Normal Renal Function

ParameterValueReference
Half-life (t½) ~1.8 hours (IV), ~2.0 hours (IM)[8]
Protein Binding 80% - 86%[6]
Peak Serum Concentration (1g IV dose) ~185 µg/mL[8]
Peak Serum Concentration (1g IM dose) ~64 µg/mL at 1 hour[8]
Elimination Primarily renal (70-80% excreted unchanged in urine)[8]
Volume of Distribution (Vd) 11.50 L[10]
Clearance (CL) 4.03 L/h[10]

Mechanisms of Resistance

Bacterial resistance to Cefazolin can emerge through several mechanisms.

  • Enzymatic Degradation: The most common mechanism of resistance is the production of β-lactamase enzymes that hydrolyze the β-lactam ring of Cefazolin, rendering it inactive.[11]

  • Alteration of Target Site: Modifications in the structure of penicillin-binding proteins (PBPs) can reduce the binding affinity of Cefazolin, thereby decreasing its efficacy.[11]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as alterations in porin channels in Gram-negative bacteria, can limit the entry of Cefazolin into the cell.[11]

  • Efflux Pumps: Some bacteria possess efflux pumps that actively transport Cefazolin out of the cell, preventing it from reaching its target PBPs at an effective concentration.[2]

cluster_resistance Mechanisms of Cefazolin Resistance Cefazolin_Ext Extracellular Cefazolin Cefazolin_Int Intracellular Cefazolin Cefazolin_Ext->Cefazolin_Int entry via porins Reduced_Porins Reduced Porin Channels Cefazolin_Ext->Reduced_Porins blocked entry PBPs Penicillin-Binding Proteins (PBPs) Cefazolin_Int->PBPs binds to Altered_PBPs Altered PBPs Cefazolin_Int->Altered_PBPs reduced binding Efflux_Pump Efflux Pump Cefazolin_Int->Efflux_Pump expels Cell_Wall_Inhibition Cell_Wall_Inhibition PBPs->Cell_Wall_Inhibition leads to B_Lactamase β-Lactamase B_Lactamase->Cefazolin_Int degrades

Figure 2: Logical relationships of Cefazolin resistance.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of Cefazolin.[12][13]

Objective: To determine the lowest concentration of Cefazolin that inhibits the visible growth of a bacterial isolate.

Materials:

  • Cefazolin analytical standard powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline (0.85% NaCl)

  • Quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

Procedure:

  • Preparation of Cefazolin Stock Solution:

    • Aseptically prepare a stock solution of Cefazolin in a suitable sterile solvent (e.g., sterile distilled water) to a known high concentration (e.g., 1280 µg/mL).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter if the solvent is not pre-sterilized.

    • Store aliquots of the stock solution at -20°C or below.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the Cefazolin stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well containing the antibiotic. This will result in a range of Cefazolin concentrations.

    • Designate a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only uninoculated CAMHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in an ambient air incubator.

  • Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Cefazolin at which there is no visible growth.

    • The growth control well should be turbid, and the sterility control well should be clear.

Start Start Prepare_Stock Prepare Cefazolin Stock Solution Start->Prepare_Stock Prepare_Plates Prepare 96-well Plates with Serial Dilutions Prepare_Stock->Prepare_Plates Inoculate_Plates Inoculate Plates with Bacterial Suspension Prepare_Plates->Inoculate_Plates Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 35°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Figure 3: Experimental workflow for MIC determination.

In Vivo Efficacy Study: Mouse Pneumonia Model[14][15]

Objective: To evaluate the in vivo efficacy of Cefazolin in a murine model of bacterial pneumonia.

Materials:

  • Specific pathogen-free mice (e.g., Swiss-Webster)

  • Bacterial strain of interest (e.g., methicillin-susceptible Staphylococcus aureus)

  • Cefazolin for injection

  • Sterile saline or appropriate vehicle for Cefazolin

  • Anesthesia

  • Endotracheal tubes or equivalent for intratracheal inoculation

  • Equipment for euthanasia and tissue homogenization

Procedure:

  • Animal Acclimation and Preparation:

    • Acclimate mice to the laboratory conditions for at least one week prior to the experiment.

    • Ensure access to food and water ad libitum.

  • Infection:

    • Culture the bacterial strain to the mid-logarithmic growth phase.

    • Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 2 x 10⁶ to 2 x 10⁷ CFU/mouse).

    • Anesthetize the mice.

    • Inoculate the bacterial suspension directly into the lungs via an endotracheal tube.

  • Treatment:

    • At a predetermined time post-infection (e.g., 5 hours), administer Cefazolin or the vehicle control intraperitoneally.

    • The dosage of Cefazolin should be based on previous pharmacokinetic studies in mice to mimic human exposure.

  • Endpoint and Analysis:

    • At a specified time after treatment (e.g., 24 hours), humanely euthanize the mice.

    • Aseptically harvest the lungs (and other organs like liver and kidneys if investigating dissemination).

    • Homogenize the tissues in a known volume of sterile saline.

    • Perform serial dilutions of the homogenates and plate on appropriate agar media to determine the bacterial load (CFU/gram of tissue).

    • Compare the bacterial loads between the Cefazolin-treated and control groups to assess efficacy.

Quantification of Cefazolin in Serum: High-Performance Liquid Chromatography (HPLC)[1]

Objective: To determine the concentration of Cefazolin in serum samples for pharmacokinetic studies.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Cefazolin analytical standard

  • Internal standard (e.g., cefamandole)

  • Acetonitrile (HPLC grade)

  • Mobile phase (e.g., a mixture of acetonitrile, water, and a buffer like potassium phosphate)

  • Serum samples

  • Protein precipitation agent (e.g., acetonitrile or trichloroacetic acid)

  • Centrifuge

Procedure:

  • Sample Preparation:

    • To a known volume of serum, add a protein precipitation agent (e.g., acetonitrile) to deproteinize the sample.

    • Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness (e.g., under a stream of nitrogen).

    • Reconstitute the residue in a known volume of the mobile phase or water.

  • Chromatographic Conditions:

    • Set the HPLC system with a C18 column.

    • Use an isocratic mobile phase (e.g., a mixture of acetonitrile, water, and 0.5M KH₂PO₄ in a ratio of 100:894:6, v/v).

    • Set the flow rate (e.g., 1.5 mL/min).

    • Set the UV detector to a wavelength of 272 nm.

  • Analysis:

    • Inject a standard volume of the prepared sample onto the HPLC column.

    • Record the chromatogram and determine the peak area corresponding to Cefazolin and the internal standard.

  • Quantification:

    • Prepare a standard curve by analyzing known concentrations of Cefazolin in blank serum.

    • Plot the ratio of the peak area of Cefazolin to the peak area of the internal standard against the concentration of Cefazolin.

    • Use the standard curve to determine the concentration of Cefazolin in the unknown samples.

Conclusion

This technical guide provides a foundational resource for researchers and drug development professionals working with Cefazolin(1-). The detailed information on its mechanism of action, antimicrobial spectrum, quantitative data, and experimental protocols is intended to facilitate further academic research and development. A thorough understanding of these core aspects is essential for the continued effective and responsible use of this important antibiotic.

References

Methodological & Application

Cefazolin(1-) In Vitro Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Cefazolin, a first-generation cephalosporin antibiotic. The included methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action and Resistance

Cefazolin is a bactericidal agent that inhibits the synthesis of the bacterial cell wall.[1] It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and subsequent cell lysis. The primary mechanisms of resistance to Cefazolin in Gram-negative bacteria include the production of β-lactamase enzymes that inactivate the antibiotic and alterations in the bacterial cell membrane that decrease drug uptake.[2]

Quantitative Data Summary

Accurate interpretation of in vitro susceptibility testing relies on the use of established breakpoints. The following tables summarize the Minimum Inhibitory Concentration (MIC) and disk diffusion zone diameter breakpoints for Cefazolin against Enterobacterales as provided by CLSI and EUCAST.

Table 1: CLSI Cefazolin Breakpoints for Enterobacterales (Systemic Infections) [2][3]

Interpretive CategoryMIC (µg/mL)
Susceptible (S)≤2
Intermediate (I)4
Resistant (R)≥8

NOTE: These breakpoints are based on a dosage regimen of 2 g administered every 8 hours.[2]

Table 2: CLSI Cefazolin Breakpoints for Enterobacterales (Uncomplicated Urinary Tract Infections) [4]

Interpretive CategoryMIC (µg/mL)Disk Diffusion (30 µg disk) Zone Diameter (mm)
Susceptible (S)≤16≥15
Resistant (R)≥32≤14

Table 3: EUCAST Cefazolin Quality Control Ranges [5]

Quality Control StrainMethodAntimicrobial ConcentrationTarget ValueMIC Range (mg/L)Zone Diameter Range (mm)
Escherichia coli ATCC 25922MIC-21-4-
Escherichia coli ATCC 25922Disk Diffusion30 µg24-21-27

Experimental Protocols

Accurate and reproducible susceptibility testing requires strict adherence to standardized protocols. The following sections detail the methodologies for broth microdilution, disk diffusion, and gradient diffusion testing.

Protocol 1: Broth Microdilution MIC Testing

This method determines the minimum inhibitory concentration (MIC) of Cefazolin that inhibits the visible growth of a bacterium in a liquid growth medium.

Materials:

  • Cefazolin analytical standard powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture (18-24 hours old)

  • 0.5 McFarland turbidity standard[6][7][8]

  • Sterile saline or broth

  • Spectrophotometer (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Cefazolin Stock Solution Preparation:

    • Prepare a stock solution of Cefazolin powder in a suitable sterile solvent (e.g., sterile distilled water) to a known high concentration (e.g., 1280 µg/mL).

    • Ensure the solution is well-dissolved and filter-sterilize if necessary.

    • Store aliquots at -20°C or below.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Transfer the colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13 for a 0.5 McFarland standard).[6]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Preparation and Inoculation:

    • Perform serial two-fold dilutions of the Cefazolin stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).

    • Inoculate each well (except the sterility control well) with the diluted bacterial suspension. The final volume in each well should be 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Cefazolin that shows no visible growth.

    • The growth control well should be turbid, and the sterility control well should be clear.

Protocol 2: Kirby-Bauer Disk Diffusion Testing

This qualitative method assesses the susceptibility of bacteria to Cefazolin by measuring the diameter of the zone of growth inhibition around a Cefazolin-impregnated disk.[9][10][11]

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Cefazolin antimicrobial susceptibility test disks (30 µg)

  • Bacterial culture (18-24 hours old)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[9]

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application:

    • Using sterile forceps, place a 30 µg Cefazolin disk onto the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

    • If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart.[12]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[11]

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.

    • Interpret the results as Susceptible, Intermediate, or Resistant based on the zone diameter breakpoints provided in the CLSI or EUCAST guidelines.

Protocol 3: Gradient Diffusion (E-test) MIC Testing

This method utilizes a plastic strip with a predefined gradient of Cefazolin to determine the MIC.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Cefazolin gradient diffusion strips (e.g., E-test)

  • Bacterial culture (18-24 hours old)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum and Plate Preparation:

    • Prepare a standardized inoculum and inoculate the MHA plate as described in the Kirby-Bauer disk diffusion protocol.

  • Strip Application:

    • Carefully place the Cefazolin gradient diffusion strip onto the inoculated agar surface.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, an elliptical zone of inhibition will be visible.

    • Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[13] If the intersection falls between two markings, round up to the higher value.

Quality Control

Regular quality control is essential to ensure the accuracy and reproducibility of susceptibility testing. Recommended QC strains, such as Escherichia coli ATCC 25922, should be tested with each batch of susceptibility tests. The resulting MIC or zone diameter should fall within the acceptable ranges established by CLSI or EUCAST.[5]

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start stock Prepare Cefazolin Stock Solution start->stock inoculum Prepare 0.5 McFarland Bacterial Suspension start->inoculum serial_dilute Perform Serial Dilutions of Cefazolin in Plate stock->serial_dilute dilute_inoculum Dilute Suspension in CAMHB inoculum->dilute_inoculum inoculate Inoculate Wells with Bacterial Suspension dilute_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start inoculum Prepare 0.5 McFarland Bacterial Suspension start->inoculum inoculate_plate Inoculate MHA Plate with Swab inoculum->inoculate_plate apply_disk Apply 30 µg Cefazolin Disk inoculate_plate->apply_disk incubate Incubate Plate (35°C, 16-18h) apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Result (S/I/R) measure_zone->interpret end End interpret->end

Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Testing.

Gradient_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start inoculum Prepare 0.5 McFarland Bacterial Suspension start->inoculum inoculate_plate Inoculate MHA Plate with Swab inoculum->inoculate_plate apply_strip Apply Cefazolin Gradient Strip inoculate_plate->apply_strip incubate Incubate Plate (35°C, 16-20h) apply_strip->incubate read_mic Read MIC at Intersection of Ellipse and Strip incubate->read_mic end End read_mic->end

Caption: Workflow for Gradient Diffusion (E-test) Susceptibility Testing.

References

Application Notes and Protocols for Cefazolin in Animal Models of Bacterial Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cefazolin, a first-generation cephalosporin antibiotic, in various preclinical animal models of bacterial infection. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacokinetics of Cefazolin.

Overview of Cefazolin

Cefazolin is a time-dependent, bactericidal antibiotic that inhibits bacterial cell wall synthesis.[1][2] It is primarily active against Gram-positive aerobes, such as Staphylococcus aureus and Streptococcus spp., and has limited activity against Gram-negative aerobes.[3][4] Due to its efficacy and safety profile, Cefazolin is widely used for surgical prophylaxis in both human and veterinary medicine.[2][5] This document details its application in established animal models of pneumonia, osteomyelitis, skin and soft tissue infections, and sepsis.

Pharmacokinetic Parameters of Cefazolin in Animal Models

Understanding the pharmacokinetic profile of Cefazolin in different species is crucial for designing effective dosing regimens. The following tables summarize key pharmacokinetic parameters of Cefazolin in various animal models.

Table 1: Pharmacokinetic Parameters of Cefazolin in Canine and Feline Models

Animal ModelDose (mg/kg)RouteCmax (µg/mL)T½ (hours)AUC (h·µg/mL)Reference(s)
Dog25IV-0.97-[6]
Dog22IV37.30.9674.99[6]
Dog22 (IV) + 22 (IM)IV + IM51.51.11154.16[6]
Cat20IV134.801.18-[7]

Table 2: Pharmacokinetic Parameters of Cefazolin in Rodent and Rabbit Models

Animal ModelDose (mg/kg)RouteCmax (µg/mL)T½ (hours)AUC (h·µg/mL)Reference(s)
Rat100--1.1-[8]
Rabbit30--5-[8]
Mouse-----

Experimental Protocols and Efficacy Data

This section provides detailed protocols for inducing bacterial infections in animal models and summarizes the efficacy of Cefazolin treatment.

Murine Pneumonia Model

This model is used to evaluate the efficacy of antibiotics against respiratory tract infections.

Experimental Workflow: Murine Pneumonia Model

G cluster_acclimatization Acclimatization cluster_infection Infection cluster_treatment Treatment cluster_endpoint Endpoint Analysis acclimatize Acclimatize Mice (e.g., C57BL/6J) anesthetize Anesthetize Mice (e.g., Ketamine/Xylazine) acclimatize->anesthetize inoculate Intranasal or Endotracheal Inoculation (e.g., K. pneumoniae or S. aureus) anesthetize->inoculate treatment_start Initiate Cefazolin Treatment (e.g., 5h post-inoculation) inoculate->treatment_start dosing Administer Cefazolin (e.g., Intraperitoneally) treatment_start->dosing euthanize Euthanize Mice dosing->euthanize At predetermined time points harvest Harvest Lungs euthanize->harvest homogenize Homogenize Tissue harvest->homogenize bacterial_load Determine Bacterial Load (CFU/g) homogenize->bacterial_load

Caption: Workflow for a murine pneumonia model to test Cefazolin efficacy.

Protocol: Murine Pneumonia Induced by Klebsiella pneumoniae

  • Animal Model: Use specific pathogen-free female C57BL/6J mice, 6-8 weeks old.[5][9]

  • Acclimatization: Allow mice to acclimatize for at least 72 hours before the experiment.[9]

  • Bacterial Culture: Culture Klebsiella pneumoniae (e.g., strain DT-S) in a suitable broth to the desired concentration.[10]

  • Anesthesia: Anesthetize mice using an appropriate method, such as an intraperitoneal injection of a ketamine and xylazine cocktail.[6]

  • Inoculation: Inoculate the mice intranasally or via an endotracheal tube with a specific bacterial load (e.g., 2 × 10⁴ CFU/mouse).[6][11]

  • Treatment: Initiate Cefazolin treatment at a predetermined time point post-infection (e.g., 5 hours).[11] Administer Cefazolin via the desired route (e.g., intraperitoneally).

  • Endpoint Analysis: At specified time points, euthanize the mice.[6] Aseptically remove the lungs, weigh them, and homogenize in sterile saline or PBS.[12] Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).[3][13]

Table 3: Efficacy of Cefazolin in Murine Pneumonia Models

PathogenTreatment RegimenOutcomeReference(s)
Klebsiella pneumoniae DT-SVarious dosage schedulesCefotiam was ~8 times more active than Cefazolin. A low, sustained plasma level of Cefazolin was more effective than a high, transient level.[10]
Staphylococcus aureus (CIE+)Intraperitoneal CefazolinReduced bacterial density in lungs compared to untreated controls (6.0 ± 1.6 vs 9.4 ± 2.7 log10 CFU/g). Efficacy was lower compared to CIE- strain.[11]
Staphylococcus aureus (CIE-)Intraperitoneal CefazolinReduced bacterial density in lungs (4.4 ± 0.8 log10 CFU/g).[11]

CIE: Cefazolin Inoculum Effect

Rabbit Osteomyelitis Model

This model is suitable for studying bone and joint infections, which often require prolonged antibiotic therapy.

Experimental Workflow: Rabbit Osteomyelitis Model

G cluster_acclimatization Acclimatization cluster_surgery Surgical Procedure & Infection cluster_treatment Treatment cluster_endpoint Endpoint Analysis acclimatize Acclimatize New Zealand White Rabbits anesthetize Anesthetize Rabbit acclimatize->anesthetize expose_bone Surgically Expose Tibia or Femur anesthetize->expose_bone drill_hole Drill a Hole into the Medullary Canal expose_bone->drill_hole inoculate Inoculate with S. aureus drill_hole->inoculate close_wound Close Wound inoculate->close_wound treatment_start Initiate Cefazolin Treatment close_wound->treatment_start dosing Administer Cefazolin (e.g., Subcutaneously for 28 days) treatment_start->dosing euthanize Euthanize Rabbit dosing->euthanize After treatment period harvest_bone Harvest Infected Bone euthanize->harvest_bone culture Culture Bone for Bacterial Presence harvest_bone->culture

Caption: Workflow for a rabbit osteomyelitis model to test Cefazolin efficacy.

Protocol: Rabbit Osteomyelitis Induced by Staphylococcus aureus

  • Animal Model: Use New Zealand White rabbits.[14][15]

  • Anesthesia: Anesthetize the rabbits according to institutional guidelines.

  • Surgical Procedure: Make an incision to expose the tibia or femur.[15] Create a cortical defect using a drill to access the medullary canal.[15]

  • Inoculation: Inject a suspension of S. aureus (e.g., 10⁹ CFU) into the medullary canal.[16] Some protocols may also include a sclerosing agent to promote infection.

  • Wound Closure: Close the surgical site.

  • Treatment: Begin Cefazolin administration. A common regimen is subcutaneous injection every 6 hours for 28 days.[14][17]

  • Endpoint Analysis: After the treatment period, euthanize the animals. Aseptically collect the infected bone for microbiological analysis to determine the presence or absence of bacteria.[14][17]

Table 4: Efficacy of Cefazolin in Rabbit Osteomyelitis Model

PathogenTreatment RegimenOutcomeReference(s)
Staphylococcus aureus5 mg/kg SC, every 6h for 28 daysS. aureus found in 12 of 22 rabbits.[14][17]
Staphylococcus aureus15 mg/kg SC, every 6h for 28 daysS. aureus found in 12 of 23 rabbits.[14][17]
Staphylococcus aureusSystemic CefazolinSignificantly reduced radiological and histological severity scores compared to control.[1]
Rat Skin and Soft Tissue Infection (SSTI) Model

This model is used to simulate surgical wound infections or other skin and soft tissue infections.

Experimental Workflow: Rat SSTI Model

G cluster_acclimatization Acclimatization cluster_wound_creation Wound Creation & Infection cluster_treatment Treatment cluster_endpoint Endpoint Analysis acclimatize Acclimatize Rats (e.g., Sprague-Dawley) anesthetize Anesthetize Rat acclimatize->anesthetize create_wound Create Surgical Wound or Pocket (e.g., paraspinous muscles) anesthetize->create_wound inoculate Inoculate with MRSA or S. aureus create_wound->inoculate treatment_start Initiate Cefazolin Treatment (e.g., 30 min prior to inoculation) inoculate->treatment_start dosing Administer Cefazolin (e.g., Intraperitoneally or Topically) treatment_start->dosing observe Observe for Abscess Formation dosing->observe After a set period (e.g., 6 days) measure Measure Abscess Size observe->measure culture Culture Wound for Bacterial Load measure->culture G cluster_procedure Cecal Ligation and Puncture (CLP) cluster_consequences Pathophysiological Consequences laparotomy Midline Laparotomy exteriorize_cecum Exteriorize Cecum laparotomy->exteriorize_cecum ligate_cecum Ligate Cecum exteriorize_cecum->ligate_cecum puncture_cecum Puncture Cecum ligate_cecum->puncture_cecum return_cecum Return Cecum to Abdomen puncture_cecum->return_cecum close_abdomen Close Abdominal Wall return_cecum->close_abdomen polymicrobial_infection Polymicrobial Infection close_abdomen->polymicrobial_infection systemic_inflammation Systemic Inflammatory Response polymicrobial_infection->systemic_inflammation sepsis Sepsis systemic_inflammation->sepsis

References

Cefazolin in Murine Research: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of Cefazolin(1-), a first-generation cephalosporin antibiotic, for in vivo mouse studies. The following protocols and data are compiled from peer-reviewed research to ensure accuracy and reproducibility in experimental settings.

Data Presentation: Cefazolin Dosage and Administration in Mice

The following tables summarize quantitative data on Cefazolin dosage, administration routes, and experimental contexts from various mouse studies. This information is intended to guide researchers in selecting appropriate parameters for their experimental designs.

Application Mouse Strain Dosage Route of Administration Frequency/Duration Reference
Surgical Prophylaxis (Wound Infection Model)Swiss-Webster10 mgIntraperitoneal (IP)Single preoperative dose; or preoperative and one postoperative dose 4 hours later[1]
Implant-Related Infection ModelNot Specified25 mg/kg (low-dose)Subcutaneous (SC)Single injection ~15 minutes prior to surgical incision[2]
Implant-Related Infection ModelNot Specified250 mg/kg (high-dose)Subcutaneous (SC)Single injection ~15 minutes prior to surgical incision[2]
Postoperative Cognitive Dysfunction StudyCD-1300 mg/kgIntraperitoneal (IP)1 hour before surgery, then once daily for 5 days post-surgery[3]
Neutropenic Infection ModelNot SpecifiedDose-dependentNot SpecifiedSingle dose 1 hour post-infection[4]
Periprosthetic Joint Infection ModelNot SpecifiedNot SpecifiedNot SpecifiedProphylaxis for 24 hours or 4 days[5]
Pharmacokinetic StudyNot SpecifiedNot SpecifiedIntravenous (IV)Not Specified[6]
Aerosol Delivery for Lung InfectionNot SpecifiedBody-delivered dose of 3-5 mg/kgAerosol InhalationNot Specified[7][8]

Experimental Protocols

Preparation of Cefazolin for Injection

Cefazolin is typically supplied as a sterile powder for reconstitution. The following is a general protocol for its preparation for in vivo studies.

Materials:

  • Cefazolin sodium powder vial (e.g., 500 mg, 1 g)[9][10]

  • Sterile diluent:

    • Sterile Water for Injection[10][11]

    • 0.9% Sodium Chloride Injection (Normal Saline)[10]

    • Bacteriostatic Water for Injection[10]

  • Sterile syringes and needles

  • Alcohol swabs

Protocol:

  • Determine the Required Concentration: Calculate the final concentration needed based on the desired dosage (mg/kg) and the injection volume suitable for mice (typically 100-200 µL).

  • Reconstitution:

    • Disinfect the rubber stopper of the Cefazolin vial and the diluent vial with an alcohol swab.

    • Using a sterile syringe, draw up the calculated volume of the chosen diluent. For example, adding 9.5 mL of Sterile Water for Injection to a 1 g vial creates a 100 mg/mL solution.[11] Adding 4.8 mL to a 500 mg vial also yields a 100 mg/mL solution.[11]

    • Inject the diluent into the Cefazolin vial.

    • Gently swirl or shake the vial until the powder is completely dissolved.[10] Reconstituted solutions may appear pale yellow to yellow.[12]

  • Dilution (if necessary): If a lower concentration is required, perform a further dilution with a sterile diluent. For example, to achieve a 25 mg/mL solution, you can take 5 mL of a 100 mg/mL solution (500 mg of cefazolin) and add 15 mL of 0.9% sodium chloride to a final volume of 20 mL.[11]

  • Storage: Use the reconstituted solution promptly. If storage is necessary, refer to the manufacturer's instructions for stability at refrigerated temperatures.

Administration Routes

a. Intraperitoneal (IP) Injection

Protocol:

  • Properly restrain the mouse, exposing the abdomen.

  • Tilt the mouse slightly head-down to move the abdominal organs forward.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder or cecum puncture.

  • Aspirate briefly to ensure no fluid (urine, blood) is drawn, indicating correct placement.

  • Inject the Cefazolin solution slowly.

  • Withdraw the needle and return the mouse to its cage.

b. Subcutaneous (SC) Injection

Protocol:

  • Grasp the loose skin over the back of the neck (scruff) to form a "tent".

  • Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.

  • Aspirate briefly to check for blood.

  • Inject the Cefazolin solution, which will form a small bleb under the skin.

  • Withdraw the needle and return the mouse to its cage.

c. Intravenous (IV) Injection (Tail Vein)

Protocol:

  • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the mouse in a suitable restrainer.

  • Disinfect the tail with an alcohol swab.

  • Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins.

  • A successful insertion is often indicated by a small flash of blood in the needle hub.

  • Slowly inject the Cefazolin solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

  • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Visualizations

Experimental_Workflow_for_Cefazolin_Mouse_Study cluster_preparation Phase 1: Preparation cluster_procedure Phase 2: Experimental Procedure cluster_monitoring Phase 3: Monitoring & Analysis Animal_Acclimatization Animal Acclimatization Cefazolin_Prep Cefazolin Preparation (Reconstitution & Dilution) Baseline_Measurements Baseline Measurements (e.g., weight, temp) Animal_Acclimatization->Baseline_Measurements Start Experiment Cefazolin_Admin Cefazolin Administration (IP, SC, or IV) Cefazolin_Prep->Cefazolin_Admin Infection_Induction Infection Induction (if applicable) Baseline_Measurements->Infection_Induction Infection_Induction->Cefazolin_Admin Treatment Post_Admin_Monitoring Post-Administration Monitoring Cefazolin_Admin->Post_Admin_Monitoring Endpoint_Collection Endpoint Data Collection (e.g., tissue samples) Post_Admin_Monitoring->Endpoint_Collection At Defined Timepoints Data_Analysis Data Analysis Endpoint_Collection->Data_Analysis

Caption: Workflow for a typical in vivo mouse study involving Cefazolin treatment.

Cefazolin_Preparation_Protocol start Start vial Cefazolin Powder Vial start->vial diluent Sterile Diluent (e.g., Saline, Sterile Water) start->diluent reconstitute Reconstitute Powder with Diluent vial->reconstitute diluent->reconstitute dissolved Ensure Complete Dissolution reconstitute->dissolved dissolved->reconstitute No stock_solution High-Concentration Stock Solution dissolved->stock_solution Yes dilute_further Further Dilution Needed? stock_solution->dilute_further dilute_further:e->stock_solution:w Yes, add diluent final_solution Final Dosing Solution dilute_further->final_solution No administer Administer to Mouse final_solution->administer

References

Determining Cefazolin MIC: A Detailed Guide to the Broth Microdilution Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Cefazolin using the broth microdilution method. The MIC is a critical metric in antimicrobial susceptibility testing, defining the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. This protocol is based on established principles and guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure accuracy and reproducibility.

Core Principles

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of visible growth in the wells of a microtiter plate is used to determine the MIC.

Data Presentation: Cefazolin Interpretive Criteria and Quality Control

Accurate MIC determination relies on standardized interpretive criteria and rigorous quality control. The following tables summarize the CLSI clinical breakpoints for Cefazolin against Enterobacterales and the expected MIC ranges for recommended quality control (QC) strains.

Table 1: CLSI Clinical Breakpoints for Cefazolin against Enterobacterales (Systemic Infections) [1][2][3][4]

InterpretationMIC (µg/mL)
Susceptible (S)≤ 2
Intermediate (I)4
Resistant (R)≥ 8

Note: These breakpoints are for systemic infections and may differ for uncomplicated urinary tract infections.[2][5][6]

Table 2: Quality Control (QC) Ranges for Cefazolin MIC Testing

QC StrainATCC NumberCefazolin MIC Range (µg/mL)
Escherichia coli259221 - 4
Staphylococcus aureus292130.25 - 1
Pseudomonas aeruginosa27853> 32 (for verification of test system)

Note: QC testing should be performed with each batch of MIC assays to ensure the validity of the results.[3][7]

Experimental Protocol: Broth Microdilution for Cefazolin MIC

This protocol outlines the necessary steps for performing a broth microdilution assay to determine the Cefazolin MIC.

Materials
  • Cefazolin sodium salt powder

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile water or other appropriate solvent for Cefazolin

  • Bacterial isolates for testing

  • QC strains (E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile petri dishes, test tubes, and pipettes

  • Spectrophotometer or densitometer

  • Incubator (35°C ± 2°C)

Procedure

1. Preparation of Cefazolin Stock Solution

  • Calculate the amount of Cefazolin powder needed to prepare a stock solution of a known concentration (e.g., 1280 µg/mL).[8]

  • Dissolve the Cefazolin powder in a suitable sterile solvent. Water for injection is a common diluent.[9]

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter if the solvent was not initially sterile.[8]

  • Store the stock solution in aliquots at -20°C or below until use. Avoid repeated freeze-thaw cycles.[8]

2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile broth or saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a densitometer.

  • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10][11]

3. Serial Dilution of Cefazolin in Microtiter Plate

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the Cefazolin stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well containing the antibiotic.

  • The final volume in each well after this step will be 100 µL.

4. Inoculation of the Microtiter Plate

  • Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to each well containing the Cefazolin dilutions and the growth control well. This will bring the final volume in these wells to 200 µL.

  • The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL.

  • Include a sterility control well containing only uninoculated CAMHB and a growth control well containing CAMHB and the bacterial inoculum but no Cefazolin.

5. Incubation

  • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[3]

6. Reading and Interpreting Results

  • After incubation, visually inspect the microtiter plate for bacterial growth. The sterility control well should be clear, and the growth control well should show distinct turbidity.

  • The MIC is the lowest concentration of Cefazolin that completely inhibits visible growth of the organism.[10]

  • Compare the determined MIC value to the clinical breakpoints in Table 1 to classify the isolate as susceptible, intermediate, or resistant.

Visualizing the Workflow

The following diagram illustrates the key steps in the broth microdilution method for Cefazolin MIC determination.

BrothMicrodilutionWorkflow Broth Microdilution Workflow for Cefazolin MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_cefazolin Prepare Cefazolin Stock Solution serial_dilution Perform Serial Dilution of Cefazolin in Microtiter Plate prep_cefazolin->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Plate with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Read and Record MIC Value incubation->read_results interpretation Interpret Results using CLSI Breakpoints read_results->interpretation

Caption: Workflow for Cefazolin MIC determination.

References

Cefazolin Agar Disk Diffusion Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefazolin, a first-generation cephalosporin antibiotic, is a critical tool in the management of various bacterial infections.[1][2] It is particularly effective against gram-positive bacteria and some gram-negative bacteria.[1] Cefazolin functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death.[1][3] The agar disk diffusion assay, also known as the Kirby-Bauer test, is a widely used and standardized method for determining the in vitro susceptibility of bacterial isolates to antimicrobial agents like Cefazolin.[4] This document provides a detailed protocol for performing the Cefazolin agar disk diffusion assay, along with interpretive criteria from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action

Cefazolin exerts its bactericidal effect by interfering with the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][3] Peptidoglycan provides structural integrity to the bacterial cell. Cefazolin binds to and inhibits penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][3] This inhibition disrupts the cross-linking of peptidoglycan chains, weakening the cell wall and ultimately leading to bacterial cell death.[3]

G Precursors Precursors Linear_Glycan_Chains Linear_Glycan_Chains Precursors->Linear_Glycan_Chains Polymerization Cross_linked_Peptidoglycan Cross_linked_Peptidoglycan Linear_Glycan_Chains->Cross_linked_Peptidoglycan Transpeptidation (catalyzed by PBPs) Cefazolin Cefazolin PBPs Penicillin-Binding Proteins (PBPs) Cefazolin->PBPs Binds to Inhibited_PBPs Inhibited_PBPs PBPs->Inhibited_PBPs Inhibition Weakened_Cell_Wall Weakened_Cell_Wall Inhibited_PBPs->Weakened_Cell_Wall Prevents Cross-linking Cell_Lysis Cell_Lysis Weakened_Cell_Wall->Cell_Lysis Leads to

Caption: Cefazolin's Mechanism of Action.

Experimental Protocol: Agar Disk Diffusion Assay

This protocol is based on the standardized Kirby-Bauer method.[4]

Materials
  • Cefazolin antimicrobial susceptibility test disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[4]

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Bacterial cultures of test organisms (pure, 18-24 hour growth)

  • Incubator (35°C ± 2°C)[5]

  • Calipers or a ruler for measuring zone diameters

  • Forceps

Procedure

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep 1. Prepare Inoculum (0.5 McFarland Standard) Plate_Inoculation 2. Inoculate MHA Plate (Create a bacterial lawn) Inoculum_Prep->Plate_Inoculation Disk_Application 3. Apply Cefazolin Disk (30 µg) Plate_Inoculation->Disk_Application Incubation 4. Incubate (35°C for 16-20 hours) Disk_Application->Incubation Measure_Zone 5. Measure Zone of Inhibition (in mm) Incubation->Measure_Zone Interpret_Results 6. Interpret Results (Susceptible, Intermediate, Resistant) Measure_Zone->Interpret_Results

Caption: Agar Disk Diffusion Workflow.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a photometric device.[5]

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate to create a uniform lawn of bacterial growth. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[5]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[2]

  • Disk Application:

    • Using sterile forceps, aseptically place a 30 µg Cefazolin disk onto the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

    • Disks should be placed at least 24 mm apart from each other.[4]

  • Incubation:

    • Invert the plates and place them in a non-CO2 incubator at 35°C ± 2°C for 16-20 hours.[5]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) in millimeters (mm) using calipers or a ruler.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to the interpretive criteria provided by CLSI or EUCAST (see tables below).[4]

Data Presentation: Zone of Inhibition Interpretive Criteria

The following tables provide the zone diameter interpretive criteria for Cefazolin (30 µg disk) according to the latest CLSI and EUCAST guidelines.

CLSI Interpretive Criteria for Cefazolin (30 µg)

| Organism Group | Zone Diameter (mm) | | :--- | :---: | :---: | :---: | | | Susceptible (S) | Intermediate (I) | Resistant (R) | | Enterobacterales | ≥ 23 | 20 - 22 | ≤ 19 | | Staphylococcus aureus | ≥ 21 | - | ≤ 20 |

Note: These breakpoints are for systemic infections and are based on a dosage regimen of 2 g every 8 hours.[6][7] For uncomplicated urinary tract infections caused by E. coli, K. pneumoniae, and P. mirabilis, different breakpoints may apply.

EUCAST Interpretive Criteria for Cefazolin (30 µg)

| Organism Group | Zone Diameter (mm) | | :--- | :---: | :---: | | | Susceptible (S) | Resistant (R) | | Enterobacterales | ≥ 22 | < 22 | | Staphylococcus aureus | ≥ 25 | < 25 |

Note: EUCAST often provides a single breakpoint for susceptible and resistant categories. An "Intermediate" category is not always used. These breakpoints are from EUCAST version 13.0.[8][9]

Quality Control

Regular quality control is essential to ensure the accuracy and reproducibility of the agar disk diffusion assay. This should be performed using standard reference strains with known Cefazolin susceptibility.

Quality Control StrainAcceptable Zone Diameter Range (mm)
Escherichia coli ATCC® 25922™ 21 - 27
Staphylococcus aureus ATCC® 25923™ 29 - 35

Source: CLSI M100 documents.

Conclusion

The agar disk diffusion assay is a reliable and accessible method for determining the susceptibility of bacterial isolates to Cefazolin. Adherence to standardized protocols and the use of current interpretive criteria from regulatory bodies like CLSI and EUCAST are crucial for obtaining accurate and clinically relevant results. This information is vital for guiding appropriate antimicrobial therapy and for surveillance of antimicrobial resistance trends.

References

Application Note: Spectrophotometric Analysis of Cefazolin(1-) Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefazolin, a first-generation cephalosporin antibiotic, is widely used for treating various bacterial infections.[1][2] Accurate quantification of Cefazolin in pharmaceutical formulations is crucial for ensuring its therapeutic efficacy and safety. This application note provides a detailed protocol for the determination of Cefazolin concentration using UV-Vis spectrophotometry, a simple, cost-effective, and rapid analytical method. The method is based on the principle that Cefazolin absorbs ultraviolet radiation at a specific wavelength, and the amount of absorbance is directly proportional to its concentration, as described by the Beer-Lambert Law.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric analysis of Cefazolin, compiled from various studies. This data is essential for method development and validation.

ParameterValueSolvent/ConditionsReference
Wavelength of Maximum Absorbance (λmax) 270 - 272 nmPurified Water[3][4][5]
271 nmPhosphate Buffer (pH 6 and 8)[4][5]
273 nmMethanol[3][4]
267 nm0.1 M Hydrochloric Acid[3][4]
Linear Concentration Range 8 - 28 µg/mLPurified Water[3][4][6]
Correlation Coefficient (r²) > 0.999Purified Water[3][4]
Molar Absorptivity (ε) Not explicitly stated in most validation studies, but can be calculated from the Beer-Lambert law using the provided data.
Limit of Detection (LOD) 0.017 mg (in a KBr pellet for FT-IR, not directly comparable to UV-Vis in solution)Potassium Bromide[7]
Limit of Quantification (LOQ) 0.052 mg (in a KBr pellet for FT-IR, not directly comparable to UV-Vis in solution)Potassium Bromide[7]

Experimental Protocols

Materials and Reagents
  • Cefazolin Sodium Reference Standard (RS)

  • Cefazolin Sodium sample for analysis (e.g., lyophilized powder for injection)

  • Purified water (Milli-Q™ or equivalent)

  • Analytical grade solvents (e.g., methanol, hydrochloric acid) as needed

  • Phosphate buffers (pH 6.0 and 8.0) as needed

  • Class A volumetric flasks (10 mL, 100 mL)

  • Micropipettes

Instrumentation
  • UV-Vis Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

Preparation of Standard Stock Solution
  • Accurately weigh approximately 20 mg of Cefazolin Sodium Reference Standard.

  • Transfer the weighed standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with purified water to obtain a stock solution with a concentration of 200 µg/mL.[3]

Preparation of Calibration Standards
  • From the 200 µg/mL stock solution, prepare a series of calibration standards by making appropriate dilutions.[3]

  • For a linear range of 8 to 28 µg/mL, transfer aliquots of 0.4, 0.6, 0.8, 1.0, 1.2, and 1.4 mL of the stock solution into separate 10 mL volumetric flasks.[3]

  • Dilute each flask to the mark with purified water to obtain final concentrations of 8, 12, 16, 20, 24, and 28 µg/mL, respectively.[3]

  • Prepare each concentration in triplicate.[3]

Preparation of Sample Solution
  • Accurately weigh a quantity of the Cefazolin Sodium sample powder equivalent to 20 mg of Cefazolin.

  • Transfer the sample to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with purified water to obtain a stock sample solution of approximately 200 µg/mL.[3]

  • Further dilute the stock sample solution with purified water to a final concentration that falls within the established linear range (e.g., 20 µg/mL).

Spectrophotometric Measurement
  • Set the UV-Vis spectrophotometer to scan a wavelength range of 200-400 nm to determine the λmax of Cefazolin in the chosen solvent. For Cefazolin in water, the λmax is consistently observed at approximately 270-272 nm.[3][4][5]

  • Set the instrument to measure absorbance at the determined λmax (e.g., 271 nm).

  • Use purified water as the blank to zero the spectrophotometer.[3][4]

  • Measure the absorbance of each calibration standard and the sample solution in triplicate.

Data Analysis
  • Construct a calibration curve by plotting the average absorbance of the calibration standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The correlation coefficient (r²) should be ≥ 0.999.[3][4]

  • Use the equation of the line to calculate the concentration of Cefazolin in the sample solution based on its measured absorbance.

  • Calculate the final concentration of Cefazolin in the original sample, taking into account all dilution factors.

Visualizations

Experimental Workflow

experimental_workflow start Start prep_stock Prepare 200 µg/mL Cefazolin Stock Solution start->prep_stock prep_standards Prepare Calibration Standards (8-28 µg/mL) prep_stock->prep_standards prep_sample Prepare Sample Solution (within linear range) prep_stock->prep_sample set_spectro Set Spectrophotometer (λmax = 271 nm, Blank with Water) prep_standards->set_spectro prep_sample->set_spectro measure_abs Measure Absorbance of Standards and Sample set_spectro->measure_abs gen_curve Generate Calibration Curve (Absorbance vs. Concentration) measure_abs->gen_curve calc_conc Calculate Sample Concentration using Linear Regression gen_curve->calc_conc end End calc_conc->end

Caption: Experimental workflow for spectrophotometric analysis of Cefazolin.

Beer-Lambert Law Relationship

beer_lambert_law absorbance Absorbance (A) proportional_to Is Directly Proportional To absorbance->proportional_to concentration Concentration (c) proportional_to->concentration path_length Path Length (l) proportional_to->path_length molar_abs Molar Absorptivity (ε) proportional_to->molar_abs equation A = εlc concentration->equation path_length->equation molar_abs->equation

Caption: Logical relationship of the Beer-Lambert Law.

References

Preparation of Cefazolin Sodium Salt Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefazolin, a first-generation cephalosporin antibiotic, is a crucial tool in various laboratory settings, from routine antimicrobial susceptibility testing to more nuanced studies of cellular processes. Proper preparation and handling of Cefazolin stock solutions are paramount to ensure experimental reproducibility and accuracy. This document provides a comprehensive guide for the preparation, storage, and application of Cefazolin sodium salt stock solutions for in vitro research. It includes detailed protocols for creating aqueous and organic stock solutions, a standardized procedure for antimicrobial susceptibility testing via the Kirby-Bauer method, and a protocol for evaluating the anti-inflammatory effects of Cefazolin in cell culture. Additionally, this guide summarizes the key physicochemical and stability data for Cefazolin and provides visual workflows and a diagram of its putative signaling pathway in eukaryotic cells.

Physicochemical and Solubility Data

Cefazolin is commercially available as a sodium salt, a white to yellowish crystalline powder.[1] Key quantitative data for Cefazolin sodium salt are summarized in Table 1.

Table 1: Physicochemical Properties of Cefazolin Sodium Salt

PropertyValueReference
Molecular FormulaC₁₄H₁₃N₈NaO₄S₃[2][3]
Molecular Weight476.49 g/mol [3][4][5]
AppearanceWhite to off-white crystalline powder[1][6]
pH of Reconstituted Solution4.0 - 6.0[6][7]

Cefazolin sodium salt exhibits good solubility in aqueous solutions and some organic solvents, which allows for flexibility in stock solution preparation depending on the experimental requirements.

Table 2: Solubility of Cefazolin Sodium Salt

SolventSolubilityReference
WaterFreely soluble, ≥ 100 mg/mL[4][8]
Phosphate-Buffered Saline (PBS, pH 7.2)Approx. 10 mg/mL[9]
Dimethyl Sulfoxide (DMSO)Approx. 20 mg/mL to 100 mg/mL[8][9]
Dimethylformamide (DMF)Approx. 20 mg/mL[9]
EthanolVery slightly soluble[4]

Preparation of Cefazolin Stock Solutions

The choice of solvent for preparing Cefazolin stock solutions depends on the intended application. For most microbiological and cell culture assays, sterile water is the preferred solvent. For applications requiring higher concentrations or where aqueous solubility is a limiting factor, organic solvents like DMSO can be used, with the final concentration of the solvent in the working solution kept to a minimum to avoid off-target effects.

Protocol for Aqueous Stock Solution (e.g., 100 mg/mL in Water)

This protocol is suitable for most routine applications, including antimicrobial susceptibility testing and cell culture.

Materials:

  • Cefazolin sodium salt powder

  • Sterile, deionized, or distilled water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Aseptically weigh the desired amount of Cefazolin sodium salt powder. For example, to prepare 10 mL of a 100 mg/mL stock solution, weigh 1 g of the powder.

  • Transfer the powder to a sterile conical tube.

  • Add a portion of the sterile water to the tube (e.g., 7-8 mL for a final volume of 10 mL).

  • Vortex the tube until the powder is completely dissolved. The solution should be clear and pale yellow.[7]

  • Bring the solution to the final desired volume with sterile water.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[8]

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Protocol for Organic Stock Solution (e.g., 20 mg/mL in DMSO)

This protocol is useful when a higher concentration stock is needed or for specific experimental conditions where an organic solvent is permissible.

Materials:

  • Cefazolin sodium salt powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile conical tubes

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Aseptically weigh the desired amount of Cefazolin sodium salt powder. For example, to prepare 5 mL of a 20 mg/mL stock solution, weigh 100 mg of the powder.

  • Transfer the powder to a sterile conical tube.

  • Add the desired volume of sterile DMSO to the tube.

  • Vortex the tube until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

Storage and Stability of Stock Solutions

Proper storage is critical to maintain the potency of Cefazolin stock solutions. Stability data is summarized in Table 3.

Table 3: Stability of Cefazolin Sodium Salt Stock Solutions

SolventConcentrationStorage TemperatureStabilityReference
Sterile Water225-330 mg/mLRoom Temperature24 hours[10]
Sterile Water225-330 mg/mL5°C10 days[10]
Sterile Water100-200 mg/mL5°C (protected from light)Up to 30 days[11]
Sterile Water--20°CUp to 12 weeks[12]
PBS (pH 7.2)--Not recommended for more than one day[9]
DMSO--20°C≥ 4 years (as crystalline solid)[9]

General Recommendations:

  • Aqueous solutions are best stored frozen at -20°C for long-term use.

  • Avoid repeated freeze-thaw cycles.

  • Protect solutions from light, as long-term exposure to UV light can cause degradation.[11]

  • Thawed solutions from frozen stock are stable for 48 hours at room temperature (25°C) or for 30 days under refrigeration (5°C). Do not refreeze after thawing.[10]

Experimental Protocols

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This protocol outlines the standardized Kirby-Bauer disk diffusion method for determining the susceptibility of a bacterial isolate to Cefazolin.

Materials:

  • Cefazolin stock solution (prepared as in section 2.1)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or Tryptone Soya Broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator at 35 ± 2°C

  • Metric ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 4-5 well-isolated colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.

    • Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° between each streaking to ensure uniform coverage.

    • Allow the inoculum to dry for 5-15 minutes with the lid ajar.[2]

  • Application of Cefazolin Disks:

    • Aseptically apply a Cefazolin-impregnated disk (typically 30 µg) onto the surface of the inoculated MHA plate. If preparing disks in-house, apply a known amount of Cefazolin stock solution to a sterile blank disk and allow it to dry completely before application.

    • Ensure the disk is in firm contact with the agar.

    • Place disks at least 24 mm apart.[2]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[2]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided by the Clinical and Laboratory Standards Institute (CLSI).

Table 4: CLSI Interpretive Criteria for Cefazolin Disk Diffusion (30 µg disk) against Enterobacterales

Zone Diameter (mm)Interpretation
≥ 15Susceptible
≤ 14Resistant
Note: Interpretive criteria can vary depending on the bacterial species and specimen source (e.g., systemic vs. urinary tract infection). Always refer to the latest CLSI guidelines for the most accurate interpretation.
Assessment of Anti-inflammatory Effects in Cell Culture

This protocol provides a framework for investigating the potential anti-inflammatory properties of Cefazolin by measuring its effect on cytokine-induced cell proliferation and cytokine production.

Materials:

  • Cefazolin aqueous stock solution (prepared and sterilized as in section 2.1)

  • Mammalian cells of interest (e.g., Peripheral Blood Mononuclear Cells - PBMCs, or a relevant cell line like TF-1)

  • Complete cell culture medium

  • Recombinant cytokines (e.g., IL-2, IL-4, IL-15)

  • Cell proliferation assay kit (e.g., BrdU or MTT)

  • ELISA kits for cytokines of interest (e.g., IFN-γ, TNF-α)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density in complete culture medium.

  • Cefazolin Treatment:

    • Prepare serial dilutions of the Cefazolin stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is advisable to test a range of concentrations (e.g., 100, 200, 400, 800 µM).[4]

    • Add the Cefazolin dilutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution, if any).

  • Cytokine Stimulation:

    • To induce an inflammatory response and proliferation, add the appropriate recombinant cytokine (e.g., IL-2 or IL-15 for PBMCs, IL-4 for TF-1 cells) to the wells, except for the unstimulated control wells.

  • Incubation:

    • Incubate the plate in a CO₂ incubator at 37°C for a specified period (e.g., 48-72 hours).

  • Assessment of Cell Proliferation:

    • At the end of the incubation period, assess cell proliferation using a standard method like the BrdU or MTT assay, following the manufacturer's instructions.

  • Assessment of Cytokine Production:

    • Collect the cell culture supernatants from each well.

    • Measure the concentration of secreted pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) in the supernatants using specific ELISA kits, following the manufacturer's protocol.

  • Data Analysis:

    • Compare the proliferation and cytokine levels in the Cefazolin-treated groups to the cytokine-stimulated control group to determine the inhibitory effect of Cefazolin.

Visualizations

Experimental Workflows

G cluster_stock Stock Solution Preparation cluster_ast Antimicrobial Susceptibility Testing cluster_cell Cell Culture Assay weigh Weigh Cefazolin Sodium Salt dissolve Dissolve in Solvent (Water or DMSO) weigh->dissolve sterilize Filter Sterilize (0.22 µm filter) dissolve->sterilize aliquot Aliquot and Store at -20°C sterilize->aliquot inoculum Prepare Bacterial Inoculum (0.5 McFarland) streak Streak MHA Plate inoculum->streak apply_disk Apply Cefazolin Disk streak->apply_disk incubate Incubate at 35°C for 16-18h apply_disk->incubate measure Measure Zone of Inhibition incubate->measure seed_cells Seed Cells in 96-well Plate add_cefazolin Add Cefazolin Dilutions seed_cells->add_cefazolin add_cytokine Add Cytokine Stimulant add_cefazolin->add_cytokine incubate_cells Incubate for 48-72h add_cytokine->incubate_cells assess Assess Proliferation and Cytokine Production incubate_cells->assess

Caption: Experimental workflows for Cefazolin stock solution preparation and applications.

Cefazolin's Putative Signaling Pathway in Eukaryotic Cells

Recent studies suggest that Cefazolin may exert anti-inflammatory effects by inhibiting the common gamma chain (γc) cytokine signaling pathway, which is crucial for the function of several interleukins.[5][10] This inhibition appears to involve the suppression of Janus kinase 3 (JAK3) phosphorylation.[5]

G cluster_pathway Inhibition of JAK-STAT Signaling by Cefazolin cytokine γc Cytokines (e.g., IL-2, IL-15) receptor Cytokine Receptor cytokine->receptor binds jak JAK3 receptor->jak activates stat STAT jak->stat phosphorylates nucleus Nucleus stat->nucleus translocates to gene Gene Transcription (Pro-inflammatory response) nucleus->gene cefazolin Cefazolin cefazolin->jak inhibits phosphorylation

Caption: Cefazolin's proposed mechanism of inhibiting the JAK-STAT signaling pathway.

Conclusion

The reliable preparation of Cefazolin stock solutions is a fundamental prerequisite for a wide array of laboratory investigations. By adhering to the detailed protocols and storage guidelines presented in this document, researchers can ensure the integrity and efficacy of their Cefazolin solutions, thereby enhancing the validity and reproducibility of their experimental results. The provided application protocols for antimicrobial susceptibility testing and cell culture assays, along with the visual representations of experimental workflows and signaling pathways, offer a comprehensive resource for scientists and drug development professionals working with this important antibiotic.

References

Application Notes and Protocols for Cefazolin in Surgical Prophylaxis Animal Model Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cefazolin for surgical prophylaxis in preclinical animal models. The following sections detail established protocols, pharmacokinetic data, and efficacy findings to guide researchers in designing robust studies to evaluate and optimize antimicrobial strategies for preventing surgical site infections (SSIs).

Introduction to Cefazolin for Surgical Prophylaxis

Cefazolin is a first-generation cephalosporin antibiotic widely utilized for surgical prophylaxis in both human and veterinary medicine.[1][2][3] Its efficacy against common skin flora, such as Staphylococcus species, which are frequent culprits in surgical site infections, makes it a primary choice for clean and clean-contaminated surgical procedures.[2][3][4][5] For antimicrobial prophylaxis to be effective, an adequate concentration of the drug must be present at the surgical site before potential contamination and throughout the duration of the procedure.[4][6] Cefazolin exhibits time-dependent bactericidal activity, meaning its efficacy is maximized when plasma concentrations are maintained above the minimum inhibitory concentration (MIC) for the target pathogens for a significant portion of the dosing interval.[1][2]

Pharmacokinetic and Dosing Data in Animal Models

Understanding the pharmacokinetic profile of cefazolin in different animal models is crucial for establishing effective dosing regimens that ensure adequate drug concentrations at the surgical site. The following tables summarize key pharmacokinetic parameters and tissue concentrations from various studies.

Table 1: Pharmacokinetic Parameters of Cefazolin in Various Animal Models
Animal ModelDose (mg/kg)RouteCmax (µg/mL)Tmax (min)Half-life (t½) (hours)AUC (h·µg/mL)Reference
Dog40IV---Similar to serum[7]
Dog25IV--0.97-[2][8]
Dog22IV37.376.80.9674.99[6]
Dog22 (IV) + 22 (IM)IV + IM51.5991.11154.16[6]
Cat20IV134.80 ± 40.54-1.18 ± 0.27-[1]
Pig (Juvenile)25SC18.8 ± 7.442.6 ± 2.04.43 ± 2.4882.33 ± 17.17[9]
Piglet (3-5 days old)25IV-15-30 (tissue)--[10][11]
Piglet (3-5 days old) with CPB50 (total)IV----[10][11]

Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the curve, IV: Intravenous, IM: Intramuscular, SC: Subcutaneous, CPB: Cardiopulmonary bypass. Note that some values are presented as mean ± standard deviation.

Table 2: Cefazolin Tissue Concentrations in Animal Models
Animal ModelDose (mg/kg) & RouteSurgical ProcedureTissueTime Post-administrationConcentration (µg/g or µg/mL)Reference
Dog40 IVGeneral SurgerySurgical Wound Fluid-Similar to serum[7]
Dog22 IVGeneral SurgeryInterstitial Fluid1-5 hours39.6 down to 2.7[6]
Dog22 IV + 22 IMGeneral SurgeryInterstitial Fluid1-5 hours38.3 up to 53.3 then down to 8.9[6]
Cat20 IVOvariectomy/OrchiectomySubcutaneous Tissue30-60 min9.24[1]
Cat20 IVOvariectomy/OrchiectomyMuscle30-60 min- (Tissue/Plasma ratio 0.18)[1]
Cat20 IVOvariectomy/OrchiectomyOvary30-60 min26.44[1]
Piglet25 IVMedian SternotomySubcutaneous Tissue30 min49.5[10]
Piglet25 IVMedian SternotomyMuscle15 min41.5[10]
Piglet50 IV (total)Median Sternotomy + CPBSubcutaneous Tissue-44[10]
Piglet50 IV (total)Median Sternotomy + CPBMuscle-49[10]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of research findings. The following protocols are based on established practices from the cited literature.

General Surgical Prophylaxis Model in Dogs

This protocol is adapted from studies investigating cefazolin pharmacokinetics and efficacy in a general surgical setting.[4][6][7]

Objective: To determine the concentration of cefazolin in serum and surgical wound fluid over time.

Animals: Adult Beagle or mixed-breed dogs.[6]

Procedure:

  • Administer cefazolin intravenously at a dose of 22-40 mg/kg.[6][7] For prolonged procedures, a combination of intravenous and intramuscular administration may be considered.[6]

  • The antibiotic should be given approximately 30-60 minutes before the initial surgical incision.[5][6]

  • Perform a clean or clean-contaminated surgical procedure (e.g., laparotomy, orthopedic surgery).

  • Collect serial blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 360 minutes) post-cefazolin administration.

  • Collect surgical site samples, which can include interstitial fluid via ultrafiltration probes or wound fluid.[4][6][7]

  • Process blood samples to separate serum and store all samples at -80°C until analysis.

  • Analyze cefazolin concentrations using a validated method such as high-performance liquid chromatography (HPLC).

Cardiac Surgery Model in Piglets

This protocol is based on studies evaluating cefazolin tissue penetration during cardiac surgery with cardiopulmonary bypass (CPB).[10][11]

Objective: To measure unbound interstitial concentrations of cefazolin in subcutaneous and muscle tissue during cardiac surgery.

Animals: Neonatal piglets (3-5 days old).[10][11]

Procedure:

  • Anesthetize the piglets and perform a median sternotomy.

  • For the CPB group, initiate cardiopulmonary bypass and induce deep hypothermic circulatory arrest.

  • Administer an initial intravenous dose of cefazolin (e.g., 25 mg/kg) just prior to the incision.[10][11]

  • For the CPB group, an additional dose (e.g., 25 mg/kg) may be added to the CPB prime volume.[10]

  • Utilize in vivo microdialysis to sample unbound cefazolin concentrations from the interstitial fluid of subcutaneous and muscle tissue adjacent to the sternotomy.[10][11]

  • Collect serial plasma and dialysate samples throughout the surgical procedure.

  • Analyze cefazolin concentrations in the collected samples.

Wound Infection Model in Mice

This protocol is adapted from a study evaluating the efficacy of single versus multiple doses of cefazolin in preventing wound infection.[12]

Objective: To compare the efficacy of different cefazolin dosing regimens in reducing bacterial load in a contaminated surgical wound.

Animals: Swiss-Webster mice.[12]

Procedure:

  • Anesthetize the mice and create a surgical incision.

  • Contaminate the incision with a known concentration of pathogenic bacteria (e.g., Staphylococcus aureus or Escherichia coli).[12]

  • Divide the animals into experimental groups:

    • Control (saline).

    • Single preoperative dose of cefazolin (e.g., 10 mg intraperitoneally) administered 1 hour before surgery.[12]

    • Preoperative and postoperative doses of cefazolin (e.g., 10 mg intraperitoneally 1 hour before and 4 hours after surgery).[12]

  • Euthanize the animals at a predetermined time point (e.g., 48 hours post-surgery).[12]

  • Excise the wound tissue and homogenize it.

  • Perform quantitative bacterial culture on the tissue homogenate to determine the colony-forming units (CFU) per gram of tissue.

Visualized Experimental Workflow and Data Relationships

The following diagrams illustrate the typical experimental workflow for a surgical prophylaxis study and the logical relationship between pharmacokinetic and pharmacodynamic (PK/PD) parameters.

Experimental_Workflow cluster_pre_op Pre-Operative Phase cluster_op Operative Phase cluster_post_op Post-Operative Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Baseline_Health_Assessment Baseline Health Assessment Animal_Acclimatization->Baseline_Health_Assessment Randomization Randomization into Groups Baseline_Health_Assessment->Randomization Anesthesia Anesthesia Induction Randomization->Anesthesia Cefazolin_Admin Cefazolin Administration (e.g., 30-60 min pre-incision) Anesthesia->Cefazolin_Admin Surgical_Procedure Surgical Procedure (e.g., Sternotomy, Laparotomy) Cefazolin_Admin->Surgical_Procedure Contamination Bacterial Contamination (if applicable) Surgical_Procedure->Contamination Sample_Collection_IntraOp Intra-operative Sampling (Blood, Tissue, Dialysate) Surgical_Procedure->Sample_Collection_IntraOp Post_Op_Monitoring Post-Operative Monitoring Surgical_Procedure->Post_Op_Monitoring HPLC_Analysis HPLC for Cefazolin Concentration Sample_Collection_IntraOp->HPLC_Analysis Sample_Collection_PostOp Post-operative Sampling Post_Op_Monitoring->Sample_Collection_PostOp Euthanasia_Tissue_Harvest Euthanasia & Tissue Harvest Sample_Collection_PostOp->Euthanasia_Tissue_Harvest Sample_Collection_PostOp->HPLC_Analysis Bacterial_Quantification Bacterial Quantification (CFU/gram) Euthanasia_Tissue_Harvest->Bacterial_Quantification PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Analysis HPLC_Analysis->PK_PD_Analysis Bacterial_Quantification->PK_PD_Analysis Data_Interpretation Data Interpretation & Conclusion PK_PD_Analysis->Data_Interpretation

Figure 1: Generalized experimental workflow for Cefazolin surgical prophylaxis studies.

PK_PD_Relationship Dose Cefazolin Dose (mg/kg) PK Pharmacokinetics (Cmax, AUC, t½) Dose->PK determines Tissue_Concentration Surgical Site Concentration PK->Tissue_Concentration influences Efficacy Prophylactic Efficacy (Reduced Infection Rate) Tissue_Concentration->Efficacy achieves > MIC MIC Minimum Inhibitory Concentration (MIC) of Pathogen MIC->Efficacy is the target for

Figure 2: Relationship between Pharmacokinetic (PK) and Pharmacodynamic (PD) parameters.

Conclusion and Future Directions

The presented data and protocols underscore the importance of appropriate dosing and timing of cefazolin administration to ensure effective surgical prophylaxis in animal models. Studies consistently show that achieving and maintaining cefazolin concentrations above the MIC for relevant pathogens at the surgical site throughout the procedure is paramount for preventing SSIs.[4][6] Future research should continue to explore optimal dosing strategies in various surgical models, particularly in the context of prolonged or complex procedures and in animals with comorbidities that may alter drug pharmacokinetics. The use of advanced techniques like in vivo microdialysis will be instrumental in further elucidating the relationship between plasma and tissue concentrations, ultimately leading to more refined and effective prophylactic regimens.

References

Troubleshooting & Optimization

Cefazolin(1-) stability issues in aqueous solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cefazolin in aqueous solutions for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Cefazolin in an aqueous solution?

A1: The stability of Cefazolin in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.[1][2] Alkaline conditions (pH > 8.5) lead to rapid hydrolysis, while acidic conditions (pH < 4.5) can cause the precipitation of the insoluble free acid.[3] Higher temperatures accelerate the degradation process.[1][2] It is also recommended to protect Cefazolin solutions from light.[4][5]

Q2: What are the visual indicators of Cefazolin degradation?

A2: Visual signs of Cefazolin degradation in solution include a color change, typically to a pale yellow which can darken over time, the formation of particulate matter, and turbidity.[1][4][5][6] However, a slight yellowing may not always indicate a significant loss of potency.[5][6] Therefore, visual inspection should always be complemented with analytical testing.

Q3: What are the expected degradation products of Cefazolin in an aqueous solution?

A3: Cefazolin degradation in aqueous solutions primarily occurs through hydrolysis, which involves the opening of the β-lactam ring.[7] Common degradation products identified include Cefazoloic acid and Cefazolin lactone.[7] Under basic conditions, the thiadiazole ring can also be expelled.[7]

Q4: What are the recommended storage conditions for reconstituted Cefazolin solutions for long-term experiments?

A4: For long-term stability, it is recommended to store Cefazolin solutions under refrigeration (around 4-5°C) and protected from light.[1][4][6][8][9] Under these conditions, Cefazolin solutions can be stable for up to 30 days.[4][6][8] Some studies have shown stability for up to 42 days at 4°C.[9] For shorter periods, solutions may be kept at room temperature (21-25°C) for up to 24-72 hours, though degradation is faster.[4][5][6] Freezing at -20°C is also a viable option for long-term storage.[5]

Troubleshooting Guide

Issue 1: My Cefazolin solution has turned yellow. Is it still usable?

  • Possible Cause: Color change to yellow is a common sign of Cefazolin degradation, which can be accelerated by exposure to light and higher temperatures.[4][5][6]

  • Troubleshooting Steps:

    • Visually inspect the solution for any particulate matter or turbidity. If present, the solution should be discarded.[1]

    • If the solution is clear, the color change alone may not signify a critical loss of potency.[5][6]

    • It is highly recommended to quantify the remaining Cefazolin concentration using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to ensure it is within the acceptable range for your experiment.[4][10]

Issue 2: I observed precipitation in my Cefazolin solution.

  • Possible Cause: Precipitation can occur if the pH of the solution drops below 4.5, leading to the formation of the insoluble Cefazolin free acid.[3] It can also be a result of significant degradation.

  • Troubleshooting Steps:

    • Measure the pH of the solution. If it is below 4.5, adjust it to a more neutral range (ideally between pH 5 and 7) using an appropriate buffer.

    • If the pH is within the acceptable range, the precipitate is likely due to degradation. The solution should be discarded and a fresh one prepared.

    • To prevent precipitation, ensure the pH of your aqueous solution is maintained within the stable range of 4.5 to 8.5.[3]

Issue 3: My experimental results show a lower-than-expected Cefazolin activity.

  • Possible Cause: This is likely due to the degradation of Cefazolin in your stock or working solutions, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Review your solution preparation and storage procedures. Ensure solutions are freshly prepared or have been stored appropriately at refrigerated temperatures and protected from light.[4][6]

    • Perform a stability check on your current Cefazolin stock solution using HPLC to determine the actual concentration.

    • Prepare a fresh stock solution and repeat the experiment to see if the activity is restored.

Data on Cefazolin Stability

The following tables summarize the stability of Cefazolin under various conditions as reported in the literature.

Table 1: Stability of Cefazolin Sodium in Different Aqueous Solutions at Various Temperatures

VehicleConcentrationStorage Temperature (°C)Stability Duration (≥90% Initial Concentration)Reference
Acetate Buffer (pH 4.5)3.33 mg/mL353 days[3]
255 days[3]
4>7 days[3]
Acetate Buffer (pH 5.7)3.33 mg/mL35<3 days (13% loss in 3 days)[3]
255 days[3]
4>7 days[3]
Phosphate Buffer (pH 7.5)3.33 mg/mL35<1 day (6% loss in 1 day)[3]
25<5 days (10% loss in 5 days)[3]
45 days[3]
5% Dextrose in Water (D5W)20 mg/mL & 40 mg/mL5 (refrigerated, protected from light)30 days[4][6]
21-25 (room temp, exposed to light)72 hours (after refrigeration)[4][6]
0.9% Sodium Chloride (NS)20 mg/mL & 40 mg/mL5 (refrigerated, protected from light)30 days[4][6]
21-25 (room temp, exposed to light)72 hours (after refrigeration)[4][6]
Sterile Water for Injection100 mg/mL & 200 mg/mL5 (refrigerated, protected from light)30 days[4][6]
21-25 (room temp, exposed to light)72 hours (after refrigeration)[4][6]

Table 2: Physical Changes in Cefazolin Solutions Over Time

Storage ConditionObservationTimeframeReference
Refrigerated (5°C), protected from lightSlight yellowing, pH increase30 days[4][6]
Room Temperature (21-25°C), exposed to lightYellow color intensifies, further pH increase72 hours (after refrigeration)[4][6]
Alkaline pH (e.g., pH 7.5) at 25°C and 35°CParticulate formation, color changeSeveral days[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Cefazolin Quantification

This protocol provides a general framework for a stability-indicating HPLC method. It is recommended to validate the method for your specific experimental conditions.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[11]

  • Mobile Phase: A mixture of a phosphate buffer (e.g., pH 6.8) and an organic solvent like methanol or acetonitrile is typical.[10][11] The exact ratio should be optimized for good separation of Cefazolin from its degradation products.

  • Flow Rate: A flow rate of around 1.0 mL/min is often used.[11]

  • Detection Wavelength: Cefazolin can be detected at approximately 254 nm or 270 nm.[4][10][11]

  • Sample Preparation:

    • Prepare a stock solution of Cefazolin of known concentration in a suitable solvent (e.g., sterile water or mobile phase).

    • For stability testing, store aliquots of this solution under your desired experimental conditions (e.g., different temperatures, pH values).

    • At specified time points, withdraw a sample, dilute it to an appropriate concentration with the mobile phase, and filter it through a 0.45 µm filter before injection.[10]

  • Forced Degradation Study (Method Validation): To ensure the method is stability-indicating, perform forced degradation studies by subjecting Cefazolin solutions to stress conditions such as:

    • Acidic hydrolysis: Add a small amount of acid (e.g., 0.1 M HCl) and incubate.[4]

    • Alkaline hydrolysis: Add a small amount of base (e.g., 0.1 M NaOH) and incubate.[4]

    • Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂) and incubate.[12]

    • Photodegradation: Expose the solution to UV light.[4]

    • Thermal stress: Heat the solution.[11] Analyze the stressed samples by HPLC to confirm that the degradation product peaks are well-resolved from the intact Cefazolin peak.[12][13]

Visualizations

Cefazolin Stability Testing Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_solution Prepare Cefazolin Aqueous Solution initial_analysis Initial Analysis (t=0) - HPLC for concentration - pH measurement - Visual inspection prep_solution->initial_analysis storage Store Aliquots under Experimental Conditions (e.g., Temp, pH, Light) initial_analysis->storage Start Experiment sampling Withdraw Samples at Predetermined Time Intervals storage->sampling analysis Analyze Samples - HPLC for concentration - pH measurement - Visual inspection sampling->analysis data_analysis Data Analysis - Calculate % remaining - Plot degradation curve analysis->data_analysis conclusion Conclusion on Stability data_analysis->conclusion Determine Stability

Caption: Workflow for assessing Cefazolin stability in aqueous solutions.

Factors Affecting Cefazolin Stability cluster_factors Influencing Factors cluster_degradation Degradation Outcomes cefazolin Cefazolin Stability in Aqueous Solution pH pH cefazolin->pH Temperature Temperature cefazolin->Temperature Light Light Exposure cefazolin->Light Concentration Concentration cefazolin->Concentration Solvent Aqueous Vehicle cefazolin->Solvent Hydrolysis Hydrolysis (β-lactam ring opening) pH->Hydrolysis Precipitation Precipitation (at low pH) pH->Precipitation Temperature->Hydrolysis ColorChange Color Change (Yellowing) Light->ColorChange LossOfPotency Loss of Potency Hydrolysis->LossOfPotency Precipitation->LossOfPotency ColorChange->LossOfPotency

Caption: Factors influencing Cefazolin stability and degradation pathways.

Troubleshooting Cefazolin Solution Issues cluster_issues Observed Issues cluster_actions Recommended Actions start Problem with Cefazolin Solution color_change Color Change (Yellowing) start->color_change precipitate Precipitation start->precipitate low_activity Low Biological Activity start->low_activity check_particulates Inspect for Particulates color_change->check_particulates Is it clear? check_ph Measure pH precipitate->check_ph review_storage Review Storage (Temp, Light) low_activity->review_storage quantify_hplc Quantify with Stability-Indicating HPLC check_particulates->quantify_hplc Yes discard_solution Discard and Prepare Fresh check_particulates->discard_solution No (Turbid) quantify_hplc->discard_solution Concentration too low check_ph->discard_solution pH is normal or precipitate persists adjust_ph Adjust pH to 5-7 (if appropriate for experiment) check_ph->adjust_ph pH < 4.5 review_storage->quantify_hplc Storage seems correct review_storage->discard_solution Improper Storage

Caption: Troubleshooting decision tree for Cefazolin solution stability issues.

References

Navigating Cefazolin Dosage for In Vitro Bacterial Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE RELEASE

SHANGHAI – December 13, 2025 – To support researchers, scientists, and drug development professionals in the accurate in vitro assessment of Cefazolin, a new technical support center has been launched. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and key data summaries to ensure effective and reliable bacterial inhibition studies.

Cefazolin is a first-generation cephalosporin antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1][2] Its bactericidal action is achieved by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.[1][2][3][4] This guide will delve into the practical aspects of optimizing Cefazolin dosage in a laboratory setting.

Experimental Protocols and Methodologies

Accurate determination of Cefazolin's antimicrobial activity hinges on meticulous experimental technique. Below are detailed protocols for essential in vitro assays.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the steps to determine the minimum concentration of Cefazolin required to inhibit the visible growth of a bacterial strain, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Cefazolin powder (analytical grade)

  • Appropriate solvent (e.g., sterile distilled water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in log-phase growth

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland densitometer

Procedure:

  • Cefazolin Stock Solution Preparation: Prepare a concentrated stock solution of Cefazolin. For example, dissolve 1280 mg of Cefazolin powder in a specific volume of sterile distilled water to achieve a concentration of 1280 µg/mL.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the Cefazolin stock solution with CAMHB to achieve a range of concentrations (e.g., 64 µg/mL down to 0.06 µg/mL).

  • Inoculum Preparation: From an overnight culture, suspend bacterial colonies in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Final Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the final diluted inoculum to each well of the microtiter plate containing the Cefazolin dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of Cefazolin that completely inhibits visible bacterial growth.

Protocol 2: Testing for the Cefazolin Inoculum Effect (CIE)

The Cefazolin Inoculum Effect is a phenomenon where the MIC of Cefazolin increases significantly with a higher bacterial inoculum. This is particularly relevant for certain strains of Staphylococcus aureus that produce β-lactamases.

Procedure:

  • Follow the MIC determination protocol as described above.

  • Prepare two sets of microtiter plates.

  • For the first set, prepare a standard inoculum of approximately 5 x 10⁵ CFU/mL.

  • For the second set, prepare a high inoculum of approximately 5 x 10⁷ CFU/mL.

  • Incubate both sets of plates under the same conditions.

  • Interpretation: The Cefazolin Inoculum Effect is considered present if the MIC for the high inoculum is ≥16 µg/mL, while the MIC for the standard inoculum is in the susceptible range (e.g., ≤8 µg/mL).[5][6]

Protocol 3: Time-Kill Assay

This assay evaluates the bactericidal activity of Cefazolin over time.

Materials:

  • Bacterial culture in log-phase growth

  • CAMHB

  • Cefazolin stock solution

  • Sterile tubes or flasks

  • Incubator with shaking capabilities

  • Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in CAMHB with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Cefazolin Concentrations: Prepare tubes or flasks with Cefazolin at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate all tubes at 35°C with agitation. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), draw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each Cefazolin concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Data Presentation: Cefazolin MIC and Quality Control Ranges

The following tables summarize key quantitative data for Cefazolin activity and quality control.

Table 1: Cefazolin MIC Breakpoints for Select Bacteria (CLSI)

Organism GroupSusceptible (µg/mL)Intermediate (µg/mL)Resistant (µg/mL)Notes
Enterobacterales (Systemic Infections)≤24≥8For E. coli, K. pneumoniae, and P. mirabilis.
Enterobacterales (Uncomplicated UTI)≤16-≥32Cefazolin as a surrogate for oral cephalosporins.
Staphylococcus aureus≤816≥32Standard inoculum testing.

Table 2: Cefazolin Inoculum Effect (CIE) in S. aureus

Inoculum Concentration (CFU/mL)Typical MIC for Susceptible Strain (µg/mL)Typical MIC for CIE-Positive Strain (µg/mL)
Standard (~5 x 10⁵)≤8≤8
High (~5 x 10⁷)≤8≥16

Table 3: Quality Control (QC) Ranges for Cefazolin MIC Testing (CLSI M100)

QC StrainAcceptable MIC Range (µg/mL)
Escherichia coli ATCC® 259221 - 4
Staphylococcus aureus ATCC® 292130.25 - 1

Visualizing Experimental Workflows and Mechanisms

To further clarify the processes and biological pathways, the following diagrams are provided.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Cefazolin Stock Solution dilutions Serial Dilutions in 96-well Plate stock->dilutions inoculate Inoculate Plate dilutions->inoculate inoculum_prep Prepare 0.5 McFarland Bacterial Suspension final_inoculum Dilute to Final Inoculum (5x10^5 CFU/mL) inoculum_prep->final_inoculum final_inoculum->inoculate incubate Incubate 16-20h at 35°C inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic Cefazolin_Mechanism cluster_bacterium Bacterial Cell cefazolin Cefazolin pbp Penicillin-Binding Proteins (PBPs) cefazolin->pbp binds & inhibits peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan catalyzes lysis Cell Lysis pbp->lysis inhibition leads to cell_wall Stable Cell Wall peptidoglycan->cell_wall forms

References

Technical Support Center: Cefazolin Degradation Product Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Cefazolin degradation products using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of Cefazolin observed under forced degradation conditions?

A1: Forced degradation studies of Cefazolin sodium have identified several key degradation products. Under various stress conditions such as acid, base, oxidation, light, and heat, the most commonly reported degradation products include the 7-epimer of cefazolin, 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD), cefazolin lactone, and cefazoloic acid[1]. Two other significant impurities that have been characterized are N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide (Impurity-I) and 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid (Impurity-II)[1][2][3].

Q2: I am not seeing the expected molecular ion for Cefazolin in my ESI-MS. What could be the issue?

A2: In positive ion electrospray ionization mass spectrometry (ESI-MS), Cefazolin may not always show a strong protonated molecule [M+H]⁺, especially when using sodium salt of Cefazolin as the analytical standard. Instead, you might observe sodium adducts such as [M+Na]⁺ and [M+2Na-H]⁺[4]. To promote the formation of the [M+H]⁺ ion, consider increasing the concentration of Cefazolin and using a sample diluent supplemented with a small amount of formic acid (e.g., 0.1-0.25%)[4].

Q3: What are the typical LC-MS/MS parameters for the analysis of Cefazolin and its degradation products?

A3: A validated LC-MS/MS method for Cefazolin quantification can be performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode[5][6]. Key parameters often include a heated ESI source, nitrogen for sheath and auxiliary gas, and argon for collision gas[5]. The selection of precursor and product ions (Selected Reaction Monitoring - SRM) is crucial for specificity and sensitivity. For example, the protonated molecule [M+H]⁺ is often selected as the precursor ion[4][5].

Q4: How can I isolate Cefazolin degradation products for structural elucidation?

A4: Preparative High-Performance Liquid Chromatography (HPLC) is a common technique used to isolate degradation impurities from the bulk drug substance[1][2][3]. The collected fractions containing the impurities can then be concentrated, for instance, by using a rotavapor, and then lyophilized to obtain the solid impurity[1]. The purity of the isolated compounds should be confirmed, for example, by analytical HPLC, and their molecular mass can be verified by LC-MS[1].

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor peak shape for Cefazolin or its degradation products in HPLC. - Inappropriate mobile phase pH. - Column degradation. - Matrix effects from the sample.- Optimize the mobile phase pH. A phosphate buffer around pH 6.8 has been used successfully[7]. - Use a guard column to protect the analytical column. - Perform sample clean-up, such as protein precipitation for biological samples[4][7].
Low sensitivity or no signal for degradation products in MS. - Inefficient ionization. - Suboptimal MS parameters. - Low concentration of the degradation product.- Switch between positive and negative ionization modes to see which provides a better signal for your compounds of interest[1][8]. - Optimize source-dependent parameters (e.g., capillary voltage, interface temperature) by flow injection analysis[4]. - Concentrate the sample or optimize the forced degradation conditions to increase the yield of the impurity[1].
Co-elution of degradation products. - Insufficient chromatographic resolution.- Modify the gradient elution profile by adjusting the organic modifier percentage and gradient time[1][8]. - Experiment with different stationary phases (e.g., C18) and column dimensions[1][7]. - Adjust the mobile phase composition and pH[7].
Inconsistent retention times. - Fluctuation in column temperature. - Changes in mobile phase composition. - Column aging.- Use a column oven to maintain a consistent temperature (e.g., 45 °C)[1]. - Prepare fresh mobile phase daily and ensure proper mixing. - Equilibrate the column for a sufficient time before starting the analysis.

Experimental Protocols

Forced Degradation of Cefazolin Sodium

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. Here is a general protocol based on literature[1][8]:

  • Acid Degradation: Dissolve approximately 125 mg of Cefazolin sodium in 50 mL of buffer. To 10 mL of this solution, add 5 mL of 0.1N HCl and keep it at room temperature for about 2.5 hours before analysis by HPLC[8].

  • Base Degradation: To 10 mL of the sample solution, add 10 mL of 0.2 N sodium hydroxide solution and analyze immediately by HPLC[8]. To increase the formation of certain impurities, the base-degraded sample can be heated for about 10 minutes[1].

  • Oxidative Degradation: To 10 mL of the sample solution, add 5 mL of 30% hydrogen peroxide solution and analyze immediately by HPLC[8].

  • Photolytic Degradation: Prepare a solution of Cefazolin sodium in water, adjust the pH to 3.5 with orthophosphoric acid, and expose it to UV light for about 12 hours[1].

  • Thermal Degradation: Heat a sample solution at 105°C for about 28 hours and then analyze by HPLC[8].

LC-MS Analysis of Cefazolin and Degradation Products

This protocol provides a starting point for developing an LC-MS method for the analysis of Cefazolin and its degradation products[1][8]:

  • Liquid Chromatography:

    • Column: Hypersil ODS C18 (125 x 4 mm), 3μm[1].

    • Mobile Phase A: 10 mM ammonium acetate, pH 7.5 (adjusted with ammonia)[1].

    • Mobile Phase B: 100% acetonitrile[1].

    • Flow Rate: 1.2 mL/min[1].

    • Column Temperature: 45 °C[1].

    • Injection Volume: 50 μL[1].

    • UV Detector: 254 nm[1].

    • Gradient Program: A typical gradient would start with a low percentage of mobile phase B, ramp up to a higher percentage to elute the compounds, and then return to the initial conditions for re-equilibration[1][8].

  • Mass Spectrometry:

    • Instrument: A triple quadrupole mass spectrometer is commonly used[1][8].

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes to detect a wider range of compounds[1][8].

    • Capillary Voltage: 5.5 kV[1].

    • Interface Temperature: 450°C[1].

    • MS/MS Fragmentation: For structural elucidation, product ion scans (MS/MS) are performed by selecting the precursor ion in the first quadrupole, fragmenting it in the collision cell, and analyzing the product ions in the third quadrupole[1].

Data Presentation

Table 1: Identified Degradation Products of Cefazolin and their Mass Spectrometric Data

Degradation Product / ImpurityMolecular Formula[M-H]⁻ (m/z)Key MS/MS Fragment Ions (m/z)Reference
Impurity-I (N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide)C₆H₉N₅O₃--[1]
Impurity-II (2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid)C₁₁H₁₁N₅O₅S339298, 185, 100[1]
7-epimer of cefazolinC₁₄H₁₄N₈O₄S₃--[1]
5-methyl-1,3,4-thiadiazol-2-thiol (MMTD)C₃H₄N₂S₂--[1]
Cefazolin lactoneC₁₄H₁₂N₈O₃S₃--[1]
Cefazoloic acidC₁₂H₁₂N₂O₆S--[1]

Note: The mass spectrometric data provided is based on available literature. The fragmentation pattern can vary depending on the instrument and experimental conditions.

Visualizations

G cluster_0 Sample Preparation cluster_1 Analytical Workflow cluster_2 Data Analysis and Identification Cefazolin_Bulk Cefazolin Bulk Drug Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Light, Heat) Cefazolin_Bulk->Forced_Degradation Degraded_Sample Degraded Sample Mixture Forced_Degradation->Degraded_Sample HPLC HPLC Separation Degraded_Sample->HPLC LCMS LC-MS Analysis (Full Scan) HPLC->LCMS LCMSMS LC-MS/MS Analysis (Product Ion Scan) LCMS->LCMSMS Mass_Spectra Mass Spectra (Precursor & Product Ions) LCMSMS->Mass_Spectra Structure Structure Elucidation Mass_Spectra->Structure Identified_DP Identified Degradation Products Structure->Identified_DP

Caption: Experimental workflow for Cefazolin degradation product identification.

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_isomerization Isomerization cluster_sidechain Side Chain Cleavage cluster_other Other Transformations Cefazolin Cefazolin Beta_Lactam_Opening β-Lactam Ring Opening Cefazolin->Beta_Lactam_Opening Epimerization Epimerization at C-7 Cefazolin->Epimerization Cleavage Side Chain Cleavage Cefazolin->Cleavage Cefazoloic_Acid Cefazoloic Acid Beta_Lactam_Opening->Cefazoloic_Acid Lactonization Lactonization Beta_Lactam_Opening->Lactonization Epimer 7-epimer of cefazolin Epimerization->Epimer MMTD MMTD Cleavage->MMTD Lactone Cefazolin Lactone Lactonization->Lactone

Caption: Simplified degradation pathways of Cefazolin.

References

Troubleshooting High-Concentration Cefazolin Stock Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the precipitation of Cefazolin in high-concentration stock solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my high-concentration Cefazolin stock solution precipitating?

A1: Precipitation of Cefazolin in high-concentration stock solutions can be attributed to several factors, including pH, concentration, temperature, and the choice of solvent. Cefazolin's stability is optimal within a specific pH range, and deviations from this range can lead to the formation of insoluble forms. High concentrations can exceed the solubility limit, especially under suboptimal conditions.

Q2: What is the ideal pH for a Cefazolin stock solution?

A2: The pH of a reconstituted Cefazolin solution is typically between 4.0 and 6.0.[1] Precipitation of the insoluble free acid can occur if the pH drops below 4.5.[2] Conversely, rapid hydrolysis and degradation occur at a pH above 8.5.[2] The minimum degradation rate is observed between pH 5.5 and 6.5.[3]

Q3: What are the recommended solvents for preparing Cefazolin stock solutions?

A3: Cefazolin sodium salt is freely soluble in water.[4] For laboratory research purposes, it is also soluble in organic solvents like DMSO and dimethylformamide at approximately 20 mg/mL.[5][6] For parenteral applications, Sterile Water for Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose Injection are common diluents.[7]

Q4: How does temperature affect the stability of Cefazolin solutions?

A4: Reconstituted Cefazolin solutions are stable for a limited time at room temperature (around 24 hours) but can be stored for a longer duration under refrigeration (5°C or 41°F), typically for up to 10 days.[1][8] Freezing at -10°C or -20°C can extend the stability for weeks to months, depending on the solvent used.[7]

Q5: Can I mix Cefazolin with other drugs in the same solution?

A5: Co-administration of Cefazolin with certain other drugs can lead to precipitation due to chemical incompatibility. For example, mixing Cefazolin with piritramide has been shown to cause precipitation due to a "proton switch" mechanism between the carboxylic acid group of Cefazolin and the amino group of piritramide.[9] It is crucial to consult compatibility charts or perform a small-scale test before mixing Cefazolin with other substances.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon reconstitution. Incorrect Solvent or pH: The pH of the solvent may be too low, causing the formation of the insoluble free acid.Ensure the solvent is within the recommended pH range. For aqueous solutions, use Sterile Water for Injection or a buffered solution with a pH between 5.5 and 6.5.
High Concentration: The desired concentration may exceed the solubility limit of Cefazolin in the chosen solvent at that temperature.Try preparing a more dilute solution. If a high concentration is necessary, consider gentle warming and agitation to aid dissolution. Note that using 0.9% Sodium Chloride to reconstitute to 330 mg/mL can cause crystal formation.[10][11]
Solution becomes cloudy or forms a precipitate over time at room temperature. Temperature-Dependent Stability: Cefazolin solutions have limited stability at room temperature.Store the stock solution under refrigeration (2°C to 8°C) to improve stability.[12] For long-term storage, consider freezing the solution.
pH Shift: The pH of the solution may have shifted over time, falling below the optimal range.If possible, measure the pH of the solution. If it has become too acidic, it may be necessary to prepare a fresh stock solution using a buffered solvent.
Precipitate forms upon refrigeration or freezing. Cryoprecipitation: The solubility of Cefazolin may decrease at lower temperatures, leading to precipitation.If crystals form upon refrigeration, they can often be redissolved by warming the vial in your hands and shaking.[10][11] When thawing a frozen solution, do so gently and ensure it is fully dissolved before use. Do not refreeze thawed solutions.[2]
Color of the solution changes. Degradation: Cefazolin solutions can darken over time, often turning from pale yellow to yellow, which does not necessarily indicate a loss of potency.[1][8] However, significant color changes or the appearance of dark particulates can be a sign of degradation.Prepare fresh stock solutions more frequently. Protect solutions from light, as this can contribute to degradation.[1]

Quantitative Data Summary

Table 1: Solubility of Cefazolin Sodium Salt

Solvent Approximate Solubility Reference
WaterFreely soluble[4]
Phosphate Buffered Saline (PBS), pH 7.2~10 mg/mL[5][6]
Dimethyl sulfoxide (DMSO)~20 mg/mL[5][6]
Dimethylformamide (DMF)~20 mg/mL[5][6]

Table 2: Stability of Reconstituted Cefazolin Solutions

Storage Condition Solvent/Diluent Concentration Stability Duration Reference
Room TemperatureVariousNot specified24 hours[1][8]
Refrigeration (5°C or 41°F)VariousNot specified10 days[1][8]
Frozen (-10°C or -20°C)Water for Injection, 5% Dextrose, 0.9% NaClVariousUp to 26 weeks[7]
Frozen (-10°C)Other diluentsVariousUp to 4 weeks[7]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution of Cefazolin

  • Materials: Cefazolin sodium salt powder, Sterile Water for Injection, sterile conical tubes, vortex mixer, 0.22 µm sterile syringe filter.

  • Procedure: a. Aseptically weigh the desired amount of Cefazolin sodium salt powder. b. In a sterile conical tube, add the appropriate volume of Sterile Water for Injection to achieve the target concentration. For example, to prepare a 100 mg/mL solution from a 1 g vial, add 9.5 mL of Sterile Water for Injection.[10][11] c. Vortex the solution until the powder is completely dissolved. Gentle warming in the hand may aid dissolution.[11] d. Visually inspect the solution for any particulate matter.[1][8] If any is present, the solution should be discarded. e. For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile container. f. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. g. Store the aliquots at the appropriate temperature (refrigerated for short-term, frozen for long-term).

Protocol 2: Troubleshooting Cefazolin Precipitation by pH Adjustment

  • Materials: Precipitated Cefazolin solution, pH meter or pH strips, 0.1 M NaOH solution, 0.1 M HCl solution, sterile microcentrifuge tubes.

  • Procedure: a. Aseptically transfer a small aliquot of the precipitated solution to a sterile microcentrifuge tube. b. Measure the pH of the solution using a calibrated pH meter or pH strips. c. If the pH is below 5.5, add a very small volume of 0.1 M NaOH dropwise while gently mixing. Observe if the precipitate redissolves. d. If the pH is above 6.5, and precipitation is still an issue (though less likely due to acidity), you can cautiously add a small volume of 0.1 M HCl. Be aware that a pH below 4.5 will cause precipitation of the free acid.[2] e. If the precipitate dissolves upon pH adjustment, it indicates that pH was the primary cause of precipitation. For future preparations, consider using a buffered solvent to maintain the optimal pH range.

Visualizations

Precipitation_Troubleshooting_Workflow Troubleshooting Cefazolin Precipitation start Precipitate Observed in Cefazolin Stock Solution check_conc Is Concentration >100 mg/mL? start->check_conc check_ph Check pH of Solution check_conc->check_ph No solution_dilute Prepare a More Dilute Solution or Use Gentle Warming check_conc->solution_dilute Yes ph_low Is pH < 5.5? check_ph->ph_low ph_high Is pH > 6.5? ph_low->ph_high No solution_adjust_ph Adjust pH to 5.5-6.5 with Dilute Base (e.g., NaOH) ph_low->solution_adjust_ph Yes check_storage Review Storage Conditions ph_high->check_storage No solution_degradation Degradation Likely. Prepare Fresh Solution. ph_high->solution_degradation Yes improper_storage Improper Temperature or Light Exposure? check_storage->improper_storage solution_storage Store at 2-8°C, Protect from Light. For Long Term, Freeze Aliquots. improper_storage->solution_storage Yes end Precipitate Resolved improper_storage->end No solution_dilute->end solution_buffer Consider Using a Buffered Solvent for Future Preparations solution_adjust_ph->solution_buffer solution_buffer->end solution_degradation->end solution_storage->end Cefazolin_Degradation_Pathway Simplified Cefazolin Degradation Pathway cefazolin Cefazolin hydrolysis Hydrolysis (Accelerated by pH > 8.5) cefazolin->hydrolysis acid_conditions Acid Hydrolysis (pH < 4.5) cefazolin->acid_conditions degradation_products Inactive Degradation Products (e.g., Cefazoloic Acid, Lactone) hydrolysis->degradation_products insoluble_acid Insoluble Free Acid (Precipitate) acid_conditions->insoluble_acid

References

Technical Support Center: Cefazolin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with Cefazolin solubility for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a Cefazolin stock solution for cell-based assays?

A1: The optimal solvent depends on the desired stock concentration and experimental requirements. Cefazolin sodium salt is freely soluble in water and cell culture media.[1][2] For high-concentration stock solutions, sterile water or phosphate-buffered saline (PBS) at pH 7.2 are recommended.[3] Organic solvents like DMSO can also be used, but care must be taken to minimize the final solvent concentration in the cell culture to avoid toxicity.[3][4]

Q2: I observed precipitation when I added my Cefazolin stock solution to the cell culture medium. What could be the cause?

A2: Precipitation of Cefazolin in cell culture medium can occur due to several factors:

  • Low pH: Cefazolin can precipitate in acidic conditions (pH below 4.5).[5] Ensure your cell culture medium is adequately buffered and the pH is within the physiological range (typically 7.2-7.4).

  • High Concentration: Exceeding the solubility limit of Cefazolin in the final culture volume can lead to precipitation. Prepare stock solutions at a concentration that allows for sufficient dilution in the final assay volume.

  • Interaction with Other Compounds: Cefazolin may precipitate in the presence of other drugs or compounds in your assay.[6][7] It is advisable to test the compatibility of Cefazolin with other reagents beforehand.

Q3: What is the recommended storage condition for Cefazolin stock solutions?

A3: For long-term storage, it is recommended to store Cefazolin sodium salt as a crystalline solid at -20°C, where it is stable for at least two years.[3] Aqueous stock solutions are not recommended for storage for more than one day.[3][4] If you need to store a stock solution, prepare it in sterile water or PBS, aliquot it into single-use volumes, and store it frozen at -20°C for up to 12 weeks.[5] Avoid repeated freeze-thaw cycles.

Q4: Can I use DMSO to dissolve Cefazolin for my cell-based assay?

A4: Yes, Cefazolin sodium salt is soluble in DMSO.[3][4] However, it is crucial to ensure that the final concentration of DMSO in your cell culture is not toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5% (v/v), though the tolerance can vary between cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. For some applications, greener alternatives to DMSO, such as Cyrene™, are being explored.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Cefazolin powder does not dissolve completely. - Incorrect solvent.- Low pH of the solvent.- Reached solubility limit.- Use Cefazolin sodium salt, which is freely soluble in water.[1]- Ensure the pH of the aqueous solvent is between 4.5 and 8.5.- Gently warm the solution or use sonication to aid dissolution.
Precipitate forms after adding Cefazolin to the medium. - pH of the medium is too low.- Final concentration of Cefazolin is too high.- Incompatibility with other medium components.- Check and adjust the pH of your cell culture medium.- Prepare a more dilute stock solution to lower the final concentration.- Test for precipitation by adding Cefazolin to a small volume of medium before treating cells.
Inconsistent results between experiments. - Degradation of Cefazolin stock solution.- Inaccurate pipetting.- Variation in cell density.- Prepare fresh stock solutions for each experiment or use properly stored frozen aliquots.[3]- Calibrate pipettes regularly.- Ensure consistent cell seeding density across all experiments.
Observed cellular toxicity. - High concentration of Cefazolin.- Toxicity from the solvent (e.g., DMSO).- Perform a dose-response experiment to determine the optimal non-toxic concentration of Cefazolin.[9]- Ensure the final solvent concentration is below the toxic level for your specific cell line. Include a vehicle control.

Quantitative Data Summary

Table 1: Solubility of Cefazolin Sodium Salt in Various Solvents

Solvent Approximate Solubility Reference
WaterFreely soluble, ≥ 100 mg/mL[1][10]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[3][4]
Dimethyl Sulfoxide (DMSO)~20 mg/mL to 100 mg/mL[3][4][10]
Dimethylformamide (DMF)~20 mg/mL[3]
EthanolVery slightly soluble[1]
ChloroformVery slightly soluble[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Cefazolin Stock Solution in PBS
  • Materials:

    • Cefazolin sodium salt (powder)

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

    • Sterile 1.5 mL microcentrifuge tubes

    • Vortex mixer

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Weigh out 10 mg of Cefazolin sodium salt powder in a sterile microcentrifuge tube.

    • Add 1 mL of sterile PBS (pH 7.2) to the tube.

    • Vortex the tube until the powder is completely dissolved. The solution should be clear.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Use the solution immediately or aliquot into single-use volumes and store at -20°C for up to 12 weeks.

Protocol 2: Preparation of a 20 mg/mL Cefazolin Stock Solution in DMSO
  • Materials:

    • Cefazolin sodium salt (powder)

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile 1.5 mL microcentrifuge tubes with screw caps

    • Vortex mixer

  • Procedure:

    • Weigh out 20 mg of Cefazolin sodium salt powder in a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required.

    • Store the stock solution in tightly sealed tubes at -20°C.

Visualizations

Signaling Pathway of Cefazolin's Anti-inflammatory Action

Cefazolin has been shown to interfere with the signaling of common gamma chain (γc) receptor-dependent cytokines, such as IL-2, IL-4, IL-15, and IL-21.[11][12][13] This interference can lead to the suppression of downstream signaling cascades, including the JAK/STAT pathway, which is crucial for immune cell proliferation and differentiation.[10][11]

Cefazolin_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine γc Cytokine (e.g., IL-2, IL-15) gamma_c γc Receptor Cytokine->gamma_c binds beta_c βc Receptor Cytokine->beta_c binds JAK3 JAK3 gamma_c->JAK3 activates beta_c->JAK3 Cefazolin Cefazolin Cefazolin->gamma_c inhibits STAT STAT JAK3->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Gene_Expression Gene Expression (Proliferation, Inflammation) pSTAT->Gene_Expression translocates to nucleus Proliferation Proliferation Gene_Expression->Proliferation leads to Inflammation Inflammation Gene_Expression->Inflammation leads to

Caption: Cefazolin inhibits γc cytokine signaling.

Experimental Workflow for Testing Cefazolin Solubility

This workflow outlines the steps to determine the optimal solvent and concentration for your Cefazolin experiments.

Cefazolin_Solubility_Workflow Start Start: Need to prepare Cefazolin for cell assay ChooseSolvent Choose Solvent (Water, PBS, or DMSO) Start->ChooseSolvent PrepareStock Prepare Stock Solution (e.g., 10 mg/mL in PBS or 20 mg/mL in DMSO) ChooseSolvent->PrepareStock SterileFilter Sterile Filter (if aqueous) PrepareStock->SterileFilter DiluteInMedium Dilute Stock in Cell Culture Medium SterileFilter->DiluteInMedium ObservePrecipitation Observe for Precipitation DiluteInMedium->ObservePrecipitation ObservePrecipitation->ChooseSolvent Precipitation Occurs (Try different solvent or lower concentration) TestOnCells Test on Cells (Dose-response) ObservePrecipitation->TestOnCells No Precipitation VehicleControl Include Vehicle Control TestOnCells->VehicleControl AnalyzeResults Analyze Results VehicleControl->AnalyzeResults End End: Optimal conditions determined AnalyzeResults->End

Caption: Workflow for Cefazolin solubility testing.

Logical Relationship for Troubleshooting Precipitation

This diagram illustrates the decision-making process when encountering Cefazolin precipitation in your experiments.

Precipitation_Troubleshooting Precipitation Precipitation Observed CheckpH Is the pH of the medium between 6.0 and 8.0? Precipitation->CheckpH AdjustpH Adjust Medium pH CheckpH->AdjustpH No CheckConcentration Is the final Cefazolin concentration too high? CheckpH->CheckConcentration Yes Solution Problem Resolved AdjustpH->Solution LowerConcentration Lower Stock or Final Concentration CheckConcentration->LowerConcentration Yes CheckCompatibility Are there other compounds that could cause precipitation? CheckConcentration->CheckCompatibility No LowerConcentration->Solution TestCompatibility Test Cefazolin Compatibility with Individual Components CheckCompatibility->TestCompatibility Yes TestCompatibility->Solution

References

Navigating Cefazolin(1-) Susceptibility Testing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discrepancies in Cefazolin(1-) susceptibility testing results.

Frequently Asked Questions (FAQs)

Q1: Why are my Cefazolin susceptibility results for the same isolate different between our automated system and a manual method (e.g., disk diffusion, ETEST®)?

A1: Discrepancies between automated and manual susceptibility testing methods for Cefazolin are a recognized issue. Several factors can contribute to this:

  • Breakpoint Differences: Automated systems may use FDA-cleared breakpoints, which can differ from the most current guidelines published by organizations like the Clinical and Laboratory Standards Institute (CLSI). For instance, CLSI has different breakpoints for Cefazolin depending on the infection type (systemic vs. uncomplicated urinary tract infection), which may not be reflected in the automated system's software.[1]

  • Inherent Methodological Differences: Automated systems and manual methods have different methodologies for determining susceptibility, which can lead to variations in results. A retrospective study comparing Vitek®2 to MIC Gradient Test Strips and disk diffusion found a significant degree of discrepancy for Enterobacterales isolates.[2]

  • Inoculum Effect: For some bacteria, particularly Staphylococcus aureus, the density of the bacterial inoculum used in the test can significantly impact the Cefazolin Minimum Inhibitory Concentration (MIC). This is known as the Cefazolin Inoculum Effect (CzIE).[3][4] Automated systems may be more standardized in their inoculum preparation, while manual methods can have more variability.

Q2: What is the Cefazolin Inoculum Effect (CzIE) and how can it affect my results?

A2: The Cefazolin Inoculum Effect (CzIE) is a phenomenon where certain strains of bacteria, notably methicillin-susceptible Staphylococcus aureus (MSSA), test as susceptible to Cefazolin at a standard inoculum (~5 x 105 CFU/mL) but become resistant at a higher inoculum (~5 x 107 CFU/mL).[4][5][6][7] This can lead to therapeutic failure in deep-seated infections where the bacterial burden is high.[5][8] The CzIE is often mediated by the production of β-lactamase enzymes by the bacteria.[4] If you suspect CzIE, a high-inoculum susceptibility test may be necessary to confirm.

Q3: I have a urinary isolate of E. coli with a Cefazolin MIC of 16 µg/mL. How should I interpret this?

A3: The interpretation of a Cefazolin MIC for a urinary isolate depends on the guidelines being followed and the intended use of the result.

  • As a Surrogate for Oral Cephalosporins: For uncomplicated urinary tract infections (uUTIs) caused by E. coli, Klebsiella pneumoniae, and Proteus mirabilis, CLSI has established a surrogate breakpoint. A Cefazolin MIC of ≤16 µg/mL is considered susceptible and can predict the activity of several oral cephalosporins.[9][10][11]

  • For Parenteral Cefazolin Treatment: If parenteral Cefazolin is being considered for a complicated UTI, different breakpoints apply. According to CLSI, for infections other than uncomplicated UTIs, the susceptible breakpoint is ≤2 µg/mL.[1]

  • Discrepancies in Guidelines: It's important to note that the FDA does not currently recognize the CLSI UTI-specific breakpoints for Cefazolin.[9][10]

This highlights the critical importance of knowing which interpretive criteria are being applied to your results.

Q4: Can I use Cefazolin susceptibility results to predict susceptibility to other cephalosporins for systemic infections?

A4: Generally, no. While Cefazolin is used as a surrogate for some oral cephalosporins in the specific context of uncomplicated UTIs caused by certain Enterobacterales, this practice does not extend to systemic infections or other organisms.[9][12] For systemic infections, each cephalosporin should be tested and interpreted individually based on established breakpoints.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Zone of inhibition in disk diffusion is smaller than expected, but MIC by broth microdilution is susceptible. Inoculum too dense.Incorrect incubation conditions (time, temperature, atmosphere).Deterioration of Cefazolin disks.Prepare inoculum to the correct McFarland standard.Ensure incubator is properly calibrated and maintained.Use quality control (QC) strains to verify disk potency.Store disks according to manufacturer's instructions.
Automated system reports "Susceptible," but manual MIC is "Intermediate" or "Resistant." Different breakpoints used by the automated system.The isolate may exhibit a resistance mechanism not well-detected by the automated method.Confirm the breakpoints being used by your automated system.Perform a reference manual method (broth microdilution) for confirmation.Consider the possibility of the Cefazolin Inoculum Effect, especially with S. aureus.
S. aureus isolate appears susceptible to Cefazolin, but the infection is not responding to therapy. Cefazolin Inoculum Effect (CzIE).[3][4]Perform a high-inoculum susceptibility test to check for CzIE.Consider alternative therapies for high-burden infections like endocarditis.[3]
Discrepant results for Enterobacterales between different testing methods. Presence of an AmpC or ESBL β-lactamase.Use of different Cefazolin breakpoints (systemic vs. urinary).Review the antibiogram for patterns suggestive of AmpC or ESBL production.Perform confirmatory tests for these β-lactamases if indicated.Ensure the correct breakpoints are being applied based on the specimen source (urine vs. other).[1]
Cefazolin MIC for a QC strain is out of range. Incorrect inoculum preparation.Improper storage or handling of Cefazolin powder/disks.Contamination of the QC strain.Incorrect reading of the result.Repeat the test with a fresh inoculum and new antimicrobial agent preparation.Subculture the QC strain to ensure purity.Review the procedure for reading MICs or zone diameters.

Data Presentation

Table 1: CLSI Cefazolin Breakpoints (µg/mL) for Enterobacterales

Infection Type Susceptible (S) Intermediate (I) Resistant (R) Comments
Systemic Infections ≤ 24≥ 8Based on a parenteral dose of 2g every 8 hours.[1]
Uncomplicated Urinary Tract Infections (uUTI) - Cefazolin as therapeutic agent ≤ 16-≥ 32For E. coli, K. pneumoniae, and P. mirabilis only.[11]
Uncomplicated Urinary Tract Infections (uUTI) - Surrogate for Oral Cephalosporins ≤ 16-≥ 32Predicts susceptibility to cefaclor, cefdinir, cefpodoxime, cefprozil, cefuroxime, cephalexin, and loracarbef for E. coli, K. pneumoniae, and P. mirabilis.[9][11]

Table 2: CLSI Cefazolin Breakpoints (µg/mL) for Staphylococcus aureus

Susceptible (S) Intermediate (I) Resistant (R)
≤ 816≥ 32

Table 3: EUCAST Cefazolin Breakpoints (µg/mL) for Enterobacterales (E. coli, Klebsiella spp. [excluding K. aerogenes], P. mirabilis) in Urinary Tract Infections

Susceptible (S) Intermediate (I) Resistant (R)
≤ 1-> 1

Note: EUCAST does not have systemic breakpoints for Cefazolin against Enterobacterales and does not recommend its use as a surrogate for oral cephalosporins.[9]

Experimental Protocols

Broth Microdilution MIC Testing (CLSI Guideline)
  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Transfer colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 108 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells of the microdilution panel.

  • Panel Inoculation:

    • Using a multichannel pipette, inoculate each well of a cation-adjusted Mueller-Hinton broth (CAMHB) microdilution panel containing serial twofold dilutions of Cefazolin with the prepared inoculum.

    • Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

  • Incubation:

    • Incubate the panels at 35°C ± 2°C in ambient air for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of Cefazolin that completely inhibits visible growth of the organism.

    • Interpret the MIC value according to the appropriate breakpoints (see tables above).

Disk Diffusion Susceptibility Testing (CLSI Guideline)
  • Inoculum Preparation:

    • Prepare an inoculum suspension equivalent to a 0.5 McFarland standard as described for broth microdilution.

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.

  • Disk Application:

    • Aseptically apply a 30-µg Cefazolin disk to the surface of the inoculated agar plate.

    • Gently press the disk down to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

    • Interpret the zone diameter according to CLSI guidelines.

Visualizations

Experimental_Workflow_MIC cluster_prep Inoculum Preparation cluster_test Testing Procedure cluster_analysis Analysis p1 Select Colonies p2 Create Suspension p1->p2 p3 Adjust to 0.5 McFarland p2->p3 p4 Dilute for Final Inoculum p3->p4 t1 Inoculate Microdilution Panel p4->t1 Final Inoculum (~5x10^5 CFU/mL) t2 Incubate 16-20h at 35°C t1->t2 a1 Read MIC t2->a1 Growth/No Growth a2 Interpret Breakpoints a1->a2 a3 a3 a2->a3 S / I / R

Caption: Workflow for Broth Microdilution MIC Testing.

Inoculum_Effect_Pathway cluster_standard Standard Inoculum (~5x10^5 CFU/mL) cluster_high High Inoculum (~5x10^7 CFU/mL) si_bacteria MSSA Isolate si_result Susceptible Result (Low MIC) si_bacteria->si_result Inhibited by hi_bacteria High Burden of MSSA Isolate si_cefazolin Cefazolin si_cefazolin->si_result hi_blactamase Increased β-lactamase Production hi_bacteria->hi_blactamase hi_hydrolysis Cefazolin Hydrolysis hi_blactamase->hi_hydrolysis Causes hi_cefazolin Cefazolin hi_cefazolin->hi_hydrolysis hi_result Resistant Result (High MIC) hi_hydrolysis->hi_result Leads to

Caption: The Cefazolin Inoculum Effect (CzIE) Mechanism.

Breakpoint_Discrepancy_Logic start Isolate from Patient specimen_source Specimen Source? start->specimen_source urine Urine specimen_source->urine Urine systemic Systemic (Blood, Tissue, etc.) specimen_source->systemic Other uti_type Uncomplicated UTI? urine->uti_type systemic_bp Use Systemic Breakpoint (S ≤2 µg/mL) systemic->systemic_bp uncomplicated Yes uti_type->uncomplicated Yes complicated No (Complicated UTI) uti_type->complicated No surrogate Use Surrogate Breakpoint (S ≤16 µg/mL) uncomplicated->surrogate complicated->systemic_bp

Caption: Logic for Selecting Cefazolin Breakpoints.

References

Technical Support Center: Overcoming Cefazolin Resistance in Laboratory Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Cefazolin resistance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Cefazolin resistance in common laboratory bacterial strains?

A1: Cefazolin resistance in bacteria is primarily mediated by two mechanisms:

  • Enzymatic Degradation: The production of β-lactamase enzymes, such as BlaZ in Staphylococcus aureus, is a major resistance mechanism.[1][2] These enzymes hydrolyze the β-lactam ring of Cefazolin, rendering it inactive.[3] In Gram-negative bacteria like Escherichia coli, AmpC β-lactamases can also confer resistance.[3][4]

  • Target Site Modification: Alterations in penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics, can reduce the binding affinity of Cefazolin. In Methicillin-Resistant Staphylococcus aureus (MRSA), the acquisition of the mecA gene, which encodes for a low-affinity PBP2a, is a key factor for resistance to β-lactams, including Cefazolin.

Q2: We observe Cefazolin susceptibility in our standard MIC assay, but the treatment fails in our high-density culture or animal model. What could be the reason?

A2: This phenomenon is likely due to the Cefazolin Inoculum Effect (CzIE) .[1][5][6] The CzIE is observed when a bacterial strain, typically Methicillin-Susceptible Staphylococcus aureus (MSSA), tests as susceptible to Cefazolin at a standard inoculum (e.g., 5 x 105 CFU/mL) but becomes resistant at a higher inoculum (e.g., 5 x 107 CFU/mL).[1][5] This is often caused by the production of β-lactamases, particularly types A and C, which can effectively degrade the antibiotic when the bacterial load is high.[1][5]

Q3: How can we overcome β-lactamase-mediated Cefazolin resistance in our experiments?

A3: A common strategy is to use Cefazolin in combination with a β-lactamase inhibitor. These inhibitors, such as clavulanic acid, sulbactam, or tazobactam, bind to and inactivate the β-lactamase enzyme, thereby protecting Cefazolin from degradation.[7][8] Another approach is combination therapy with another β-lactam antibiotic, such as Ertapenem, which has shown synergistic activity with Cefazolin against both MSSA and MRSA.[9][10][11][12]

Q4: What is the mechanism behind the synergistic effect of Cefazolin and Ertapenem?

A4: While the exact mechanism is still under investigation, it is hypothesized that Ertapenem may enhance the activity of Cefazolin by binding to and inhibiting specific PBPs that contribute to resistance, thereby making the bacteria more susceptible to Cefazolin's action. This combination has been shown to be effective even against strains exhibiting the Cefazolin Inoculum Effect.[10][13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent Cefazolin MIC results for the same bacterial strain. 1. Variation in inoculum density. 2. Contamination of the bacterial culture. 3. Degradation of Cefazolin stock solution. 4. Inconsistent reading of MIC endpoints.1. Standardize the inoculum preparation carefully using a McFarland standard. 2. Perform a purity check of the culture before starting the assay. 3. Prepare fresh Cefazolin stock solutions and store them appropriately. 4. Follow a standardized protocol for reading and interpreting MIC results.[14]
Cefazolin appears effective in vitro but not in a biofilm model. 1. Reduced penetration of Cefazolin into the biofilm matrix. 2. Altered physiological state of bacteria within the biofilm leading to reduced susceptibility.1. Consider testing Cefazolin in combination with agents that can disrupt the biofilm matrix. 2. Evaluate alternative antibiotics with better biofilm penetration.
A previously Cefazolin-susceptible strain develops resistance after repeated exposure. 1. Selection of pre-existing resistant subpopulations. 2. Spontaneous mutations in genes encoding PBPs or regulating β-lactamase expression.1. Perform population analysis to detect resistant subpopulations. 2. Sequence the relevant genes (pbp, blaZ, ampC) to identify mutations.
PCR for mecA is negative, but the S. aureus strain shows high Cefazolin resistance. 1. Overproduction of β-lactamase (hyper-producer strain). 2. Presence of other resistance mechanisms, such as mutations in other PBP genes.1. Quantify β-lactamase activity using a nitrocefin assay. 2. Sequence other PBP genes to check for mutations.

Quantitative Data

Table 1: Synergistic Activity of Cefazolin and Ertapenem against MSSA and MRSA

Bacterial StrainCefazolin MIC (µg/mL)Cefazolin + Ertapenem (0.125 µg/mL) MIC (µg/mL)Fold Decrease in Cefazolin MIC
MSSA (rus276)20.258
MRSA (MW2)128168
MRSA (TCH 1516)6488
MRSA (Sanger 252)256328

Data synthesized from checkerboard analyses presented in published studies.[9][11]

Table 2: Cefazolin Inoculum Effect in Clinical MSSA Isolates

IsolateCefazolin MIC at Standard Inoculum (5x105 CFU/mL) (µg/mL)Cefazolin MIC at High Inoculum (5x107 CFU/mL) (µg/mL)Inoculum Effect
MSSA Case 10.58Present
MSSA Case 2132Present
MSSA Case 30.50.5Absent
MSSA Case 4232Present
MSSA Case 5132Present
MSSA Case 60.51Absent

Data adapted from a study on refractory MSSA bacteremia.[10]

Experimental Protocols

Broth Microdilution for Cefazolin MIC Determination

This protocol is based on the general principles of broth microdilution assays.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Cefazolin powder

  • Bacterial culture (logarithmic growth phase)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

Procedure:

  • Prepare Cefazolin Stock Solution: Prepare a stock solution of Cefazolin in a suitable solvent (e.g., sterile water) at a concentration of 1024 µg/mL.

  • Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the Cefazolin stock solution in CAMHB to obtain a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).

  • Prepare Bacterial Inoculum: From a fresh culture, pick several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Dilute Inoculum: Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Inoculate the Plate: Add the diluted bacterial inoculum to each well containing the Cefazolin dilutions and to a growth control well (containing only CAMHB and bacteria). Include a sterility control well with uninoculated CAMHB.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of Cefazolin that completely inhibits visible bacterial growth.

PCR for Detection of blaZ and mecA Genes in S. aureus

This protocol provides a general framework for the detection of these resistance genes. Primer sequences and specific PCR conditions should be optimized based on the available literature and laboratory equipment.

Materials:

  • DNA extraction kit

  • PCR master mix

  • Forward and reverse primers for blaZ and mecA

  • Nuclease-free water

  • Thermocycler

  • Gel electrophoresis equipment and reagents

Procedure:

  • DNA Extraction: Extract genomic DNA from the S. aureus isolate using a commercial DNA extraction kit.

  • PCR Reaction Setup: Prepare a PCR reaction mixture containing the DNA template, forward and reverse primers for the target gene (blaZ or mecA), PCR master mix, and nuclease-free water.

  • PCR Amplification: Perform PCR using a thermocycler with the following general steps:

    • Initial denaturation (e.g., 95°C for 5 minutes)

    • 30-35 cycles of:

      • Denaturation (e.g., 95°C for 30 seconds)

      • Annealing (e.g., 55-60°C for 30 seconds - temperature is primer-dependent)

      • Extension (e.g., 72°C for 1 minute)

    • Final extension (e.g., 72°C for 5-10 minutes)

  • Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates a positive result for the respective gene.

Visualizations

G cluster_workflow Experimental Workflow to Investigate Cefazolin Resistance start Bacterial Isolate Exhibiting Cefazolin Resistance mic_test Cefazolin MIC Determination (Broth Microdilution) start->mic_test inoculum_effect Investigate Cefazolin Inoculum Effect (CzIE) mic_test->inoculum_effect If MIC is low but treatment fails pcr PCR for Resistance Genes (e.g., blaZ, mecA) mic_test->pcr If MIC is high inoculum_effect->pcr combination_test Combination Therapy Testing (e.g., with Ertapenem or β-lactamase inhibitor) pcr->combination_test interpretation Interpret Results and Determine Resistance Mechanism combination_test->interpretation

Caption: Workflow for investigating Cefazolin resistance.

G cluster_pathway AmpC β-Lactamase Induction Pathway in Gram-Negative Bacteria beta_lactam Cefazolin (β-Lactam Antibiotic) pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Inhibits hydrolysis Cefazolin Hydrolysis beta_lactam->hydrolysis cell_wall Peptidoglycan Degradation pbp->cell_wall muropeptides Anhydromuropeptides cell_wall->muropeptides Releases ampg AmpG (Permease) muropeptides->ampg Transported by ampd AmpD (Amidase) ampg->ampd ampr AmpR (Transcriptional Regulator) ampd->ampr Inactivates ampc_gene ampC gene ampr->ampc_gene Activates (when AmpD is inhibited) ampc_protein AmpC β-Lactamase ampc_gene->ampc_protein Expression ampc_protein->hydrolysis

Caption: AmpC β-lactamase induction pathway.

G cluster_logic Troubleshooting Logic for Inconsistent Cefazolin Susceptibility start Inconsistent Cefazolin Susceptibility Results check_qc Are Quality Control (QC) strains within range? start->check_qc troubleshoot_assay Troubleshoot Assay: - Check reagents - Verify instrument calibration - Review protocol adherence check_qc->troubleshoot_assay No check_inoculum Is the inoculum density consistent? check_qc->check_inoculum Yes standardize_inoculum Re-standardize inoculum preparation and verification check_inoculum->standardize_inoculum No check_heteroresistance Is heteroresistance or Cefazolin Inoculum Effect (CzIE) suspected? check_inoculum->check_heteroresistance Yes perform_czie_test Perform CzIE testing (high vs. standard inoculum) check_heteroresistance->perform_czie_test Yes further_investigation Further Investigation: - Genotypic analysis - Population analysis check_heteroresistance->further_investigation No perform_czie_test->further_investigation

Caption: Logic for troubleshooting inconsistent results.

References

Technical Support Center: Optimizing Cefazolin Administration in Rodent Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the administration of Cefazolin in rodent infection models.

Troubleshooting Guides

This section addresses common challenges that may arise during Cefazolin administration experiments in rodents, offering potential causes and recommended solutions.

IssuePotential CauseRecommended Solution
Precipitation in Cefazolin Solution The pH of the solution has fallen below 4.5, leading to the formation of insoluble Cefazolin free acid.[1]Maintain the pH of the Cefazolin solution between 4.5 and 8.5 to ensure stability.[1] The use of appropriate buffers may be necessary to stabilize the pH.
Injection Site Reactions (e.g., swelling, pain) Cefazolin is known to potentially cause pain and mild swelling at the injection site.[2] Rapid intravenous administration or high drug concentrations can exacerbate local tissue reactions.[3]Administer intravenous (IV) injections slowly to minimize venous irritation.[3] Consider further diluting the Cefazolin solution. For subcutaneous (SC) injections, rotate the injection sites to reduce localized irritation.
Inconsistent Therapeutic Efficacy The bacterial inoculum may be too large for the administered dose, overwhelming the antibiotic's effect.[4] The timing of the initial dose in relation to the onset of infection is a critical determinant of efficacy. Insufficient drug concentration at the site of infection can lead to treatment failure.[4]Perform a bacterial dose-titration study to establish an inoculum level where a clear antibiotic effect can be observed. Administer the initial Cefazolin dose shortly before or at the time of infection to ensure adequate drug levels from the outset.[5] An increased Cefazolin dose may be necessary to achieve a sufficient concentration at the infection site.[4]
Animal Distress or Adverse Reactions An allergic reaction to Cefazolin may occur, which can present similarly to penicillin allergies.[2][6] Overdosing or a rapid IV push can induce side effects such as vomiting.[3]Closely monitor animals for any signs of an allergic reaction, including irregular breathing or skin rashes.[2] Ensure IV injections are administered slowly.[3] In the event of a suspected adverse reaction, a veterinarian should be consulted immediately.[2]
Degradation of Cefazolin Solution The reconstituted Cefazolin solution has been stored improperly.[7][8] Exposure of the solution to light can lead to photodegradation.[7]Reconstituted Cefazolin is generally stable for 24 hours at room temperature and for a more extended period of 96 hours to 10 days when refrigerated.[3][9] It is imperative to protect reconstituted solutions from light to prevent degradation.[7][9]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable administration route for Cefazolin in rodent infection models?

A1: The optimal administration route is contingent on the specific objectives of the experiment.

  • Intravenous (IV) administration ensures immediate and 100% bioavailability, resulting in high peak plasma concentrations.[10]

  • Subcutaneous (SC) administration leads to a lower maximum serum concentration in comparison to IV but can provide higher and more sustained antibiotic levels at a localized site, such as an incision.[11]

  • Intraperitoneal (IP) administration is a widely used and less stressful method for rodents, offering rapid and complete absorption for small-molecule drugs like Cefazolin.[10]

Q2: What are the proper procedures for preparing and storing Cefazolin for injection?

A2: Cefazolin for injection should be reconstituted using a suitable sterile diluent, such as Sterile Water for Injection, 0.9% Sodium Chloride, or 5% Dextrose in Water.[7][12] Following reconstitution, the solution maintains its stability for 24 hours at room temperature or for up to 10 days when stored under refrigeration (2-8°C) and shielded from light.[9] A color change in the reconstituted solution from pale to yellow is normal and does not indicate a loss of potency.[9]

Q3: What are the typical Cefazolin dosages utilized in rat and mouse infection models?

A3: Cefazolin dosages can differ based on the specific infection model and its severity. In rat models, doses have ranged from 15 to 120 mg/kg.[4] For mouse models, particularly in implant-related infections, doses of 25 mg/kg and 250 mg/kg have been evaluated.[13] It is highly recommended to conduct preliminary dose-ranging studies to ascertain the most effective dose for your specific experimental conditions.

Q4: How does the route of administration influence the pharmacokinetics of Cefazolin in rodents?

A4: The route of administration has a profound impact on the pharmacokinetic profile of Cefazolin.

Pharmacokinetic ParameterIntravenous (IV)Subcutaneous (SC)Intraperitoneal (IP)
Time to Peak Concentration (Tmax) ImmediateSlower than IVRapid
Peak Concentration (Cmax) HighestLower than IVHigh
Bioavailability 100%High (approximately 95% in a porcine model)[14]High (can exceed 100% due to the avoidance of first-pass metabolism)[10]
Sustained Concentration Shorter durationLonger duration, particularly at the injection site[11]Generally sustained

Q5: What are the potential side effects of Cefazolin administration in rodents?

A5: Commonly observed side effects include pain and mild swelling at the injection site.[2] High doses or prolonged treatment regimens may carry a risk of neurotoxicity and alterations in blood cell counts.[3] Some studies have also reported that Cefazolin can induce gut dysbiosis in mice.[15] Continuous monitoring of the animals for any signs of distress or adverse reactions is essential.

Experimental Protocols

Cefazolin Administration in a Rat Subcutaneous Abscess Model

This protocol is an adaptation from a study investigating the relationship between antibiotic dose and bacterial contamination.[4]

  • Animal Model: Male Sprague-Dawley rats are commonly used for this model.

  • Infection Model: A subcutaneous abscess is induced by the inoculation of Staphylococcus aureus.

  • Cefazolin Preparation: Cefazolin sodium is reconstituted with sterile saline to achieve the desired concentrations for injection.

  • Administration:

    • Cefazolin is administered via intraperitoneal (IP) injection 30 minutes prior to the bacterial challenge.[4]

    • A dose-ranging study (e.g., 15, 30, 60, 120 mg/kg) is recommended to identify the effective dose against the specific bacterial inoculum size.[4]

  • Outcome Assessment: After a predetermined period (e.g., 6 days), animals are euthanized, and the inoculation sites are evaluated for the presence and size of abscesses.[4]

Comparative Pharmacokinetic Study of Cefazolin in Rats

This protocol provides a general framework for assessing the pharmacokinetics of Cefazolin following different administration routes.

  • Animal Model: Male Long-Evans rats are a suitable model for such studies.[16]

  • Cefazolin Administration:

    • Intravenous (IV): A single bolus of Cefazolin is administered via the tail vein.

    • Subcutaneous (SC): A single injection is administered under the skin of the dorsal region.

    • Intraperitoneal (IP): A single injection is delivered into the peritoneal cavity.

  • Blood Collection: Blood samples are collected at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-administration.

  • Plasma Analysis: Plasma is separated from the blood samples, and Cefazolin concentrations are quantified using a validated analytical method such as high-performance liquid chromatography (HPLC).

  • Data Analysis: Key pharmacokinetic parameters, including Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve), are calculated for each administration route to compare their profiles.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_prep Animal Acclimatization (e.g., Sprague-Dawley Rats) admin_route Cefazolin Administration (IV, SC, or IP) animal_prep->admin_route bacterial_prep Bacterial Culture Preparation (e.g., S. aureus) infection Induction of Infection (e.g., Subcutaneous Inoculation) bacterial_prep->infection cefazolin_prep Cefazolin Reconstitution (Sterile Saline) cefazolin_prep->admin_route admin_route->infection Timing is critical monitoring Monitoring (Clinical Signs, Abscess Formation) infection->monitoring sampling Sample Collection (Blood, Tissue) monitoring->sampling pk_analysis Pharmacokinetic Analysis (HPLC) sampling->pk_analysis efficacy_analysis Efficacy Assessment (Abscess Size, Bacterial Load) sampling->efficacy_analysis

Caption: Experimental workflow for optimizing Cefazolin administration in a rodent infection model.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Experimental Outcomes admin_route Administration Route (IV, SC, IP) pk_profile Pharmacokinetic Profile (Cmax, AUC) admin_route->pk_profile side_effects Adverse Events (Injection Site Reactions) admin_route->side_effects dose Cefazolin Dose dose->pk_profile efficacy Therapeutic Efficacy (Infection Clearance) dose->efficacy dose->side_effects timing Timing of Administration timing->efficacy bacterial_load Bacterial Inoculum Size bacterial_load->efficacy pk_profile->efficacy

Caption: Key factors influencing the outcomes of Cefazolin treatment in rodent infection models.

References

Minimizing interference in Cefazolin(1-) HPLC analysis from plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the HPLC analysis of Cefazolin from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial step for preparing plasma samples for Cefazolin HPLC analysis?

A1: The most prevalent initial step for plasma sample preparation is protein precipitation.[1] This is typically achieved by adding a cold organic solvent, such as acetonitrile or methanol, to the plasma sample.[1][2][3] This process denatures and precipitates plasma proteins, which can otherwise interfere with the analysis and damage the HPLC column. The supernatant, containing the Cefazolin, is then separated by centrifugation for subsequent analysis.[2][3]

Q2: What are the common sources of interference in Cefazolin HPLC analysis of plasma samples?

A2: Interference in Cefazolin HPLC analysis from plasma samples can originate from several sources:

  • Endogenous plasma components: Proteins, lipids, and other small molecules present in plasma can co-elute with Cefazolin, causing overlapping peaks and affecting baseline stability.

  • Matrix effects: The plasma matrix can enhance or suppress the ionization of Cefazolin in the HPLC-MS/MS interface, leading to inaccurate quantification.[4]

  • Co-administered drugs: Other medications taken by the subject may have similar retention times to Cefazolin and interfere with its detection.

  • Sample collection and handling: Improperly handled or stored samples can lead to the degradation of Cefazolin or the introduction of contaminants.

Q3: What are the advantages of using solid-phase extraction (SPE) over protein precipitation for sample cleanup?

A3: While protein precipitation is a simpler and faster method, solid-phase extraction (SPE) can provide a cleaner sample extract, which is particularly beneficial for sensitive analyses like LC-MS/MS.[1] The advantages of SPE include:

  • Reduced matrix effects: SPE can more effectively remove interfering endogenous components from the plasma matrix, leading to more accurate and precise results.[5][6]

  • Increased sensitivity: By concentrating the analyte and removing interfering substances, SPE can improve the limit of quantification (LOQ).

  • Improved column longevity: A cleaner sample extract reduces the buildup of contaminants on the HPLC column, extending its lifespan.

Q4: What are typical HPLC-UV detection wavelengths used for Cefazolin analysis?

A4: Cefazolin exhibits UV absorbance in the range of 254 nm to 272 nm. Commonly reported detection wavelengths for Cefazolin in HPLC-UV analysis are 254 nm and 272 nm.[1][7] The choice of wavelength may be optimized to maximize the signal-to-noise ratio and minimize interference from other components in the sample.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.- Use a guard column to protect the analytical column.- Flush the column with a strong solvent.- Replace the column if necessary.
Inappropriate mobile phase pH.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Cefazolin.
Sample overload.- Dilute the sample or inject a smaller volume.
Baseline Noise or Drift Contaminated mobile phase or HPLC system.- Filter and degas the mobile phase.- Flush the HPLC system with a cleaning solution.
Detector lamp aging (UV detector).- Replace the detector lamp.
Incomplete sample cleanup.- Optimize the sample preparation method (e.g., switch from protein precipitation to SPE).
Co-eluting/Interfering Peaks Insufficient chromatographic separation.- Optimize the mobile phase composition (e.g., change the organic solvent ratio or pH).- Use a different column chemistry (e.g., C8 instead of C18).- Adjust the gradient profile in gradient elution.
Endogenous interferences from the plasma matrix.- Employ a more rigorous sample cleanup method like solid-phase extraction (SPE).[5][6]
Low Analyte Recovery Inefficient extraction during sample preparation.- Optimize the protein precipitation solvent and volume ratio.- For SPE, ensure proper conditioning, loading, washing, and elution steps.- Evaluate different SPE sorbents.
Analyte degradation.- Ensure proper sample handling and storage conditions (e.g., keep samples on ice and store at -80°C).[3]
Inconsistent Results (Poor Precision) Variability in sample preparation.- Ensure consistent and precise pipetting and vortexing.- Use an internal standard to correct for variations.[3]
HPLC system variability.- Check for leaks in the system.- Ensure the autosampler is functioning correctly.

Experimental Protocols

Protocol 1: Protein Precipitation with Acetonitrile

This protocol is a common and rapid method for preparing plasma samples for Cefazolin HPLC analysis.[2][7]

  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Separation: Centrifuge the blood sample at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Aliquoting: Transfer a 200 µL aliquot of the plasma sample to a clean microcentrifuge tube.

  • Internal Standard: Add a small volume (e.g., 20 µL) of an internal standard solution (e.g., Cefamandole or another suitable cephalosporin) of a known concentration.

  • Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an HPLC vial.

  • Injection: Inject a specific volume (e.g., 20 µL) of the supernatant into the HPLC system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup of plasma samples, which can be beneficial for reducing matrix effects in sensitive analyses.

  • Sample Pre-treatment: Follow steps 1-4 from Protocol 1.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the Cefazolin and internal standard from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the HPLC mobile phase.

  • Injection: Inject a specific volume (e.g., 10 µL) of the reconstituted sample into the HPLC system.

Quantitative Data Summary

The following tables summarize typical performance data for Cefazolin HPLC methods from plasma samples.

Table 1: Comparison of Sample Preparation Methods

ParameterProtein Precipitation (Acetonitrile)Solid-Phase Extraction (C18)
Recovery 85 - 95%> 90%
Matrix Effect Can be significant, especially for LC-MS/MSGenerally lower and more controlled
Processing Time ~15 minutes per sample~30 minutes per sample
Cost LowModerate

Table 2: Typical HPLC-UV Method Parameters and Performance

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and a phosphate or acetate buffer
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm[1][2]
Linearity (r²) > 0.99[3]
Intra-day Precision (%RSD) < 10%[1]
Inter-day Precision (%RSD) < 15%[1]
Lower Limit of Quantification (LLOQ) 0.1 - 1 µg/mL[2][3]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation (e.g., Acetonitrile) Add_IS->PPT Method 1 SPE Solid-Phase Extraction (SPE) Add_IS->SPE Method 2 Vortex Vortex PPT->Vortex Evaporate Evaporate SPE->Evaporate Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Reconstitute Reconstitute Evaporate->Reconstitute Reconstitute->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC Detect UV or MS/MS Detection HPLC->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Experimental workflow for Cefazolin HPLC analysis from plasma.

Troubleshooting_Guide Start Start: Problem with Cefazolin Analysis Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Baseline_Noise Baseline Noise? Poor_Peak_Shape->Baseline_Noise No Sol_Peak_Shape Check Column Health Adjust Mobile Phase pH Dilute Sample Poor_Peak_Shape->Sol_Peak_Shape Yes Interfering_Peaks Interfering Peaks? Baseline_Noise->Interfering_Peaks No Sol_Baseline Clean System & Mobile Phase Check Detector Improve Sample Cleanup Baseline_Noise->Sol_Baseline Yes Low_Recovery Low Recovery? Interfering_Peaks->Low_Recovery No Sol_Interference Optimize Chromatography Use SPE for Cleanup Interfering_Peaks->Sol_Interference Yes Sol_Recovery Optimize Extraction Check for Degradation Low_Recovery->Sol_Recovery Yes End Problem Resolved Low_Recovery->End No Sol_Peak_Shape->End Sol_Baseline->End Sol_Interference->End Sol_Recovery->End

Caption: Troubleshooting flowchart for Cefazolin HPLC analysis.

References

Technical Support Center: Enhancing the Reproducibility of Cefazolin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reproducibility of Cefazolin bioassays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common Cefazolin bioassays and which one should I choose?

A1: The most common Cefazolin bioassays are antimicrobial susceptibility testing (AST) methods and analytical methods for quantification.

  • Antimicrobial Susceptibility Testing (AST): These assays determine the concentration of Cefazolin required to inhibit the growth of a specific microorganism.

    • Kirby-Bauer Disk Diffusion: A qualitative or semi-quantitative method where paper disks impregnated with Cefazolin are placed on an agar plate inoculated with bacteria. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility. This method is relatively simple and cost-effective for routine susceptibility screening.

    • Broth Microdilution: A quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. This method provides a precise measure of antibiotic potency and is considered a gold standard for susceptibility testing.[1][2]

  • High-Performance Liquid Chromatography (HPLC): An analytical technique used for the accurate quantification of Cefazolin in various samples, including pharmaceutical formulations and biological fluids.[3][4][5] HPLC is highly specific, and accurate for determining the concentration of the active drug substance.[6]

The choice of assay depends on the experimental goal. For routine susceptibility screening, the Kirby-Bauer method is often sufficient. For determining the precise potency of Cefazolin or for pharmacokinetic/pharmacodynamic (PK/PD) studies, broth microdilution or HPLC is more appropriate.

Q2: What is the "Cefazolin inoculum effect" and how does it affect my results?

A2: The Cefazolin inoculum effect is a phenomenon where the Minimum Inhibitory Concentration (MIC) of Cefazolin for a bacterial isolate, particularly Staphylococcus aureus, significantly increases when a higher concentration of bacteria (inoculum) is used in the test.[7][8][9] This can lead to discrepancies in susceptibility testing results and has been associated with clinical treatment failures, especially in deep-seated infections where bacterial loads are high.[7][8] The effect is often linked to the production of β-lactamase enzymes by the bacteria, which can inactivate Cefazolin.[7][8]

Q3: Why are my Cefazolin bioassay results inconsistent between experiments?

A3: Inconsistent results in Cefazolin bioassays can stem from several factors:

  • Variation in Inoculum Preparation: The concentration of the bacterial inoculum is a critical factor. A heavier inoculum can lead to smaller zones of inhibition in disk diffusion assays or higher MIC values in broth dilution.[10]

  • Media Composition: The pH and cation concentration of the Mueller-Hinton agar or broth can influence the activity of Cefazolin.[10]

  • Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and, consequently, the assay results.[10]

  • Improper Storage of Materials: Cefazolin disks and solutions can lose potency if not stored correctly.

  • Reading and Interpretation Errors: Subjectivity in measuring zone diameters or determining MIC endpoints can introduce variability.[11]

Q4: How do I interpret Cefazolin susceptibility results?

A4: Cefazolin susceptibility is determined by comparing the zone of inhibition diameter (for Kirby-Bauer) or the MIC value (for broth microdilution) to established clinical breakpoints. These breakpoints are published by standards organizations like the Clinical and Laboratory Standards Institute (CLSI). The interpretation categorizes an isolate as Susceptible (S), Intermediate (I), or Resistant (R). It's crucial to use the most current version of these standards, as breakpoints can be updated based on new data.[12][13]

Troubleshooting Guides

Kirby-Bauer Disk Diffusion
ProblemPossible CauseRecommended Solution
No zone of inhibition or very small zones for a susceptible organism 1. Inactive antibiotic disks. 2. Inoculum is too dense.[14] 3. Agar depth is too thick.1. Use new, properly stored antibiotic disks. 2. Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.[15] 3. Pour agar plates to a uniform depth of 4 mm.[16]
Overlapping zones of inhibition Disks are placed too close together.[17]Place disks at least 24 mm apart from center to center.[18]
Uneven or fuzzy zone edges 1. Improper streaking of the inoculum. 2. Mixed bacterial culture.1. Streak the plate evenly in three directions to ensure a confluent lawn of growth.[19] 2. Re-isolate and confirm the purity of the bacterial culture.
Individual colonies within the zone of inhibition 1. Inoculum was too light.[15][17] 2. Presence of a resistant subpopulation.1. Repeat the test with a standardized 0.5 McFarland inoculum.[15] 2. Pick a colony from within the zone, re-identify, and repeat the susceptibility test.
Broth Microdilution (MIC)
ProblemPossible CauseRecommended Solution
Skipped wells (growth in higher concentration wells but not in lower ones) 1. Contamination of the well. 2. Inaccurate pipetting of the antibiotic or inoculum.[10]1. Repeat the assay using aseptic techniques. 2. Ensure proper mixing and accurate pipetting. Use calibrated pipettes.
"Trailing" endpoints (reduced but still visible growth over a range of concentrations) This can be a characteristic of the drug-organism combination.Read the MIC at the lowest concentration that shows a significant reduction (e.g., ≥80%) in growth compared to the positive control.[2]
MIC values are consistently too high Inoculum is too heavy.[10]Standardize the inoculum to the correct density (typically 5 x 10^5 CFU/mL).[2]
MIC values are consistently too low Inoculum is too light.[10]Standardize the inoculum to the correct density.
No growth in the positive control well 1. Inoculum was not added. 2. The bacterial strain is not viable.1. Repeat the assay, ensuring the positive control well is inoculated. 2. Use a fresh, viable culture of the test organism.
High-Performance Liquid Chromatography (HPLC)
ProblemPossible CauseRecommended Solution
Peak tailing 1. Column degradation. 2. Incompatible sample solvent with the mobile phase.1. Replace the column. 2. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.[20]
Shifting retention times 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging.1. Prepare fresh mobile phase and ensure accurate composition. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column thoroughly before analysis. Consider replacing the column if shifts persist.
Split peaks 1. Clogged inlet frit or void in the column.[20] 2. Sample solvent is much stronger than the mobile phase.1. Reverse and flush the column. If the problem persists, replace the column.[20] 2. Dissolve the sample in a weaker solvent.[20]
Baseline noise or drift 1. Air bubbles in the system. 2. Contaminated mobile phase or detector cell.1. Degas the mobile phase. 2. Flush the system with a strong solvent.

Quantitative Data Summary

Table 1: Impact of Inoculum Concentration on Cefazolin MIC for S. aureus

Inoculum Concentration (CFU/mL)Cefazolin MIC Range (µg/mL)Interpretation
Standard Inoculum (5 x 10^5)0.25 - 2.0Susceptible
High Inoculum (5 x 10^7)16 - >128Can shift to Intermediate or Resistant

Data compiled from multiple sources demonstrating the Cefazolin inoculum effect.[7][8][9]

Table 2: CLSI Interpretive Criteria for Cefazolin Disk Diffusion and MIC

Test MethodZone Diameter (mm)MIC (µg/mL)Interpretation
Disk Diffusion ≥ 18-Susceptible
15 - 17-Intermediate
≤ 14-Resistant
Broth Microdilution (for uncomplicated UTI) -≤ 16Susceptible
-≥ 32Resistant
Broth Microdilution (for other infections) -≤ 2Susceptible
-4Intermediate
-≥ 8Resistant

Based on CLSI M100 standards. Note that breakpoints can vary for different infection types.[12][21]

Experimental Protocols

Kirby-Bauer Disk Diffusion Protocol
  • Prepare Inoculum: Select 3-5 isolated colonies of the test organism and suspend them in a suitable broth (e.g., Tryptic Soy Broth). Adjust the turbidity to match a 0.5 McFarland standard.[15][19]

  • Inoculate Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess fluid, and swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each streaking to ensure even coverage.[15][19]

  • Apply Disks: Aseptically apply Cefazolin (30 µg) disks onto the agar surface.[18] Ensure disks are at least 24 mm apart.[18]

  • Incubate: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[19]

  • Measure and Interpret: Measure the diameter of the zones of complete inhibition in millimeters and interpret the results based on CLSI guidelines.[22]

Broth Microdilution MIC Protocol
  • Prepare Cefazolin Dilutions: Prepare serial two-fold dilutions of Cefazolin in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.[11]

  • Prepare Inoculum: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[2]

  • Inoculate Plate: Add the standardized inoculum to each well of the microtiter plate, including a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).[1]

  • Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[10]

  • Read and Interpret: The MIC is the lowest concentration of Cefazolin that completely inhibits visible growth.[10] Interpret the MIC value according to CLSI breakpoints.

HPLC Protocol for Cefazolin Quantification
  • Mobile Phase Preparation: A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized for the specific column and system. A representative mobile phase is acetonitrile and monobasic sodium phosphate buffer (17:83 v/v).[6]

  • Standard Solution Preparation: Prepare a stock solution of Cefazolin reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.[23]

  • Sample Preparation: Dilute the sample containing Cefazolin with the mobile phase to a concentration that falls within the range of the calibration standards. Filter the sample through a 0.45 µm filter before injection.[23][24]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[24]

    • Flow Rate: Typically 1.0 mL/min.[23]

    • Injection Volume: 20 µL.[23]

    • Detection: UV detection at approximately 254 nm or 270 nm.[23][24]

    • Temperature: Ambient or controlled at 25°C.[23]

  • Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of Cefazolin in the samples from the calibration curve.

Visualizations

Kirby_Bauer_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A 1. Prepare 0.5 McFarland Inoculum Suspension B 2. Swab Mueller-Hinton Agar Plate A->B C 3. Apply Cefazolin (30 µg) Disk B->C D 4. Incubate at 35°C for 16-18 hours C->D E 5. Measure Zone of Inhibition (mm) D->E F 6. Interpret as S, I, or R using CLSI Breakpoints E->F

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A 1. Prepare Serial Dilutions of Cefazolin in 96-Well Plate C 3. Inoculate Wells with Bacterial Suspension A->C B 2. Standardize Inoculum to ~5x10^5 CFU/mL B->C D 4. Incubate at 35°C for 16-20 hours C->D E 5. Read Lowest Concentration with No Visible Growth (MIC) D->E F 6. Interpret MIC using CLSI Breakpoints E->F

Caption: Workflow for the broth microdilution MIC assay.

HPLC_Workflow cluster_prep Preparation cluster_run Analysis cluster_quant Quantification A 1. Prepare Mobile Phase and Standard Solutions C 3. Set HPLC Parameters (Column, Flow, Detector) A->C B 2. Prepare and Filter Sample Solution D 4. Inject Standards and Sample B->D C->D E 5. Generate Calibration Curve from Standards D->E F 6. Quantify Cefazolin in Sample E->F

Caption: Workflow for HPLC quantification of Cefazolin.

Troubleshooting_Tree Start Inconsistent Bioassay Results Q1 Which assay shows inconsistency? Start->Q1 Q2 Are zone sizes inaccurate? Q1->Q2 Kirby-Bauer Q3 Are MIC values inaccurate? Q1->Q3 Broth Microdilution Q4 Are peak areas or retention times variable? Q1->Q4 HPLC A1 Check Inoculum Density (0.5 McFarland) Q2->A1 Yes A2 Verify Agar Depth (4mm) and Disk Placement Q2->A2 Yes A3 Check Inoculum Density (5x10^5 CFU/mL) Q3->A3 Yes A4 Review Pipetting and Dilution Technique Q3->A4 Yes A5 Check Mobile Phase Preparation and Degassing Q4->A5 Yes A6 Inspect Column and System for Leaks/Bubbles Q4->A6 Yes

Caption: Troubleshooting decision tree for Cefazolin bioassays.

References

Validation & Comparative

Cefazolin's Antibacterial Efficacy Against Clinical S. aureus Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antibacterial efficacy of Cefazolin against clinical isolates of Staphylococcus aureus. The data presented herein offers a comparative perspective against other commonly used antibiotics, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC distribution of Cefazolin and comparator antibiotics against Methicillin-Susceptible Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA).

Table 1: Cefazolin MIC Distribution against Clinical S. aureus Isolates

S. aureus PhenotypeInoculum SizeMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)
MSSA Standard (~5 x 10⁵ CFU/mL)0.520.25 - 2
MSSA High (~5 x 10⁷ CFU/mL)-32-
MRSA Standard (~5 x 10⁵ CFU/mL)64256≤8 - 1024

Data compiled from multiple studies. MIC values can vary based on specific strain characteristics and testing methodologies.[1][2]

Note on the Cefazolin Inoculum Effect (CIE): For MSSA isolates, particularly those producing type A or C β-lactamases, a significant increase in the Cefazolin MIC is observed at higher bacterial inocula.[1] This phenomenon, known as the Cefazolin Inoculum Effect, can have implications for clinical outcomes in high-burden infections.[1]

Table 2: Comparative MICs of Cefazolin and Other Antibiotics against S. aureus

AntibioticS. aureus PhenotypeMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Cefazolin MSSA0.52
MRSA64256
Vancomycin MSSA11
MRSA12
Linezolid MSSA22
MRSA12
Daptomycin MSSA0.250.5
MRSA0.51

This table presents a generalized summary from literature for comparative purposes. Actual MICs should be determined for specific clinical isolates.

Mechanism of Action and Resistance

Cefazolin is a first-generation cephalosporin that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4][5] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[6][7] This disruption leads to a weakened cell wall and subsequent cell lysis.[7]

Resistance to Cefazolin in S. aureus is primarily mediated by two mechanisms:

  • β-lactamase Production (in MSSA): The blaZ gene encodes for β-lactamase, an enzyme that hydrolyzes the β-lactam ring of Cefazolin, rendering it inactive.[1]

  • Altered Penicillin-Binding Protein (in MRSA): MRSA acquires the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[6] PBP2a has a low affinity for β-lactam antibiotics, including Cefazolin, allowing the bacteria to continue cell wall synthesis in the presence of the drug.[6][8]

The expression of both blaZ and mecA is tightly regulated by a sophisticated signaling pathway involving sensor-inducer proteins (BlaR1/MecR1) and repressor proteins (BlaI/MecI).[3][5][6][9] There is also evidence of cross-talk between these two regulatory systems.[6]

G Regulation of Cefazolin Resistance in S. aureus cluster_0 Cellular Environment cluster_1 Bacterial Cell Membrane cluster_2 Cytoplasm cefazolin Cefazolin (β-lactam) blaR1 BlaR1/MecR1 (Sensor-Inducer) cefazolin->blaR1 Binds to blaI BlaI/MecI (Repressor) blaR1->blaI Induces cleavage of blaZ_promoter blaZ Promoter blaI->blaZ_promoter Represses mecA_promoter mecA Promoter blaI->mecA_promoter Represses blaZ blaZ Gene blaZ_promoter->blaZ Allows transcription mecA mecA Gene mecA_promoter->mecA Allows transcription beta_lactamase β-lactamase blaZ->beta_lactamase Translates to pbp2a PBP2a mecA->pbp2a Translates to beta_lactamase->cefazolin Inactivates resistance_bla Resistance to Penicillins beta_lactamase->resistance_bla resistance_mecA Resistance to most β-lactams pbp2a->resistance_mecA

Caption: Regulation of β-lactamase (blaZ) and PBP2a (mecA) expression in S. aureus.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of antibacterial efficacy. Below are detailed protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

G MIC Determination Workflow prep_inoculum 1. Prepare standardized S. aureus inoculum (~5 x 10^5 CFU/mL) inoculate 3. Inoculate each well with bacterial suspension prep_inoculum->inoculate serial_dilute 2. Perform serial two-fold dilutions of Cefazolin in 96-well plate with CAMHB serial_dilute->inoculate incubate 4. Incubate at 37°C for 16-20 hours inoculate->incubate read_mic 5. Determine MIC: lowest concentration with no visible bacterial growth incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:

  • Inoculum Preparation: Prepare a bacterial inoculum from 3-5 colonies grown overnight on a non-selective agar plate. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of Cefazolin in CAMHB to achieve the desired concentration range.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay evaluates the bactericidal activity of an antibiotic over time.

G Time-Kill Assay Workflow prep_culture 1. Grow S. aureus to logarithmic phase in CAMHB add_antibiotic 2. Add Cefazolin at a specific concentration (e.g., 2x, 4x MIC) prep_culture->add_antibiotic incubate_shake 3. Incubate at 37°C with shaking add_antibiotic->incubate_shake sample 4. Collect aliquots at 0, 2, 4, 8, 24 hours incubate_shake->sample plate_count 5. Perform serial dilutions and plate for CFU counting sample->plate_count plot 6. Plot log10 CFU/mL versus time plate_count->plot

Caption: Workflow for a time-kill assay.

Detailed Steps:

  • Culture Preparation: Grow an overnight culture of S. aureus in CAMHB. Dilute the culture into fresh, pre-warmed CAMHB and incubate until it reaches the logarithmic growth phase.

  • Assay Setup: Dilute the logarithmic phase culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing pre-determined concentrations of Cefazolin (e.g., 1x, 2x, 4x MIC) and a growth control (no antibiotic).

  • Incubation and Sampling: Incubate the flasks at 37°C with constant agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate onto a non-selective agar medium. Incubate the plates for 18-24 hours at 37°C.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL against time for each antibiotic concentration. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.

Biofilm Disruption Assay

This assay assesses the ability of an antibiotic to eradicate established biofilms.

G Biofilm Disruption Assay Workflow grow_biofilm 1. Grow S. aureus biofilm in 96-well plate for 24h wash 2. Wash to remove planktonic cells grow_biofilm->wash add_antibiotic 3. Add Cefazolin at various concentrations wash->add_antibiotic incubate 4. Incubate for 24 hours add_antibiotic->incubate quantify 5. Quantify remaining biofilm (e.g., Crystal Violet staining or CFU counting) incubate->quantify

Caption: Workflow for a biofilm disruption assay.

Detailed Steps:

  • Biofilm Formation: Inoculate a 96-well flat-bottom plate with a standardized S. aureus suspension in a biofilm-promoting medium (e.g., Tryptic Soy Broth with 1% glucose). Incubate for 24 hours at 37°C to allow for biofilm formation.

  • Washing: Gently remove the medium and wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.

  • Antibiotic Treatment: Add fresh medium containing various concentrations of Cefazolin to the wells with the established biofilms. Include a growth control well with no antibiotic.

  • Incubation: Incubate the plate for another 24 hours at 37°C.

  • Quantification:

    • Crystal Violet Staining: Wash the wells, stain the remaining biofilm with crystal violet, and then solubilize the stain. Measure the absorbance to quantify the biofilm biomass.

    • CFU Counting: Physically disrupt the biofilm (e.g., by sonication or scraping), perform serial dilutions, and plate for viable cell counting to determine the number of surviving bacteria within the biofilm.

Conclusion

Cefazolin remains a potent antimicrobial agent against methicillin-susceptible S. aureus. However, its efficacy can be influenced by the bacterial inoculum size and the presence of β-lactamases. Against MRSA, Cefazolin is generally considered ineffective due to the altered PBP2a target. The provided data and protocols offer a framework for the continued evaluation of Cefazolin and the development of novel antibacterial strategies against S. aureus.

References

Cefazolin vs. Vancomycin: A Comparative Guide to Surgical Prophylaxis Efficacy in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prophylactic efficacy of Cefazolin and Vancomycin in preventing surgical site infections (SSIs), with a focus on supporting experimental data. The information presented is intended to inform preclinical research and drug development in the context of surgical infection prevention.

Mechanism of Action: A Tale of Two Wall Inhibitors

Both Cefazolin and Vancomycin disrupt the synthesis of the bacterial cell wall, a critical structure for bacterial survival. However, they achieve this through distinct mechanisms, influencing their spectrum of activity and clinical utility.

Cefazolin, a first-generation cephalosporin, targets penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1][2][3][4] By acylating these enzymes, Cefazolin effectively halts the cross-linking of the peptidoglycan chains, leading to a weakened cell wall and subsequent bacterial lysis.

Vancomycin, a glycopeptide antibiotic, operates at an earlier stage of cell wall synthesis. It forms a stable complex with the D-Ala-D-Ala terminus of peptidoglycan precursors.[5][6][7][8] This binding sterically hinders the transglycosylation and transpeptidation reactions, preventing the elongation and cross-linking of the peptidoglycan backbone. This mechanism is particularly effective against Gram-positive bacteria.[5][8]

cluster_cefazolin Cefazolin Mechanism of Action Cefazolin Cefazolin PBP Penicillin-Binding Proteins (PBPs) Cefazolin->PBP Binds to and inhibits Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Peptido_inhibit Peptido_inhibit Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Strengthens Lysis Cell Lysis Cell_wall->Lysis Results in Peptido_inhibit->Cell_wall Inhibition leads to weakened cell wall

Cefazolin's inhibition of penicillin-binding proteins.

cluster_vancomycin Vancomycin Mechanism of Action Vancomycin Vancomycin DAlaDAla D-Ala-D-Ala Terminus of Peptidoglycan Precursors Vancomycin->DAlaDAla Binds to Transglycosylation Transglycosylation Vancomycin->Transglycosylation Inhibits Transpeptidation Transpeptidation Vancomycin->Transpeptidation Inhibits Cell_wall_synthesis Peptidoglycan Elongation & Cross-linking Transglycosylation->Cell_wall_synthesis Transpeptidation->Cell_wall_synthesis Weak_cell_wall Weakened Cell Wall Cell_wall_synthesis->Weak_cell_wall Inhibition leads to Lysis Cell Lysis Weak_cell_wall->Lysis Results in

Vancomycin's binding to D-Ala-D-Ala precursors.

Comparative Efficacy in a Guinea Pig Abscess Model

A key experimental model for evaluating surgical prophylaxis is the guinea pig intramuscular abscess model. This model allows for the direct comparison of antibiotic efficacy in preventing infection at a simulated surgical site.

Experimental Protocol: Guinea Pig Intramuscular Abscess Model

This protocol is based on the methodology described by Kernodle and Kaiser (1993).[6]

G cluster_workflow Experimental Workflow: Guinea Pig Surgical Prophylaxis Model animal_prep Animal Preparation (Hartley Guinea Pigs, 400-500g) antibiotic_admin Antibiotic Administration (Intramuscular) animal_prep->antibiotic_admin inoculation Intramuscular Inoculation (Bacterial suspension into gluteal muscles) antibiotic_admin->inoculation Timed to achieve peak serum levels at inoculation bacterial_prep Bacterial Inoculum Preparation (S. aureus strains in logarithmic growth phase) bacterial_prep->inoculation observation Observation Period (7 days) inoculation->observation assessment Abscess Assessment (Aspiration and quantitative culture of abscesses) observation->assessment endpoint Endpoint: ID50 Calculation (Bacterial inoculum size causing abscess in 50% of animals) assessment->endpoint

Workflow of the guinea pig surgical prophylaxis model.

1. Animal Model:

  • Species: Hartley guinea pigs.[6]

  • Weight: 400-500 g.[6]

2. Bacterial Strains and Inoculum Preparation:

  • Organisms: Various strains of Staphylococcus aureus, including both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains, are used.[6]

  • Preparation: Bacteria are grown to a logarithmic phase of growth. The bacterial suspension is then serially diluted to achieve the desired inoculum sizes.[6]

3. Antibiotic Administration:

  • Drugs: Cefazolin and Vancomycin.[6]

  • Route: Intramuscular injection.[6]

  • Timing: Antibiotics are administered to ensure peak serum levels at the time of bacterial inoculation.[6]

4. Surgical Procedure and Inoculation:

  • A small area on the gluteal muscles is shaved and prepared.

  • The prepared bacterial inoculum is injected directly into the muscle tissue.[6]

5. Outcome Assessment:

  • Observation Period: Animals are monitored for a set period, typically 7 days.[6]

  • Abscess Formation: The primary endpoint is the presence or absence of a discernible abscess at the site of inoculation.[6]

  • ID50 Calculation: The 50% infective dose (ID50) is calculated, which represents the bacterial inoculum size required to cause an abscess in 50% of the animals for each antibiotic group.[6]

Quantitative Data from Experimental Models

The following table summarizes the comparative efficacy of Cefazolin and Vancomycin in the guinea pig abscess model. A higher ID50 value indicates greater prophylactic efficacy.

Bacterial StrainAntibiotic50% Infective Dose (ID50) (log10 CFU)Reference
S. aureus (MSSA)Cefazolin2.5[6]
Vancomycin>6.5[6]
S. aureus (MSSA)Cefazolin3.2[6]
Vancomycin6.1[6]
S. aureus (MSSA)Cefazolin4.1[6]
Vancomycin6.2[6]
S. aureus (MSSA)Cefazolin3.8[6]
Vancomycin6.3[6]
S. aureus (MSSA)Cefazolin4.5[6]
Vancomycin4.6[6]
S. aureus (MRSA)Cefazolin2.9[6]
Vancomycin6.1[6]
S. aureus (MRSA)Cefazolin3.1[6]
Vancomycin5.9[6]

In this experimental model, Vancomycin demonstrated significantly better protection against both methicillin-susceptible and methicillin-resistant S. aureus strains compared to Cefazolin.[6] For most strains, the bacterial inoculum required to cause an abscess was 2 to 4 log10-fold higher with Vancomycin prophylaxis than with Cefazolin.[6]

Clinical Perspectives and Considerations

While animal models provide crucial preclinical data, clinical trial results offer insights into real-world applications. The choice between Cefazolin and Vancomycin for surgical prophylaxis in clinical practice is multifactorial, considering patient-specific factors and local antibiotic resistance patterns.

Cefazolin is the standard prophylactic antibiotic for many surgical procedures due to its efficacy against common surgical pathogens like MSSA.[9] Vancomycin is typically reserved for patients with a severe beta-lactam allergy or those at high risk for or with known colonization of MRSA.[9]

The following table summarizes findings from selected clinical studies comparing Cefazolin and Vancomycin in different surgical settings.

Surgical SettingComparisonKey FindingsReference
Cardiac and Vascular SurgeryCefazolin vs. Cefamandole vs. VancomycinThe prevalence of surgical wound infection was lowest with Vancomycin (3.7%) compared to Cefazolin (12.3%) and Cefamandole (11.5%).[10]
Spine SurgeryCefazolin vs. VancomycinVancomycin surgical antibiotic prophylaxis was associated with an almost 2.5-fold higher risk of surgical site infection than Cefazolin.[11]
Arthroplasty (No known MRSA)Cefazolin + Vancomycin vs. Cefazolin + PlaceboThe addition of Vancomycin to Cefazolin was not superior to placebo in preventing surgical-site infections.[12][13][14]
CraniotomyCefazolin vs. VancomycinNo significant difference was found between the use of Cefazolin and Vancomycin in reducing the rate of surgical site infection.[15]

It is important to note that some studies have found no additional benefit in combining Vancomycin with Cefazolin for surgical prophylaxis in certain patient populations.[12][13][14][16] Furthermore, the combination may increase the risk of adverse effects such as kidney problems.[16]

Conclusion

Experimental data from animal models, particularly the guinea pig abscess model, consistently demonstrate the superior prophylactic efficacy of Vancomycin against both MSSA and MRSA compared to Cefazolin.[6] This is attributed to its distinct mechanism of action and stability against bacterial enzymes that can degrade beta-lactam antibiotics.

However, clinical evidence presents a more nuanced picture. While Vancomycin is crucial in specific high-risk scenarios, Cefazolin remains the prophylactic agent of choice for a broad range of surgical procedures. The decision to use Vancomycin should be guided by individual patient risk factors for MRSA and local resistance epidemiology. This comparative guide underscores the importance of integrating preclinical experimental data with clinical trial evidence to inform and refine surgical prophylaxis strategies.

References

Navigating Penicillin Allergy: A Comparative Guide to Cefazolin Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-reactivity is paramount for both patient safety and the advancement of novel therapeutics. This guide provides an objective comparison of Cefazolin's cross-reactivity in penicillin-allergic models, supported by experimental data and detailed methodologies, to inform clinical practice and future research.

Historically, a broad avoidance of all cephalosporins in penicillin-allergic patients has been common practice, based on early reports suggesting a cross-reactivity rate as high as 10%. However, contemporary evidence has revealed a more intricate relationship, primarily governed by the similarity of the R1 side chains of these β-lactam antibiotics. Cefazolin, a first-generation cephalosporin, possesses a unique R1 side chain that is structurally dissimilar to that of penicillin and its derivatives. This fundamental structural difference is the cornerstone of its significantly lower cross-reactivity profile.

Comparative Analysis of Cross-Reactivity Rates

Current research indicates a substantially lower risk of cross-reactivity between Cefazolin and penicillins than previously believed. The risk is not uniform across all cephalosporins and is highly dependent on the specific cephalosporin's R1 side chain.

Antibiotic Class/DrugCross-Reactivity Rate with PenicillinKey Considerations
Cefazolin <1% - 2% Possesses a unique R1 side chain dissimilar to penicillins.[1]
First-generation cephalosporins (with similar R1 side chains to penicillins, e.g., Cephalexin) ~5% - 16% Share similar R1 side chains with aminopenicillins (e.g., amoxicillin, ampicillin), leading to a higher risk of cross-reactivity.[1]
Second-generation cephalosporins (with dissimilar R1 side chains) Negligible Generally have different R1 side chains from penicillins.
Third-generation cephalosporins (with dissimilar R1 side chains) Negligible Structurally distinct R1 side chains significantly reduce the likelihood of cross-reaction.[1][2]
Vancomycin N/A (different class) A glycopeptide antibiotic, no cross-reactivity with β-lactams. Often used as an alternative, but associated with a higher risk of adverse events and surgical site infections compared to Cefazolin.
Clindamycin N/A (different class) A lincosamide antibiotic, no cross-reactivity with β-lactams. Also used as an alternative with a higher reported rate of adverse reactions compared to Cefazolin in some studies.

The Molecular Basis of Cross-Reactivity: R1 Side Chains

The immunological basis for cross-reactivity between penicillins and cephalosporins lies predominantly in the structural similarity of their R1 side chains, not the shared β-lactam ring. IgE antibodies in a penicillin-allergic individual may recognize and bind to a similar R1 side chain on a cephalosporin, triggering an allergic reaction. Cefazolin's distinct R1 side chain makes it a poor target for penicillin-specific IgE antibodies.

Allergy_Workflow start Patient with Reported Penicillin Allergy history Detailed Clinical History (Nature of reaction, timing, severity) start->history risk_strat Risk Stratification history->risk_strat low_risk Low Risk (e.g., isolated rash, distant event) risk_strat->low_risk Low high_risk High Risk (e.g., anaphylaxis, SJS/TEN) risk_strat->high_risk High dpt Direct Drug Provocation Test (Graded Challenge) low_risk->dpt skin_test Penicillin Skin Testing high_risk->skin_test bat Basophil Activation Test (in vitro) high_risk->bat Adjunctive Test confirmed Confirmed Penicillin Allergy dpt->confirmed Reaction delabel Penicillin Allergy De-labeled dpt->delabel Tolerated st_pos Positive skin_test->st_pos Result st_neg Negative skin_test->st_neg Result bat_pos Positive bat->bat_pos Result bat_neg Negative bat->bat_neg Result st_pos->confirmed st_neg->dpt bat_pos->confirmed consider_cefazolin Consider Cefazolin with caution (after negative Cefazolin skin test if high risk) confirmed->consider_cefazolin avoid_betalactams Avoid Penicillins and Cross-reactive Cephalosporins confirmed->avoid_betalactams delabel->consider_cefazolin Cefazolin indicated IgE_Signaling cluster_activation Receptor Cross-linking & Kinase Activation cluster_cascade Downstream Signaling Cascade cluster_calcium Calcium Mobilization allergen Antibiotic Allergen IgE IgE Antibodies allergen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Bound to lyn Lyn FceRI->lyn Activates mast_cell Mast Cell Membrane syk Syk lyn->syk Phosphorylates lat LAT syk->lat plc PLCγ lat->plc pi3k PI3K lat->pi3k ip3 IP3 -> ER plc->ip3 ca_release Ca²⁺ Release ip3->ca_release degranulation Degranulation (Release of Histamine, etc.) ca_release->degranulation

References

A Comparative Guide to Stability-Indicating HPLC Methods for Cefazolin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Cefazolin. The stability of a drug molecule is a critical quality attribute, and robust analytical methods are essential to ensure its safety and efficacy. This document outlines the experimental protocols and performance data of various HPLC methods, offering a valuable resource for method selection and development in pharmaceutical quality control and stability studies.

Comparison of Chromatographic Conditions and Validation Parameters

The selection of an appropriate HPLC method is contingent on various factors, including the specific instrumentation available, the desired run time, and the nature of the samples being analyzed. Below is a summary of different validated methods, highlighting their key chromatographic parameters and validation data.

ParameterMethod 1Method 2Method 3
Column SS Wakosil II- C18 (250 mm × 4.6 mm, 5 µm)[1]Hibar® µBondapak® C18 (250 mm x 4.6 mm, 5 µm)[2][3]Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)[4]
Mobile Phase Phosphate buffer (pH 6.8) and Methanol (5:2 v/v)[1]Acetonitrile and Monobasic Sodium Phosphate Buffer (17:83 v/v)[2][3]Purified Water and Acetonitrile (60:40 v/v), pH adjusted to 8 with Triethylamine[4]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2][3]0.5 mL/min[4]
Detection Wavelength 254 nm[1]254 nm[2][3]270 nm[4]
Linearity Range 1 - 50 µg/mL[1]5 - 100 µg/mL[2][3]32 - 92 µg/mL[1]
Correlation Coefficient (r²) Not Specified> 0.9995[1][2]0.9993[1]
Limit of Detection (LOD) 0.1 µg/mL[1]12.92 ng/mL[2][3]Not Specified
Limit of Quantification (LOQ) 0.2 µg/mL[1]43.09 ng/mL[2][3]Not Specified
Accuracy (% Recovery) 95 - 100%[1]98.35 - 100.86%[2][3]Not Specified
Precision (%RSD) Within acceptance criteria[1]Intraday: 0.438 - 1.315%, Interday: 0.42 - 0.95%[3]Not Specified

Forced Degradation Studies: A Head-to-Head Look

Forced degradation studies are integral to establishing the stability-indicating nature of an analytical method. These studies expose the drug substance to stress conditions to generate potential degradation products and demonstrate that the analytical method can effectively separate these degradants from the intact drug.

Stress ConditionMethod 1Method 2
Acid Hydrolysis Unstable[1]Maximum degradation observed[2][3]
Alkaline Hydrolysis Unstable[1]Maximum degradation observed[2][3]
Oxidative Degradation Unstable[1]Maximum degradation observed[2][3]
Thermal Degradation Stable[1]Maximum degradation observed[2][3]
Neutral Hydrolysis Unstable[1]Not Specified

Experimental Protocols

Method 1: Isocratic RP-HPLC with Phosphate Buffer and Methanol

This method utilizes an isocratic elution with a simple mobile phase composition.

Chromatographic System:

  • Column: SS Wakosil II- C18 (250 mm × 4.6 mm i.d., 5 µm particle size).[1]

  • Mobile Phase: A mixture of phosphate buffer (pH 6.8) and methanol in a 5:2 volume ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at 254 nm.[1]

Forced Degradation Protocol:

  • Acid Degradation: Cefazolin was exposed to acidic conditions.[1]

  • Alkaline Degradation: Cefazolin was subjected to alkaline conditions.[1]

  • Neutral Degradation: The drug was exposed to neutral (aqueous) conditions.[1]

  • Oxidative Degradation: Cefazolin was treated with an oxidizing agent.[1]

  • Thermal Degradation: The drug was subjected to heat.[1]

Method 2: Isocratic RP-HPLC with Acetonitrile and Phosphate Buffer

This method also employs an isocratic system with a different organic modifier and buffer.

Chromatographic System:

  • Column: Hibar® µBondapak® C18 (250 mm x 4.6 mm, 5 µm particle size).[2][3]

  • Mobile Phase: A mixture of acetonitrile and monobasic sodium phosphate buffer in a 17:83 volume ratio.[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV detection at 254 nm.[2][3]

Forced Degradation Protocol:

  • Acid Hydrolysis: 5 mL of stock solution was mixed with 15 mL of 0.1 N HCl and heated in a water bath at 60°C for one hour.[2]

  • Base Hydrolysis: 5 mL of stock solution was mixed with 15 mL of 0.1 N NaOH and heated in a water bath at 60°C for one hour.[2]

  • Oxidative Degradation: 5 mL of stock solution was mixed with 15 mL of 10% H₂O₂ and heated in a water bath at 60°C for one hour.[2]

  • Thermal Degradation: A sample solution was heated at 60°C for one hour without the addition of other degrading agents.[2]

Visualizing the Workflow and Degradation

To better understand the processes involved in method validation and the chemical transformations Cefazolin undergoes during degradation, the following diagrams are provided.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation stock Stock Solution Preparation working Working Standard and Sample Preparation stock->working stress Forced Degradation Sample Preparation stock->stress injection Injection into HPLC System working->injection stress->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection specificity Specificity detection->specificity linearity Linearity & Range detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision lod_loq LOD & LOQ detection->lod_loq

Caption: Experimental workflow for HPLC method validation.

G cluster_degradation Degradation Pathways Cefazolin Cefazolin Impurity_I N-(2,2-dihydroxyethyl)-2- (1H-tetrazol-1-yl)acetamide (Impurity I) Cefazolin->Impurity_I Acidic/Photolytic Degradation Impurity_II 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}- 5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid (Impurity II) Cefazolin->Impurity_II Basic Degradation Other Other Degradation Products Cefazolin->Other Oxidative/ Thermal

Caption: Cefazolin degradation pathway under stress conditions.[5][6]

Conclusion

The presented HPLC methods are all demonstrated to be stability-indicating for the analysis of Cefazolin. Method 2, utilizing a Hibar® µBondapak® C18 column, offers a more comprehensively reported validation dataset in the reviewed literature, including specific intraday and interday precision values. The choice of method will ultimately depend on the specific requirements of the laboratory and the intended application. It is recommended that any chosen method be thoroughly verified under the user's own laboratory conditions to ensure its suitability. The degradation pathway diagram highlights the importance of a method's ability to separate known degradation products, ensuring accurate quantification of the active pharmaceutical ingredient.

References

Cefazolin(1-) minimum inhibitory concentration (MIC) validation against reference strains

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the minimum inhibitory concentration (MIC) values of Cefazolin against key reference strains as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Detailed experimental protocols and quality control ranges are presented to aid researchers, scientists, and drug development professionals in the accurate validation of Cefazolin's antimicrobial activity.

Data Presentation: Cefazolin Quality Control (QC) MIC Ranges

The performance of Cefazolin in antimicrobial susceptibility testing is validated using established quality control reference strains. The expected MIC ranges for these strains are crucial for ensuring the accuracy and reproducibility of experimental results. The table below summarizes the acceptable QC ranges for Cefazolin against Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853 according to CLSI and EUCAST guidelines.

Reference StrainOrganizationCefazolin MIC Range (µg/mL)
Staphylococcus aureus ATCC 29213 CLSI0.25 - 1.0
EUCASTTarget MIC of 0.5 µg/mL, Range of 0.12 - 0.5 µg/mL
Escherichia coli ATCC 25922 CLSI1 - 4
EUCASTTarget MIC of 2 µg/mL, Range of 1 - 8 µg/mL
Pseudomonas aeruginosa ATCC 27853 CLSI8 - 32
EUCASTNot routinely tested against Cefazolin; intrinsically resistant

Experimental Protocol: Broth Microdilution Method for Cefazolin MIC Determination

The following protocol is a standardized method for determining the MIC of Cefazolin, based on the principles outlined in CLSI document M07 and EUCAST guidelines.[1][2]

1. Preparation of Materials:

  • Cefazolin Stock Solution: Prepare a stock solution of Cefazolin at a concentration of 1280 µg/mL in a suitable solvent. Sterilize by filtration.

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.

  • Bacterial Strains: Use overnight cultures of Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853 grown on appropriate agar plates.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the reference strain from an 18-24 hour agar plate.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Cefazolin Dilutions:

  • Perform a serial two-fold dilution of the Cefazolin stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Include a growth control well (no Cefazolin) and a sterility control well (no bacteria).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of Cefazolin that completely inhibits visible growth of the organism as detected by the unaided eye.

  • The results for the reference strains should fall within the established QC ranges for the test to be considered valid.

Mandatory Visualization

The following diagram illustrates the workflow for the validation of Cefazolin's Minimum Inhibitory Concentration (MIC) against reference bacterial strains.

MIC_Validation_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis & Validation prep_media Prepare Cation-Adjusted Mueller-Hinton Broth standardize_inoculum Standardize Inoculum (0.5 McFarland) prep_media->standardize_inoculum prep_cef Prepare Cefazolin Stock Solution serial_dilution Perform Serial Dilution of Cefazolin in 96-Well Plate prep_cef->serial_dilution prep_strains Culture Reference Strains (ATCC 29213, 25922, 27853) prep_strains->standardize_inoculum inoculate_plate Inoculate Plate with Standardized Bacteria standardize_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_plate Incubate Plate (35°C for 16-20h) inoculate_plate->incubate_plate read_mic Read MIC (Lowest concentration with no visible growth) incubate_plate->read_mic compare_qc Compare MIC with CLSI/EUCAST QC Ranges read_mic->compare_qc validation Validation Decision compare_qc->validation valid Valid Result validation->valid Within Range invalid Invalid Result (Troubleshoot) validation->invalid Out of Range

Caption: Workflow for Cefazolin MIC determination and validation.

References

A Comparative Analysis of Cefazolin and Cefuroxime in Murine Sepsis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Cefazolin and Cefuroxime, two cephalosporin antibiotics, in the context of murine sepsis models. While direct head-to-head studies in a single standardized sepsis model are limited, this document synthesizes available preclinical data to offer insights into their respective efficacies concerning bacterial clearance and immunomodulatory effects. The information is intended to aid researchers in designing future studies and in the development of novel therapeutic strategies for sepsis.

Executive Summary

Sepsis remains a significant challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. Cephalosporins are a cornerstone of sepsis treatment. This guide focuses on a comparative analysis of a first-generation cephalosporin, Cefazolin, and a second-generation cephalosporin, Cefuroxime, based on available data from murine models of infection and sepsis.

The available evidence suggests that both Cefazolin and Cefuroxime exhibit efficacy in reducing bacterial burden in murine models. Cefuroxime has demonstrated notable intracellular activity against Staphylococcus aureus in a mouse peritonitis model. Cefazolin has shown efficacy in a murine pneumonia model against S. aureus. Furthermore, both antibiotics appear to possess immunomodulatory properties, influencing the production of key inflammatory cytokines. It is important to note that the lack of direct comparative studies necessitates careful interpretation of the compiled data.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for Cefazolin and Cefuroxime from various murine and rodent infection models. Due to the absence of direct comparative studies in a single sepsis model, the data is presented from separate studies and should be interpreted with consideration of the different experimental conditions.

Table 1: Comparative Efficacy in Bacterial Clearance

FeatureCefazolinCefuroximeSource
Model Murine Pneumonia ModelMouse Peritonitis Model[1]
Pathogen Methicillin-Susceptible Staphylococcus aureus (MSSA) (CIE-)Staphylococcus aureus[1]
Outcome Reduction in bacterial density in lungs (log10 CFU/g)Intracellular bacterial reduction (Δlog10 CFU/ml)[1]
Result 4.4 ± 0.83.56[1]

Note: CIE- refers to strains without the cefazolin inoculum effect.

Table 2: Immunomodulatory Effects on Inflammatory Cytokines

CytokineCefazolinCefuroximeSource
TNF-α Reduced production in IL-2 and IL-15 stimulated peripheral blood mononuclear cells (PBMCs) and natural killer (NK) cells.No direct data in a murine sepsis model.[2]
IL-1α No direct data in a murine sepsis model.Lower levels in tibial extract compared to ciprofloxacin-treated and control groups in a rat osteomyelitis model.[3]
IL-6 No direct data in a murine sepsis model.Lower levels in tibial extract compared to tobramycin, vancomycin, and control groups in a rat osteomyelitis model.[3]
IL-10 No direct data in a murine sepsis model.Decreased levels in tibial extract compared to ciprofloxacin, vancomycin, and control groups in a rat osteomyelitis model.[3]
IL-17 Reduced production in IL-2 and IL-15 stimulated PBMCs and NK cells.No direct data in a murine sepsis model.[2]
IFN-γ Reduced production in IL-2 and IL-15 stimulated PBMCs and NK cells.No direct data in a murine sepsis model.[2]

Experimental Protocols

Detailed methodologies for the key experimental models cited are provided below to facilitate reproducibility and further investigation.

Murine Peritonitis/Sepsis Model for Intracellular Activity of Cefuroxime

This model was utilized to assess the intracellular bactericidal activity of antibiotics.

  • Animal Model: Female NMRI mice (28-32 g).

  • Infection: Intraperitoneal injection of 5 x 106 CFU of Staphylococcus aureus strain E 2371, a clinical isolate.

  • Treatment: Four hours post-infection, a single subcutaneous injection of Cefuroxime (1 mg/mouse) was administered.

  • Sample Collection: At specified time points, peritoneal cells were harvested.

  • Bacterial Load Quantification: To differentiate between intracellular and extracellular bacteria, peritoneal cells were washed, and in one set of samples, lysostaphin was used to lyse extracellular staphylococci. The cells were then lysed to release intracellular bacteria, which were quantified by plating serial dilutions on agar plates and counting colony-forming units (CFU). The change in the log10 number of CFU/ml (Δlog10 CFU/ml) between treated and untreated mice after 4 hours of treatment was calculated to determine the intracellular effect.[1]

Murine Pneumonia Model for Cefazolin Efficacy

This model was employed to evaluate the efficacy of Cefazolin against a methicillin-susceptible Staphylococcus aureus (MSSA) strain.

  • Animal Model: Specific mouse strain not detailed in the abstract.

  • Infection: Mice were inoculated with 2 × 10⁶ to 2 × 10⁷ CFU of MSSA via endotracheal tubes. The study used a parental strain with the cefazolin inoculum effect (CIE+) and a blaZ-eliminated derivative without the effect (CIE-).

  • Treatment: Five hours post-inoculation, mice were treated with intraperitoneal Cefazolin.

  • Bacterial Load Quantification: Twenty-four hours after treatment, bacterial loads in the lungs were measured. The results were expressed as mean log10 CFU/g ± SD.[4]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows described in the context of this comparative study.

Experimental_Workflow_Murine_Sepsis_Model Experimental Workflow for Murine Sepsis Model cluster_model_induction Sepsis Induction cluster_treatment Treatment Groups cluster_endpoints Outcome Assessment CLP Cecal Ligation and Puncture (CLP) Cefazolin_Group Cefazolin Treatment CLP->Cefazolin_Group Cefuroxime_Group Cefuroxime Treatment CLP->Cefuroxime_Group Control_Group Vehicle/No Treatment CLP->Control_Group IP_Injection Intraperitoneal (IP) Bacterial Injection IP_Injection->Cefazolin_Group IP_Injection->Cefuroxime_Group IP_Injection->Control_Group Survival Survival Rate Monitoring Cefazolin_Group->Survival Bacterial_Clearance Bacterial Load Quantification (CFU) Cefazolin_Group->Bacterial_Clearance Cytokine_Analysis Inflammatory Cytokine Profiling (e.g., TNF-α, IL-6) Cefazolin_Group->Cytokine_Analysis Cefuroxime_Group->Survival Cefuroxime_Group->Bacterial_Clearance Cefuroxime_Group->Cytokine_Analysis Control_Group->Survival Control_Group->Bacterial_Clearance Control_Group->Cytokine_Analysis

General experimental workflow for a comparative murine sepsis study.

Sepsis_Signaling_Pathway Simplified Sepsis-Induced Inflammatory Cascade cluster_pathogen Pathogen Recognition cluster_signaling Intracellular Signaling cluster_cytokines Cytokine Production cluster_outcome Systemic Effects PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRRs Pattern Recognition Receptors (PRRs) on Immune Cells PAMPs->PRRs NFkB NF-κB Signaling Pathway PRRs->NFkB MAPK MAPK Signaling Pathway PRRs->MAPK Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory MAPK->Pro_inflammatory Anti_inflammatory Anti-inflammatory Cytokines (IL-10) Pro_inflammatory->Anti_inflammatory feedback Cytokine_Storm Cytokine Storm Pro_inflammatory->Cytokine_Storm Organ_Dysfunction Organ Dysfunction Cytokine_Storm->Organ_Dysfunction

Simplified overview of the sepsis-induced inflammatory cascade.

Antibiotic_Action_Pathway Cephalosporin Mechanism of Action and Potential Immunomodulation cluster_bacterial_action Antibacterial Effect cluster_immuno_action Potential Immunomodulatory Effect (Cefazolin) Cephalosporins Cefazolin / Cefuroxime PBPs Penicillin-Binding Proteins (PBPs) Cephalosporins->PBPs binds to Cell_Wall Bacterial Cell Wall Synthesis PBPs->Cell_Wall inhibits Bacterial_Lysis Bacterial Lysis Cell_Wall->Bacterial_Lysis disruption leads to Cefazolin_Immuno Cefazolin gc_receptor Common Gamma Chain (γc) Cytokine Receptor Cefazolin_Immuno->gc_receptor may interact with Cytokine_Signaling Cytokine Signaling (e.g., IL-2, IL-15) gc_receptor->Cytokine_Signaling mediates Inflammatory_Response Modulation of Inflammatory Response Cytokine_Signaling->Inflammatory_Response regulates

References

Validating Synergistic Effects of Cefazolin with Other Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antimicrobial resistance necessitates innovative strategies to extend the lifespan of existing antibiotics. Combination therapy, which leverages synergistic interactions between antimicrobial agents, presents a promising approach to enhance efficacy, overcome resistance, and reduce the potential for the emergence of resistant strains. This guide provides an objective comparison of the synergistic effects of Cefazolin with other antimicrobial agents, supported by experimental data and detailed methodologies.

Data Summary: In Vitro and In Vivo Synergistic Effects

The synergistic activity of Cefazolin in combination with other antimicrobials has been evaluated against various bacterial strains, most notably Staphylococcus aureus (including Methicillin-resistant S. aureus - MRSA), Enterococci, and Vibrio cholerae. The primary methods for determining synergy are the checkerboard assay, which yields a Fractional Inhibitory Concentration Index (FICI), and the time-kill assay.

Table 1: Synergistic Effects of Cefazolin with Fosfomycin
Bacterial StrainMethodKey FindingsReference
MSSA and MRSA (5 isolates each)Checkerboard Assay (in vitro)Synergistic activity observed against all tested isolates.[1][2][1][2]
MRSAIn vivo (Galleria mellonella survival assay)Combination therapy resulted in a 44-52% reduction in mortality compared to monotherapy.[1][2][1][2]
MRSAIn vitroCefazolin susceptibility was restored in most MRSA isolates when combined with fosfomycin.[1][2][1][2]
Table 2: Synergistic Effects of Cefazolin with Ertapenem
Bacterial StrainMethodKey FindingsReference
Methicillin-susceptible S. aureus (MSSA)Checkerboard Assay (in vitro)FIC index of 0.375, indicating synergy.[3][3]
MSSATime-Kill Assay (in vitro)Bactericidal activity (>3 log10-CFU/ml reduction) with the combination, whereas individual agents were bacteriostatic.[3][3]
MSSA and MRSADisk Diffusion Potentiation Assay (in vitro)Ertapenem increased the cefazolin zone of inhibition by >3 mm for 97% of MSSA and 67% of MRSA strains.[3][3]
MSSAIn vivo (murine skin infection model)Enhanced activity of the combination compared to monotherapy.[3][3]
Table 3: Synergistic Effects of Cefazolin with Aminoglycosides (Gentamicin)
Bacterial StrainMethodKey FindingsReference
S. aureus, S. faecalis, E. coli, E. aerogenesFIC Index (in vitro)Frequent synergistic activity observed.[4][4]
E. coliBactericidal Activity Assay (in vitro)Markedly synergistic bactericidal activity.[4][4]
Enterococci (10 strains)Microtiter Serial Dilution (in vitro)Synergy observed against all 10 strains at clinically achievable concentrations.[5][5]
Table 4: Other Cefazolin Combinations
CombinationBacterial StrainMethodKey FindingsReference
Cefazolin + MinocyclineVibrio cholerae non-O1 non-O139Time-Kill Assay (in vitro)Synergistic inhibitory effect; inhibited regrowth over 48 hours.[6][6]
Cefazolin + LinezolidMethicillin-susceptible S. aureus (MSSA)Checkerboard and E-testIndifference (no synergy) observed.[7][7]
Cefazolin + ClindamycinMethicillin-susceptible S. aureus (MSSA)Checkerboard and E-testIndifference (no synergy) observed.[7][7]

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[8][9]

Objective: To determine the Fractional Inhibitory Concentration (FIC) Index of Cefazolin in combination with another antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Stock solutions of Cefazolin and the second antimicrobial agent

Procedure:

  • Preparation of Antibiotic Dilutions:

    • In a 96-well plate, prepare two-fold serial dilutions of Cefazolin along the x-axis (columns) and the second antimicrobial agent along the y-axis (rows).

    • The final volume in each well containing the antibiotic dilutions should be 50 µL.

    • Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the bacterial inoculum to each well.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only uninoculated CAMHB.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis:

    • Visually inspect the plate for turbidity to determine the MIC of each antibiotic alone and in combination.

    • Calculate the FIC for each agent: FIC = MIC of agent in combination / MIC of agent alone.

    • Calculate the FICI: FICI = FIC of Cefazolin + FIC of the other agent.

    • Interpretation of FICI:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Time-Kill Assay

The time-kill assay evaluates the bactericidal or bacteriostatic activity of antimicrobial agents over time.[10][11]

Objective: To assess the rate of bacterial killing by Cefazolin alone and in combination with another antimicrobial agent.

Materials:

  • Culture flasks or tubes

  • CAMHB

  • Bacterial inoculum

  • Stock solutions of Cefazolin and the second antimicrobial agent

  • Apparatus for serial dilutions and plating

Procedure:

  • Preparation of Cultures:

    • Grow a bacterial culture to the mid-logarithmic phase.

    • Dilute the culture in CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing the antimicrobial agents at desired concentrations (e.g., sub-inhibitory).

  • Experimental Groups:

    • Growth control (no antibiotic)

    • Cefazolin alone

    • Second antimicrobial agent alone

    • Cefazolin in combination with the second agent

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect aliquots from each flask.

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates.

    • Incubate the plates overnight and count the number of colony-forming units (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each experimental group.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Bactericidal activity is often defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Mechanisms of Synergy and Experimental Workflows

The synergistic interactions of Cefazolin with other antimicrobials are often rooted in complementary mechanisms of action that target different stages of bacterial cell wall synthesis or other vital cellular processes.

Cefazolin and Ertapenem: Complementary PBP Binding

The synergy between Cefazolin and Ertapenem against S. aureus is attributed to their complementary binding to different Penicillin-Binding Proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.

G Mechanism of Synergy: Cefazolin and Ertapenem cluster_bacterium Staphylococcus aureus PBP1 Penicillin-Binding Protein 1 (PBP1) CellWall Cell Wall Synthesis PBP1->CellWall Inhibition PBP2 Penicillin-Binding Protein 2 (PBP2) PBP2->CellWall Inhibition Lysis Bacterial Cell Lysis CellWall->Lysis Disruption leads to Cefazolin Cefazolin Cefazolin->PBP2 High Affinity Binding Ertapenem Ertapenem Ertapenem->PBP1 High Affinity Binding

Mechanism of Cefazolin and Ertapenem Synergy
Cefazolin and Gentamicin: Enhanced Aminoglycoside Uptake

The synergistic effect of Cefazolin and Gentamicin is thought to result from Cefazolin's activity on the bacterial cell wall, which facilitates the intracellular uptake of Gentamicin, allowing it to reach its ribosomal target.

G Mechanism of Synergy: Cefazolin and Gentamicin cluster_bacterium Bacterial Cell CellWall Cell Wall Gentamicin Gentamicin CellWall->Gentamicin Increases Permeability for Ribosome 30S Ribosomal Subunit ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibition CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Leads to Cefazolin Cefazolin Cefazolin->CellWall Inhibits Synthesis Gentamicin->Ribosome Binds to

Mechanism of Cefazolin and Gentamicin Synergy
Experimental Workflow: Checkerboard Assay

The following diagram illustrates the key steps involved in performing a checkerboard assay to determine antimicrobial synergy.

G Experimental Workflow: Checkerboard Assay A Prepare Serial Dilutions of Drug A (Cefazolin) C Dispense Drug Dilutions into 96-Well Plate A->C B Prepare Serial Dilutions of Drug B B->C E Inoculate Plate C->E D Prepare Standardized Bacterial Inoculum D->E F Incubate Plate (16-20h at 37°C) E->F G Read MICs (Visual Inspection for Turbidity) F->G H Calculate FIC Index G->H I Interpret Results (Synergy, Additive, Antagonism) H->I

Checkerboard Assay Workflow
Experimental Workflow: Time-Kill Assay

This diagram outlines the procedural flow of a time-kill assay for assessing the dynamics of bacterial killing by antimicrobial combinations.

G Experimental Workflow: Time-Kill Assay A Prepare Bacterial Culture in Log Phase B Inoculate Flasks with Standardized Inoculum A->B C Add Antimicrobial Agents (Alone and in Combination) B->C D Incubate with Shaking at 37°C C->D E Collect Aliquots at Multiple Time Points D->E F Perform Serial Dilutions and Plate E->F G Incubate Plates and Count Colonies (CFU/mL) F->G H Plot Time-Kill Curves (log10 CFU/mL vs. Time) G->H I Determine Synergy (≥2-log10 reduction) H->I

Time-Kill Assay Workflow

References

Cefazolin(1-) vs. Beta-Lactam/Beta-Lactamase Inhibitor Combinations: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Cefazolin(1-), a first-generation cephalosporin, and beta-lactam/beta-lactamase inhibitor (BL/BLI) combinations. The data presented is intended to inform researchers, scientists, and drug development professionals on the relative efficacy of these antibacterial agents against various bacterial strains under laboratory conditions.

Executive Summary

Cefazolin remains a potent antimicrobial agent against many Gram-positive and some Gram-negative organisms. However, the emergence of beta-lactamase-producing bacteria has necessitated the use of BL/BLI combinations, which pair a beta-lactam antibiotic with a molecule that inhibits the activity of these bacterial resistance enzymes. This guide synthesizes in vitro data to highlight the strengths and weaknesses of each approach.

In general, BL/BLI combinations demonstrate a broader spectrum of activity, particularly against Gram-negative bacteria that produce beta-lactamases. For instance, combinations like piperacillin-tazobactam and cefepime-tazobactam show high rates of sensitivity against Enterobacteriaceae, including extended-spectrum β-lactamase (ESBL) producing isolates.[1] In contrast, Cefazolin's efficacy against many Gram-negative bacteria is limited.[2] Against methicillin-susceptible Staphylococcus aureus (MSSA), both Cefazolin and BL/BLI combinations can be effective, although the "inoculum effect" can diminish Cefazolin's activity at high bacterial densities due to beta-lactamase production.[3][4][5]

Comparative In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data and susceptibility rates for Cefazolin and various BL/BLI combinations against common bacterial pathogens. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity Against Gram-Negative Bacilli

Antibiotic AgentOrganismSusceptibility (%)Reference
CefazolinGram-negative bacteria (general)45%[2]
Ampicillin/SulbactamGram-negative bacteria (general)51%[2]
Cefoperazone/SulbactamEnterobacteriaceae84.89%[1]
Piperacillin/TazobactamEnterobacteriaceae53.95%[1]
Cefepime/TazobactamEnterobacteriaceae90.64%[1]
Cefepime/TazobactamESBL-producing E. coli and Klebsiella pneumoniae100%[1]
Cefoperazone/SulbactamESBL-producing Klebsiella pneumoniae90%[1]
Cefoperazone/SulbactamESBL-producing E. coli94.73%[1]
Ampicillin/SulbactamNon-fermenting Gram-negative bacilli4.71%[1]
Amoxicillin/Clavulanic acidNon-fermenting Gram-negative bacilli4.71%[1]
Cefepime/TazobactamNon-fermenting Gram-negative bacilli49.04%[1]

Table 2: In Vitro Activity of Cefazolin Against Various Pathogens

OrganismMIC (µg/mL)Reference
Beta-hemolytic streptococci0.25[6]
Staphylococcus aureus2.0[6]
Alpha-hemolytic streptococci2.0[6]
Klebsiella species4.0 - 8.0[6]
Proteus mirabilis4.0 - 8.0[6]
Escherichia coliMore active than cephalothin[7]
Klebsiella pneumoniaeSlightly more active than cephalothin[7]
Indole-positive Proteus speciesSlightly less active than cephalothin[7]

Table 3: Comparative Activity of Piperacillin vs. Cefazolin

Organism GroupPiperacillin Activity (%)Cefazolin Activity (%)Reference
All isolates from cholecystectomy94%56%[8]

Experimental Protocols

The data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) performed using standardized in vitro methods. The most common methodologies cited are the broth dilution method and the disk diffusion method.[9][10]

Broth Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

  • Preparation of Antimicrobial Dilutions: A series of two-fold dilutions of the antimicrobial agent (e.g., Cefazolin, ampicillin-sulbactam) is prepared in a liquid growth medium, such as Mueller-Hinton Broth (MHB).[9] This can be done in test tubes (macrodilution) or 96-well microtiter plates (microdilution).[9][10]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[9] This suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5x10^5 colony-forming units (CFU)/mL.[9]

  • Inoculation and Incubation: Each tube or well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension. The tubes or plates are then incubated at 35±2°C for 16-20 hours for bacteria.[9]

  • MIC Determination: After incubation, the tubes or wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[9]

Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility, categorizing bacteria as susceptible, intermediate, or resistant.[9]

  • Plate Inoculation: A standardized inoculum of the test microorganism is swabbed uniformly across the surface of an agar plate, typically Mueller-Hinton Agar (MHA).[9]

  • Disk Application: Filter paper disks impregnated with a specific concentration of the antimicrobial agent are placed on the agar surface.[9]

  • Incubation: The plates are incubated under suitable conditions, generally 35±2°C for 16-20 hours.[9]

  • Zone of Inhibition Measurement: The antimicrobial agent diffuses from the disk into the agar, inhibiting bacterial growth. The diameter of the zone of no growth around the disk is measured in millimeters.[9] The size of this zone is then compared to standardized tables to determine the susceptibility of the organism.

Mechanisms of Action and Resistance

The following diagrams illustrate the fundamental mechanisms of action for Cefazolin and BL/BLI combinations, as well as a typical experimental workflow for their in vitro comparison.

cluster_workflow Experimental Workflow: In Vitro Comparison prep Bacterial Isolate Preparation ast Antimicrobial Susceptibility Testing (AST) prep->ast mic MIC Determination (Broth Dilution) ast->mic Quantitative disk Disk Diffusion Assay ast->disk Qualitative data Data Analysis & Comparison mic->data disk->data

Figure 1. A generalized workflow for the in vitro comparison of antimicrobial agents.

cluster_cefazolin Cefazolin Mechanism of Action cluster_bli BL/BLI Combination Mechanism of Action cefazolin Cefazolin pbp Penicillin-Binding Proteins (PBPs) cefazolin->pbp Binds to cell_wall Cell Wall Synthesis Inhibition pbp->cell_wall Inhibits lysis Bacterial Cell Lysis cell_wall->lysis Leads to beta_lactam Beta-Lactam Antibiotic pbp2 Penicillin-Binding Proteins (PBPs) beta_lactam->pbp2 Binds to bli Beta-Lactamase Inhibitor beta_lactamase Beta-Lactamase Enzyme bli->beta_lactamase Inactivates beta_lactamase->beta_lactam Hydrolyzes (Blocked) cell_wall2 Cell Wall Synthesis Inhibition pbp2->cell_wall2 Inhibits lysis2 Bacterial Cell Lysis cell_wall2->lysis2 Leads to

Figure 2. Mechanisms of action for Cefazolin and BL/BLI combinations.

Conclusion

The choice between Cefazolin and a BL/BLI combination for in vitro studies depends heavily on the target organisms. For susceptible Gram-positive cocci and some Gram-negative species, Cefazolin is an effective agent. However, in the presence of beta-lactamase-producing strains, particularly among Gram-negative bacilli, BL/BLI combinations offer a significant advantage by overcoming this common resistance mechanism. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for designing and interpreting in vitro antimicrobial efficacy studies.

References

In vivo validation of Cefazolin(1-) for treating experimental skin and soft tissue infections

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the in vivo validation of an antibiotic is a critical step in assessing its therapeutic potential. This guide provides an objective comparison of Cefazolin's performance against other antibiotics in treating experimental skin and soft tissue infections (SSTIs), supported by available preclinical data.

Cefazolin, a first-generation cephalosporin, is a frequently utilized antibiotic for the treatment of SSTIs, primarily those caused by Staphylococcus aureus and Streptococcus species. Its efficacy is attributed to its ability to inhibit bacterial cell wall synthesis. This guide synthesizes data from various in vivo studies to evaluate its performance in established animal models of SSTI.

Comparative Efficacy of Cefazolin in Preclinical SSTI Models

Direct comparative studies of Cefazolin for the treatment of experimental SSTIs are limited in the published literature. Much of the available in vivo research focuses on surgical prophylaxis rather than the treatment of established infections. However, by examining studies with similar methodologies, we can draw inferences about its relative efficacy.

One key study evaluated the prophylactic efficacy of Cefazolin against Vancomycin in a guinea pig model of S. aureus wound infection. While focused on prevention, the data provides insights into the relative potency of these agents against staphylococcal skin infections.

Table 1: Prophylactic Efficacy of Cefazolin vs. Vancomycin in a Guinea Pig Wound Infection Model

Bacterial StrainAntibiotic50% Infective Dose (ID50) (log10 CFU)
S. aureus (Methicillin-Susceptible)Cefazolin3.5
Vancomycin5.5
S. aureus (Methicillin-Resistant)Cefazolin<2.0
Vancomycin4.8

Data adapted from a study on surgical wound prophylaxis. Higher ID50 values indicate greater protective efficacy.

The results suggest that in a prophylactic setting, Vancomycin was more effective than Cefazolin at preventing abscess formation by both methicillin-susceptible and methicillin-resistant S. aureus.

While not an SSTI model, a study comparing Cefazolin and Clindamycin in a rabbit model of S. aureus osteomyelitis provides relevant comparative data for a deep-seated staphylococcal infection.

Table 2: Efficacy of Cefazolin vs. Clindamycin in an Experimental S. aureus Osteomyelitis Model

Treatment GroupDosageNumber of Rabbits with Positive Bone Cultures / Total
Control (Untreated)-22 / 23
Cefazolin15 mg/kg every 6h12 / 23
Clindamycin70 mg/kg every 6h2 / 20

Data adapted from a study on experimental osteomyelitis. A lower ratio indicates greater bacterial eradication.

In this model of established infection, Clindamycin demonstrated superior efficacy in eradicating S. aureus from the bone compared to Cefazolin[1].

Experimental Protocols

To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are crucial.

Guinea Pig Wound Infection Model (Prophylaxis)
  • Animal Model: Hartley strain guinea pigs.

  • Bacterial Strain: Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains).

  • Infection Induction: Intramuscular injection of various inocula of S. aureus suspended in dextran beads into the thigh.

  • Treatment Regimen:

    • Cefazolin: Administered subcutaneously at a dose to achieve a peak serum level of approximately 60 µg/mL.

    • Vancomycin: Administered subcutaneously at a dose to achieve a peak serum level of approximately 25 µg/mL.

    • Antibiotics were administered 1 hour prior to bacterial challenge.

  • Outcome Measures: The primary outcome was the presence or absence of an abscess at the injection site after 7 days. The 50% infective dose (ID50) was calculated for each antibiotic-strain combination.

Rabbit Osteomyelitis Model (Treatment)
  • Animal Model: New Zealand White rabbits.

  • Bacterial Strain: Staphylococcus aureus.

  • Infection Induction: A sclerosing agent (sodium morrhuate) and a suspension of S. aureus were injected into the tibial medullary cavity.

  • Treatment Regimen:

    • Treatment was initiated 14 days after bacterial inoculation.

    • Cefazolin: 15 mg/kg administered subcutaneously every 6 hours for 28 days.

    • Clindamycin: 70 mg/kg administered subcutaneously every 6 hours for 28 days.

  • Outcome Measures: After the treatment period, animals were euthanized, and the tibiae were quantitatively cultured to determine the presence of S. aureus.

Visualizing Experimental Processes and Mechanisms

To further clarify the experimental workflow and the underlying mechanism of Cefazolin's action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation Animal_Model Select Animal Model (e.g., Mouse, Rat, Guinea Pig) Induce_Infection Induce Skin and Soft Tissue Infection Animal_Model->Induce_Infection Bacterial_Strain Prepare Bacterial Inoculum (e.g., S. aureus) Bacterial_Strain->Induce_Infection Administer_Cefazolin Administer Cefazolin (Test Group) Induce_Infection->Administer_Cefazolin Administer_Comparator Administer Comparator Antibiotic (Control Group) Induce_Infection->Administer_Comparator Administer_Vehicle Administer Vehicle (Placebo Group) Induce_Infection->Administer_Vehicle Measure_Outcomes Measure Quantitative Outcomes - Bacterial Load (CFU/g tissue) - Lesion Size - Survival Rate Administer_Cefazolin->Measure_Outcomes Administer_Comparator->Measure_Outcomes Administer_Vehicle->Measure_Outcomes Analyze_Data Statistical Analysis Measure_Outcomes->Analyze_Data

Caption: Experimental workflow for in vivo validation of Cefazolin in SSTIs.

Cefazolin_Mechanism_of_Action Cefazolin Cefazolin PBP Penicillin-Binding Proteins (PBPs) Cefazolin->PBP Binds to Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) Cefazolin->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes Cell_Wall Bacterial Cell Wall Synthesis Transpeptidation->Cell_Wall is essential for Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of Cefazolin on bacterial cell wall synthesis.

References

Safety Operating Guide

Proper Disposal of Cefazolin(1-): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the operational and disposal plans of Cefazolin(1-), this guide offers procedural, step-by-step instructions to ensure the safe handling and disposal of this cephalosporin antibiotic in a research environment. Adherence to these protocols is essential for minimizing environmental contamination and preventing the development of antibiotic resistance.

Cefazolin, a first-generation cephalosporin antibiotic, requires careful management and disposal to mitigate risks to both human health and the environment. Improper disposal can contribute to the dissemination of antibiotic-resistant bacteria. This document outlines the recommended procedures for researchers, scientists, and drug development professionals to safely dispose of Cefazolin(1-) in its various forms within a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle Cefazolin(1-) with appropriate personal protective equipment (PPE). Although not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), Cefazolin is a known skin and respiratory sensitizer.

Recommended Personal Protective Equipment:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A standard laboratory coat.

In the event of a spill, isolate the area and prevent dust generation for solid forms. For liquid spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.

Step-by-Step Disposal Protocols

The appropriate disposal method for Cefazolin(1-) is contingent on its form: pure (unused or expired), liquid solutions, or contaminated laboratory materials.

Unused or Expired Cefazolin(1-) Powder

Pure, unused, or expired Cefazolin(1-) should be managed as non-RCRA hazardous pharmaceutical waste, unless otherwise specified by local or institutional regulations.

Procedure:

  • Segregation: Keep the Cefazolin(1-) in its original, clearly labeled container.

  • Containment: Ensure the container is securely sealed to prevent accidental spills or exposure.

  • Collection: Place the sealed container in a designated pharmaceutical waste container, often color-coded (e.g., blue or white) to distinguish it from other waste streams.[1]

  • Disposal: Arrange for collection by your institution's licensed hazardous or pharmaceutical waste disposal service. The primary method of disposal for pharmaceutical waste is incineration by a licensed facility.[2]

Cefazolin(1-) Liquid Solutions (e.g., prepared stocks, media)

Liquid waste containing Cefazolin(1-) requires careful handling to prevent its release into the sewer system. While studies indicate that Cefazolin, as a beta-lactam antibiotic, degrades at elevated temperatures, autoclaving alone may not guarantee complete deactivation. Therefore, a conservative approach is recommended.

Procedure:

  • Collection: Collect all liquid waste containing Cefazolin(1-) in a dedicated, leak-proof, and clearly labeled waste container.

  • Deactivation (Optional but Recommended): While not definitively proven for complete inactivation, autoclaving can be used as a preliminary treatment step, as beta-lactam antibiotics are known to degrade with heat.

  • Chemical Waste Disposal: Regardless of prior autoclaving, it is best practice to dispose of the collected liquid as chemical waste.[3]

  • Final Disposal: The collected liquid waste should be sent for incineration through your institution's hazardous waste management program.

Contaminated Laboratory Materials

Items such as pipette tips, flasks, gloves, and other disposable labware that have come into contact with Cefazolin(1-) must be disposed of properly to prevent cross-contamination.

Procedure:

  • Segregation: Immediately place all contaminated solid waste into a designated biohazardous or chemical waste container.[4]

  • Containment: Use leak-proof and puncture-resistant containers that are clearly labeled as containing pharmaceutical waste.

  • Disposal: These materials should be collected by your institution's waste management service for incineration.

Data Presentation: Summary of Disposal Methods

Waste FormRecommended Disposal ProtocolKey Considerations
Unused/Expired Cefazolin(1-) Powder Collection in a labeled, sealed container for incineration via a licensed pharmaceutical waste handler.Treat as non-RCRA hazardous pharmaceutical waste. Do not dispose of in regular trash.
Cefazolin(1-) Liquid Solutions Collection in a dedicated, sealed container for chemical waste incineration. Autoclaving may be a preliminary step.Do not pour down the drain.[2] High-concentration stock solutions are considered hazardous chemical waste.[3][5]
Contaminated Labware (e.g., tips, gloves) Segregate into designated biohazardous or chemical waste containers for incineration.Ensure containers are properly sealed to prevent leakage or exposure.

Mandatory Visualization: Cefazolin(1-) Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Cefazolin(1-) waste in a laboratory setting.

G Cefazolin(1-) Disposal Decision Workflow cluster_start Start: Identify Cefazolin(1-) Waste cluster_characterize Characterize Waste Form cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_disposal Final Disposal start Identify Cefazolin(1-) Waste characterize Characterize the Form of Waste start->characterize solid_waste Unused/Expired Powder or Contaminated Labware characterize->solid_waste Solid liquid_waste Aqueous Solution (e.g., stocks, media) characterize->liquid_waste Liquid segregate_solid Segregate in Labeled, Sealed Waste Container solid_waste->segregate_solid Solid Form disposal_service Arrange Pickup by Institutional Waste Management Service segregate_solid->disposal_service collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid Liquid Form collect_liquid->disposal_service incineration Final Disposal via Incineration disposal_service->incineration

Caption: Decision workflow for the disposal of Cefazolin(1-) waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cefazolin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling active pharmaceutical ingredients such as Cefazolin, a cephalosporin antibiotic, adherence to strict safety protocols is crucial to prevent exposure and potential allergic reactions. This guide provides essential safety and logistical information, including operational and disposal plans for Cefazolin.

Cefazolin may cause irritation to the eyes, skin, and respiratory tract. More significantly, it can lead to hypersensitivity reactions, including allergies, particularly in individuals sensitive to cephalosporins and penicillins.[1][2][3] Therefore, avoiding all contact and inhalation of the dust, fumes, mists, or vapors associated with the product is a primary precaution.[1][3]

Personal Protective Equipment (PPE) for Handling Cefazolin

The following table summarizes the recommended personal protective equipment to be used when handling Cefazolin, based on various safety data sheets.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles.[1][2][3] A face shield may also be used.[2]To prevent eye contact which can cause irritation.[2][3]
Hand Protection Impervious gloves such as latex or nitrile.[1][2][4] Some sources recommend double gloving.[5]To prevent skin contact, which can cause irritation and allergic reactions.[3][6][7]
Skin Protection A lab coat, work uniform, or disposable garments.[1][2] Protective clothing should be impervious if skin contact is possible.[4][8]To protect the skin from exposure.[6] Contaminated work clothing should not be allowed out of the workplace.[3][6]
Respiratory Protection Not typically required with adequate ventilation.[1] If aerosols or dust are generated, an N95 disposable dust/mist respirator is recommended.[2]To prevent inhalation, which may cause respiratory irritation and allergic or asthmatic symptoms.[3][6][7] In case of inadequate ventilation, respiratory protection should be worn.[3][6]

Operational Plan for Handling Cefazolin

A systematic approach is crucial for safely handling Cefazolin in a laboratory setting. This involves careful preparation, handling, and disposal.

Engineering Controls
  • Ventilation: Always handle Cefazolin in a well-ventilated area.[3][8] General room ventilation is often sufficient.[1]

  • Local Exhaust: If the process generates dust, mists, or fumes, use local exhaust ventilation, a biosafety cabinet, or a fume hood to maintain airborne levels below exposure limits.[1][2][3]

Step-by-Step Handling Procedure
  • Preparation:

    • Read the Safety Data Sheet (SDS) thoroughly before starting any work.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the work area is clean and engineering controls are functioning properly.

  • Donning PPE:

    • Wash hands thoroughly.[5]

    • Put on a lab coat or gown, ensuring it is fully fastened.

    • Don eye and face protection.

    • Put on gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, one glove should be under the cuff and the second over it.[5]

  • Handling Cefazolin:

    • Avoid actions that could generate dust, such as crushing or vigorous shaking of the powder.

    • If weighing the powder, do so in a fume hood or ventilated enclosure.

    • When preparing solutions, add the diluent to the Cefazolin powder slowly to minimize aerosolization.

  • Post-Handling:

    • Wipe down the work area with soap and water.[1]

    • Carefully remove PPE to avoid cross-contamination.

    • Dispose of all contaminated materials as hazardous waste.

    • Wash hands thoroughly after removing gloves.[6]

Accidental Release Measures

In the event of a spill:

  • Evacuate and restrict access to the area.[3]

  • Wear appropriate PPE, including respiratory protection if dust is present.[3]

  • Use an industrial vacuum cleaner with a high-efficiency filter or an appropriate absorbent material to clean up the spill.[1][3] Avoid generating dust.[3]

  • Wipe the area with soap and water.[1]

  • Collect all cleanup materials in a sealed container for proper disposal.[6]

Disposal Plan

Proper disposal of Cefazolin and related waste is critical to prevent environmental contamination and potential health risks.

  • Unused Cefazolin: Unused or expired Cefazolin should be treated as chemical waste.[9]

  • Contaminated Materials: All materials that have come into contact with Cefazolin, including gloves, gowns, absorbent pads, and labware, should be considered contaminated.

  • Disposal Method: The recommended method of disposal is incineration at an approved and permitted facility.[1] All disposal must be in accordance with local, state, and federal regulations.[1][3] Do not allow the chemical to enter drains or waterways.[8]

Workflow for Safe Handling of Cefazolin

The following diagram illustrates the key steps for the safe handling of Cefazolin in a laboratory setting.

Workflow for Safe Cefazolin Handling cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review SDS prep2 Verify Engineering Controls prep1->prep2 prep3 Gather PPE prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Handle Cefazolin in Ventilated Area handle1->handle2 handle3 Clean Work Area handle2->handle3 spill Accidental Spill handle2->spill disp1 Remove PPE handle3->disp1 disp2 Segregate Contaminated Waste disp1->disp2 disp3 Dispose via Incineration disp2->disp3 wash_hands_end Wash Hands disp3->wash_hands_end wash_hands_start Wash Hands wash_hands_start->prep1 spill_response Follow Spill Cleanup Protocol spill->spill_response spill_response->disp2

Caption: A workflow diagram outlining the key stages of Cefazolin handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.